molecular formula C6H11ClO2 B1359904 6-Chlorohexanoic acid CAS No. 4224-62-8

6-Chlorohexanoic acid

カタログ番号: B1359904
CAS番号: 4224-62-8
分子量: 150.6 g/mol
InChIキー: XWWKSLXUVZVGSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chlorohexanoic acid is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-chlorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKSLXUVZVGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195076
Record name 6-Chlorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-62-8
Record name 6-Chlorohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4224-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorohexanoic Acid (CAS: 4224-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid, identified by the CAS number 4224-62-8, is a bifunctional organic compound featuring a six-carbon aliphatic chain terminated by a carboxylic acid group at one end and a chlorine atom at the other. This unique structure makes it a valuable and versatile intermediate in organic synthesis. Its alternative names include 6-chlorocaproic acid and ε-chlorocaproic acid.[1][2] The presence of two reactive centers—the carboxyl group and the alkyl chloride—allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a colorless to light yellow liquid or a white crystalline lump, depending on the ambient temperature.[4][5]

PropertyValueSource(s)
CAS Number 4224-62-8[2]
Molecular Formula C₆H₁₁ClO₂[2][6]
Molecular Weight 150.60 g/mol [2][6]
IUPAC Name This compound[2]
Synonyms 6-Chlorocaproic acid, ε-Chlorocaproic acid[1][2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[4][5]
Melting Point 24-26 °C[1]
Boiling Point 116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg[1][]
Density 1.1320 g/cm³ at 20 °C[1][8]
Canonical SMILES C(CCC(=O)O)CCCl[1][2]
InChI InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)[2]
InChIKey XWWKSLXUVZVGSP-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity analysis of this compound. The following spectral information is publicly available in various databases.

Spectrum TypeAvailability / Source
¹H NMR Available, data can be found on platforms like ChemicalBook.[9]
¹³C NMR Available for derivatives such as the methyl ester.[10]
Mass Spectrometry (GC-MS) Available, data can be found on platforms like PubChem and NIST.[2][11]
Infrared (IR) Spectroscopy Available, data can be found on platforms like PubChem.[2]
Raman Spectroscopy Available, data can be found on platforms like SpectraBase.[2]

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common and straightforward laboratory-scale method involves the oxidation of the corresponding alcohol, 6-chloro-1-hexanol (B31631).

Experimental Protocol: Synthesis from 6-Chloro-1-hexanol[14]

This protocol describes the oxidation of 6-chloro-1-hexanol using Jones reagent.

Materials:

  • 6-chloro-1-hexanol (1 equivalent)

  • Acetone (B3395972) (solvent)

  • Jones reagent (chromic acid in sulfuric acid)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-chloro-1-hexanol (1 equiv.) in acetone and cool the stirred solution to 0°C in an ice bath.

  • Add Jones reagent dropwise to the solution. Continue the addition until a persistent orange color is observed, indicating an excess of the oxidant.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Filter the mixture to remove chromium salts.

  • Remove the solvent (acetone) from the filtrate under reduced pressure.

  • Take up the resulting residue in diethyl ether and wash it with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to afford the final product, this compound.

G cluster_synthesis Synthesis Workflow start 6-Chloro-1-hexanol reagent Jones Reagent in Acetone, 0°C to RT start->reagent Oxidation workup Filtration & Solvent Removal reagent->workup product This compound extraction Ether Extraction & Drying workup->extraction extraction->product

Caption: Oxidation of 6-chloro-1-hexanol to this compound.

Reactivity and Chemical Reactions

The dual functionality of this compound dictates its chemical reactivity. The carboxylic acid group can undergo esterification and acid-base reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution.[1]

Key Chemical Reactions:
  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, cyanides) to introduce new functional groups.

  • Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 6-Chlorohexanoyl Chloride[14]

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a key step for subsequent reactions like Friedel-Crafts acylation or amide bond formation.

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (SOCl₂) (2 equivalents)

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine this compound (1 equiv.) and thionyl chloride (2 equiv.).

  • Heat the reaction mixture to 70-80°C for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 6-chlorohexanoyl chloride is often used in the next synthetic step without further purification.

G cluster_reactions Key Reactions start This compound ester Ester Derivative start->ester + Alcohol (H⁺) amide Amide Derivative start->amide 1. SOCl₂ 2. + Amine substitution Nucleophilic Substitution Product (e.g., Azide) start->substitution + Nucleophile (e.g., NaN₃) salt Carboxylate Salt start->salt + Base

Caption: General reactivity pathways for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate with diverse applications across multiple scientific disciplines.

  • Pharmaceutical Industry : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1][3] It is particularly noted as a PROTAC (PROteolysis TArgeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation.[6] It is also a precursor for creating bioactive molecules, such as analogs of natural products like curcumin (B1669340) with potential anti-inflammatory properties, and for synthesizing peptide mimics to study biological processes.[1]

  • Agrochemical Production : The compound is utilized in the manufacturing of agrochemicals.[1][3]

  • Material Science : this compound is employed in material science research. It can be incorporated into molecular structures to synthesize liquid crystals or to modify the properties of polymers, such as enhancing thermal stability and mechanical strength.[1]

  • Organic Synthesis : Its reactive nature makes it a valuable intermediate for synthesizing a wide range of other organic compounds.[1][3]

G cluster_apps Application Areas start 6-Chlorohexanoic Acid pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro material Material Science start->material protac PROTAC Linkers pharma->protac bioactive Bioactive Molecules (e.g., Curcumin Analogs) pharma->bioactive polymers Modified Polymers & Liquid Crystals material->polymers

Caption: Application workflow from core chemical to final use-cases.

Biological Activity and Signaling Pathways

While specific biological activities for this compound itself are not extensively documented, its role as a precursor for bioactive molecules is significant.[1] For instance, its derivatives are designed to interact with biological systems.

A related class of compounds, short-chain chloroacetic acids, has been shown to induce skin aging by activating the cGAS-STING-NF-κB signaling pathway.[12] This pathway is a component of the innate immune system that responds to cytosolic DNA. Exposure to these acids can increase reactive oxygen species (ROS), trigger inflammation, and lead to cell cycle arrest.[12] While this research was not conducted on this compound, it provides a potential framework for investigating the biological impact of halogenated carboxylic acids.

G stress Cellular Stress (e.g., from Chloroacetic Acids) cgas cGAS stress->cgas Activates sting STING cgas->sting Activates nfkb NF-κB sting->nfkb Activates response Inflammatory Response & Cellular Senescence nfkb->response Induces

Caption: The cGAS/STING/NF-κB pathway, implicated for chloroacetic acids.[12]

Safety and Toxicology

This compound is classified as a corrosive substance and requires careful handling. It can cause severe skin burns and eye damage upon contact.[1]

Safety InformationDetailsSource(s)
GHS Pictogram GHS05 (Corrosive)[13]
Signal Word Danger[13]
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[1][2][13]
Precautionary Statements P260: Do not breathe dust/mist/fumes/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up.[1][2][5]
Toxicity Data LD50 (Oral, Rat): 3080 mg/kg[14]
UN Number 3265 (for corrosive, acidic, organic solid, n.o.s.)[13]

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[5]

Conclusion

This compound (CAS 4224-62-8) is a highly versatile and reactive chemical intermediate. Its bifunctional nature allows for a broad scope of synthetic applications, making it an indispensable tool for researchers in drug discovery, agrochemical development, and material science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide to 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid, systematically known by its IUPAC name This compound , is a halogenated carboxylic acid that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a reactive carboxylic acid group and a terminal chlorine atom, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its application in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Identifier Value Reference
IUPAC Name This compound[1][2]
Synonyms 6-Chlorocaproic acid, ε-Chlorocaproic acid[1]
CAS Number 4224-62-8[1][2]
Molecular Formula C6H11ClO2[1][2]
Molecular Weight 150.60 g/mol [1][2]
Canonical SMILES C(CCC(=O)O)CCCl[1]
InChI Key XWWKSLXUVZVGSP-UHFFFAOYSA-N[1]
Physical Property Value Reference
Appearance White to light yellow powder or colorless liquid
Melting Point 24-26 °C[1][3]
Boiling Point 116-117 °C at 1.3 Torr; 254.4 °C at 760 mmHg[1][4]
Density 1.1320 g/cm³ at 20 °C[1][3]
Flash Point 107.6 ± 22.6 °C[3]
LogP 1.52[5]
PSA (Polar Surface Area) 37.30 Ų[2]

Synthesis and Reactions

This compound can be synthesized through various chemical routes. One common method involves the ring-opening of ε-caprolactone. It serves as a precursor in numerous organic reactions, primarily through the functionalization of its carboxylic acid or the substitution of its terminal chlorine.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable component in the synthesis of bioactive molecules and pharmaceuticals.

Building Block for Bioactive Molecules

Its linear carbon chain and terminal functional groups allow for its incorporation into larger molecules, modifying their pharmacokinetic and pharmacodynamic properties. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the chloro- group can participate in nucleophilic substitution reactions to introduce a variety of moieties.

Linker for Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound can be used to synthesize a portion of this critical linker.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of a PROTAC precursor using this compound. This protocol is for illustrative purposes and may require optimization for specific applications.

Synthesis of a PROTAC Linker Intermediate

Objective: To synthesize an amine-terminated linker derived from this compound for subsequent conjugation to a target protein ligand and an E3 ligase ligand.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (B81097) (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield 6-chlorohexanoyl chloride.

  • Azide Formation: Dissolve the crude 6-chlorohexanoyl chloride in anhydrous acetone. Add sodium azide (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 6-chlorohexyl azide.

  • Reduction to Amine: In a separate flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Add a solution of 6-chlorohexyl azide in anhydrous THF dropwise. The reaction mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude 6-amino-1-chlorohexane. Further purification can be achieved by column chromatography.

Visualization of the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker, potentially derived from this compound, connects the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (Linker derived from This compound) POI->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound POI_ub Ubiquitinated Target Protein E3_bound->POI_ub Ubiquitination Ub Ubiquitin Ub->E3_bound Recruitment Proteasome Proteasome POI_ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degradation->E3 Recycled

Caption: PROTAC mechanism of action.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its role as a precursor for bioactive molecules and as a component of PROTAC linkers highlights its importance in the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective use in advancing scientific research.

References

Molecular structure of 6-Chlorohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chlorohexanoic Acid

Introduction

This compound, also known as 6-chlorocaproic acid, is a halogenated carboxylic acid with significant applications in organic synthesis and the development of new therapeutic agents.[1] Its bifunctional nature, featuring a reactive chlorine atom at one end of a six-carbon chain and a carboxylic acid group at the other, makes it a versatile building block in the pharmaceutical and material science industries.[1] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Identification

This compound is a linear-chain aliphatic compound. The structure consists of a hexanoic acid backbone with a chlorine atom substituted at the terminal (C6) position.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Start_Mat Malonic Acid Mono Ethyl Potassium + MgCl₂ + Triethylamine Reaction Chemical Transformation (Specific conditions apply) Start_Mat->Reaction 1. Mixing Workup Aqueous Workup & Solvent Extraction Reaction->Workup 2. Quenching Purification Chromatography or Distillation Workup->Purification 3. Isolation Final_Product This compound Purification->Final_Product 4. Final Product PROTAC_MoA cluster_protac PROTAC Structure PROTAC PROTAC Molecule E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Mediates Formation E3Ligase->TernaryComplex Binds PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades p1 p2 p3 Warhead Target Binder Linker Linker (from 6-CHA) Warhead->Linker E3Binder E3 Binder Linker->E3Binder

References

Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-chlorohexanoic acid, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data

The spectral data for this compound is summarized below, providing key quantitative information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment Chemical Shift (ppm)
-COOH~11.7
-CH₂-Cl3.54
-CH₂-COOH2.39
-CH₂-CH₂-COOH1.80
-CH₂-CH₂-CH₂Cl1.67
-CH₂-CH₂-CH₂-COOH1.51

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)
C=O~179
-CH₂-Cl~45
-CH₂-COOH~34
-CH₂-CH₂-COOH~32
-CH₂-CH₂-CH₂Cl~26
-CH₂-CH₂-CH₂-COOH~24
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The data presented here is for a liquid film sample.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Strong, Broad
C-H stretch (Alkyl)~2940Medium
C=O stretch (Carboxylic Acid)~1710Strong
C-O stretch (Carboxylic Acid)1320-1210Strong
C-Cl stretch800-600Strong
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Possible Fragment
152Low[M+2]⁺ (³⁷Cl isotope)
150Moderate[M]⁺ (³⁵Cl isotope)
115Moderate[M - Cl]⁺
73High[C₄H₉O]⁺
60High[C₂H₄O₂]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is used. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Safety and handling of 6-Chlorohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 6-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 4224-62-8), a versatile precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1] Adherence to rigorous safety protocols is essential when working with this corrosive compound to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

Proper handling of this compound begins with a thorough understanding of its physical, chemical, and toxicological properties. This data is crucial for risk assessment and the implementation of appropriate safety measures.

Physicochemical Properties
PropertyValue
CAS Number 4224-62-8
Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol [2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[3]
Melting Point 24-26 °C[1]
Boiling Point 116-117 °C at 1.3 Torr
Density 1.1320 g/cm³ at 20 °C[1]
Toxicological Information
MetricValueSpecies
LD50 (Oral) 3080 mg/kgRat

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1] Understanding these hazards is fundamental to its safe handling.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Corrosive to Metals1H290: May be corrosive to metals[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required where splashing is a risk.[4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber) must be worn.[4]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are essential.[5] A rubber apron may be necessary for additional protection.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][6]

Experimental Protocols

The following protocols provide guidance on the synthesis of this compound and general procedures for handling corrosive chemicals.

Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 6-chloro-1-hexanol (1 equivalent) in acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to yield this compound.[7]

General Protocol for Handling Corrosive Liquids

This protocol provides a general framework for the safe handling of corrosive liquids like this compound.

Procedure:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound. Ensure a chemical fume hood is operational and an emergency spill kit is readily accessible.[4][8]

  • Personal Protective Equipment: Don all required PPE, including safety goggles, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[5][6]

  • Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[4][6] Use compatible equipment, such as glass or other resistant materials.[8]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes. Use a pipette with a bulb or a mechanical aid for precise measurements.[5]

  • Dilution: If diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area, segregated from incompatible materials, particularly bases and oxidizing agents.[9] The container should be tightly sealed.[9]

  • Cleanup: After handling, decontaminate the work area and any equipment used.[8]

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response

The appropriate response to a spill depends on its size and location.

For Minor Spills (e.g., within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material.

  • Neutralize the acid spill with sodium bicarbonate.[10][11]

  • Carefully collect the neutralized material and place it in a designated hazardous waste container.[11]

  • Decontaminate the spill area.

For Major Spills (e.g., outside of a fume hood):

  • Evacuate the area immediately.[10]

  • Alert others and activate the emergency alarm.

  • If it is safe to do so, close the doors to the affected area to contain vapors.[10]

  • Contact the institution's emergency response team.[10]

  • Provide the emergency responders with the Safety Data Sheet for this compound.[10]

Visual Guides

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 ppe1 Goggles & Face Shield prep3->ppe1 ppe2 Resistant Gloves ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 hand1 Careful Dispensing ppe3->hand1 hand2 Perform Experiment hand1->hand2 hand3 Segregate Waste hand2->hand3 clean1 Decontaminate Work Area hand3->clean1 clean2 Properly Label & Store clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

EmergencySpillResponse Emergency Spill Response for this compound cluster_minor_spill Minor Spill cluster_major_spill Major Spill spill Spill Occurs minor1 Alert Others Nearby spill->minor1 Small & Contained major1 Evacuate Area spill->major1 Large or Uncontained minor2 Don PPE minor1->minor2 minor3 Contain & Neutralize minor2->minor3 minor4 Collect Waste minor3->minor4 minor5 Decontaminate Area minor4->minor5 major2 Activate Alarm major1->major2 major3 Isolate Area major2->major3 major4 Call Emergency Response major3->major4

Caption: A workflow for responding to minor and major spills of this compound.

HazardMitigation Hazard Mitigation Logic for this compound hazard Hazard: Corrosive to Skin, Eyes, & Metals control_eng Engineering Controls hazard->control_eng control_admin Administrative Controls hazard->control_admin control_ppe Personal Protective Equipment hazard->control_ppe fume_hood Chemical Fume Hood control_eng->fume_hood storage Segregated Storage control_eng->storage training Training & SOPs control_admin->training emergency_plan Emergency Plan control_admin->emergency_plan gloves Resistant Gloves control_ppe->gloves goggles Goggles & Face Shield control_ppe->goggles

Caption: The relationship between the hazards of this compound and the corresponding control measures.

References

An In-depth Technical Guide to the Solubility of 6-Chlorohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chlorohexanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation, and various research and development activities. This document offers both reported qualitative solubility data and a detailed experimental protocol for determining quantitative solubility, ensuring that researchers have the necessary tools for their work.

Introduction to this compound

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁ClO₂. Its structure, comprising a six-carbon chain with a terminal carboxylic acid group and a chlorine atom at the 6-position, imparts a moderate polarity to the molecule. This structure dictates its solubility behavior in different solvent systems, a crucial parameter for its handling and use in various applications, including as a building block in organic synthesis and in the development of pharmaceuticals.

Solubility Data

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in several common organic solvents.

SolventChemical FormulaSolvent TypeReported Solubility
ChloroformCHCl₃HalogenatedSoluble[1]
Ethyl AcetateC₄H₈O₂EsterSlightly Soluble[1][2]
MethanolCH₄OPolar ProticSlightly Soluble[1][2]
Water & Most Organic Solvents--Generally Soluble[3]

This table is based on available chemical supplier information and should be used as a preliminary guide. For precise applications, quantitative determination is recommended.

Quantitative Solubility Data Template

For researchers requiring precise solubility values, the following table provides a template to be populated using the experimental protocol outlined in Section 3. It is recommended to determine solubility at a controlled temperature, as this parameter significantly influences the results.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanole.g., 25
Ethanole.g., 25
Acetonee.g., 25
Ethyl Acetatee.g., 25
Dichloromethanee.g., 25
Chloroforme.g., 25
Toluenee.g., 25
Hexanee.g., 25

Experimental Protocol for Quantitative Solubility Determination

This section details a gravimetric method for the accurate determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps (B75204) (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

    • Pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 5.00 mL) using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a gentle stream of nitrogen can also be used to accelerate evaporation at lower temperatures).

    • Once all the solvent has evaporated, transfer the dish to a vacuum desiccator to cool to room temperature and remove any residual solvent.

    • Weigh the evaporating dish with the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

    • Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

    • Calculate the molar solubility (mol/L) using the molecular weight of this compound (150.60 g/mol ): Molar Solubility (mol/L) = (Solubility ( g/100 mL) / 150.60 g/mol ) * 10

  • Replicates and Reporting:

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical pathway for solvent selection.

experimental_workflow start Start prep Prepare Supersaturated Solution start->prep Excess Solute + Known Solvent Volume equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate sample Sample and Filter Supernatant equilibrate->sample Aliquot evaporate Evaporate Solvent sample->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

solvent_selection_pathway start Define Application Requirement (e.g., Recrystallization, Reaction) solubility_screen Initial Solubility Screen (Qualitative) start->solubility_screen solubility_screen->start Insoluble (Re-evaluate) quant_determination Quantitative Solubility Determination solubility_screen->quant_determination Soluble/Slightly Soluble optimization Optimize Conditions (Temperature, Co-solvents) quant_determination->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: Logical pathway for solvent selection based on solubility.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse and potent research applications of 6-chlorohexanoic acid. This whitepaper provides an in-depth look at its role as a versatile chemical building block in the synthesis of innovative therapeutics, including PROTACs and HDAC inhibitors, and its utility in material science.

Introduction

This compound, a bifunctional molecule featuring a terminal carboxylic acid and a chloroalkane, has emerged as a critical component in modern chemical and biomedical research. Its unique structure allows for sequential or orthogonal chemical modifications, making it an ideal linker, spacer, or synthetic intermediate in the development of complex molecular architectures. This guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Reactivity

This compound is a colorless to light yellow liquid or low-melting solid.[1][2] Its bifunctional nature, possessing both a nucleophilic carboxylic acid and an electrophilic alkyl chloride, governs its reactivity and diverse applications.

PropertyValueReference(s)
Molecular Formula C₆H₁₁ClO₂[3]
Molecular Weight 150.60 g/mol [4]
CAS Number 4224-62-8[3]
Melting Point 24-26 °C[3]
Boiling Point 116-117 °C at 1.3 Torr[3]
Density 1.1320 g/cm³ at 20 °C[3]

The carboxylic acid group readily undergoes esterification and amidation reactions, while the terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[5] This dual reactivity is the cornerstone of its utility in constructing complex molecules.

Core Research Applications

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][6][7] The linker connecting the target-binding ligand ("warhead") and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a versatile starting point for the synthesis of these linkers.

G

Experimental Protocol: Synthesis of a 6-Azidohexanoic Acid Linker Intermediate

This protocol details the conversion of this compound to 6-azidohexanoic acid, a common intermediate for "click" chemistry-based PROTAC synthesis.[6]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Azide (B81097) Addition: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-azidohexanoic acid. Further purification can be achieved by column chromatography if necessary.

The resulting 6-azidohexanoic acid can then be coupled to an E3 ligase ligand via standard amide bond formation, followed by a "click" reaction with an alkyne-functionalized "warhead" to complete the PROTAC synthesis.[8]

Precursor for Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a promising class of anti-cancer agents.[9] this compound can be utilized as a building block for the "linker" region of HDAC inhibitors, which connects the zinc-binding group to the "cap" group that interacts with the surface of the enzyme.

G

Experimental Protocol: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of an N-substituted 6-chlorohexanamide, a key intermediate for hydroxamic acid-based HDAC inhibitors.

  • Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or DMF at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).[5][10]

  • Amine Addition: After stirring for 15-30 minutes, add the desired aromatic amine (the "cap" group, 1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-aryl-6-chlorohexanamide.

The terminal chloro group can then be displaced by hydroxylamine (B1172632) to furnish the final hydroxamic acid-based HDAC inhibitor.

Compound DerivativeTargetIC₅₀ (nM)Reference(s)
Mercaptoacetamide analogueHDAC611[11]
Quinolone analogueHDAC62.8[11]
Compound 8gHDAC621[9]
Synthesis of Curcumin (B1669340) Analogs

Curcumin, the active component of turmeric, exhibits a wide range of biological activities but suffers from poor bioavailability.[12] this compound can be used to synthesize ester derivatives of curcumin, potentially improving its pharmacokinetic properties and therapeutic efficacy.[13] These analogs have shown promise as anti-inflammatory and anti-cancer agents.[7][14]

Experimental Protocol: Esterification of Curcumin with this compound

This protocol describes a general method for the synthesis of a curcumin monoester.[15][16][17][18][19]

  • Acid Chloride Formation: Convert this compound to 6-chlorohexanoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like DCM with a catalytic amount of DMF.

  • Esterification: In a separate flask, dissolve curcumin (1.0 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 eq) in an anhydrous solvent like DCM. Cool the solution to 0 °C.

  • Reaction: Slowly add the freshly prepared 6-chlorohexanoyl chloride (1.1 eq) to the curcumin solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the curcumin monoester.

G

Building Block for Peptide Mimics

6-Aminohexanoic acid, readily synthesized from this compound, is a valuable building block in the design of peptide mimics.[3] Its flexible six-carbon chain can be incorporated into peptide sequences to act as a spacer, to induce specific secondary structures, or to improve metabolic stability.[1][14][20][21]

Experimental Protocol: Synthesis of 6-Aminohexanoic Acid from this compound

  • Azide Formation: Convert this compound to 6-azidohexanoic acid as described in the PROTAC linker synthesis protocol.

  • Reduction: Reduce the azide group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine (B44618) followed by water (Staudinger reduction).

  • Purification: After the reaction is complete, the 6-aminohexanoic acid can be isolated and purified by standard techniques, often involving crystallization.

The resulting 6-aminohexanoic acid can then be used in standard solid-phase or solution-phase peptide synthesis protocols.

Peptide DerivativeTargetIC₅₀ (mM)Reference(s)
H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02[1][14][20]
H-Phe-Lys-EACA-NH₂Plasmin1.43[1][14][20]
H-Ala-Phe-Lys-EACA-NH₂Plasmin0.13[1][14][20]
Surface Modification of Polymers

The carboxylic acid functionality of this compound can be used to graft it onto polymer surfaces that have been pre-functionalized with reactive groups (e.g., hydroxyl or amine groups).[22][23] The terminal chloro group then provides a handle for further "grafting-from" polymerization or for the attachment of other molecules, thereby altering the surface properties of the material.[2]

G

Experimental Protocol: General Procedure for Polymer Surface Grafting

  • Surface Activation: The polymer surface is first activated to introduce reactive functional groups (e.g., hydroxyl or amine groups). This can be achieved by methods such as plasma treatment, wet chemical oxidation, or by using polymers that already possess these functionalities.

  • Grafting Reaction: The activated polymer is then reacted with this compound under conditions suitable for ester or amide bond formation, similar to the protocols described for HDAC inhibitor synthesis.

  • Washing: The modified polymer is thoroughly washed to remove any unreacted this compound and byproducts.

  • Characterization: The successful grafting is confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical and biomedical research. Its bifunctional nature allows for its use in a wide array of applications, from the construction of sophisticated therapeutic agents like PROTACs and HDAC inhibitors to the modification of material surfaces. The experimental protocols and data presented in this guide highlight the practical utility of this compound and provide a solid foundation for researchers to explore its full potential in their respective fields. As the demand for more complex and functional molecules continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.

References

Introduction: The Dawn of a New Class of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Halogenated Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of halogenated carboxylic acids. It is intended to serve as a technical resource, offering detailed experimental protocols and structured data for easy reference.

The 19th century was a period of revolutionary change in the understanding of organic chemistry. A central debate revolved around the nature of organic radicals and the rules governing chemical composition. It was within this fervent intellectual climate that halogenated carboxylic acids were discovered. These compounds, analogues of simple carboxylic acids where one or more hydrogen atoms are replaced by a halogen, proved to be more than mere chemical curiosities. Their discovery provided compelling evidence for the theory of substitution, challenging the established electrochemical dualism championed by Jöns Jacob Berzelius and paving the way for modern structural theory.

This document traces the historical milestones of these important compounds, from their initial synthesis to the development of versatile halogenation methods that remain fundamental to organic synthesis today.

Foundational Discoveries of Chlorinated Acetic Acids

The direct chlorination of acetic acid led to the discovery of a family of compounds that would become pivotal in the evolution of chemical theory and industrial synthesis.

Trichloroacetic Acid (TCA)

Trichloroacetic acid (TCA) was first synthesized in 1839 by the French chemist Jean-Baptiste Dumas.[1][2] He produced it by reacting chlorine with acetic acid in the presence of sunlight.[3][4] The discovery that three hydrogen atoms in acetic acid could be replaced by three chlorine atoms to produce a new acid with similar properties was a landmark event.[5][6] This finding provided a striking example for the slowly evolving theory of organic radicals and valences and directly contradicted the prevailing beliefs of Jöns Jakob Berzelius, sparking a significant dispute between the two eminent chemists.[1][3]

Monochloroacetic Acid (MCA)

Following the discovery of TCA, monochloroacetic acid (MCA) was first prepared in an impure form in 1843 by the French chemist Félix LeBlanc, also by chlorinating acetic acid in sunlight.[7][8] It was not until 1857 that pure monochloroacetic acid was obtained by two chemists independently. The German chemist Reinhold Hoffmann achieved this by refluxing glacial acetic acid with chlorine in the presence of sunlight.[7] In the same year, the French chemist Charles Adolphe Wurtz synthesized it through the hydrolysis of chloroacetyl chloride.[7]

Dichloroacetic Acid (DCA)

Dichloroacetic acid (DCA), an analogue of acetic acid with two chlorine atoms on the methyl group, was also synthesized in the 19th century.[9] One of the primary early methods for its preparation was from chloral (B1216628) hydrate (B1144303), reacting it with calcium carbonate and sodium cyanide, followed by acidification.[9][10] Other routes included the reduction of trichloroacetic acid and the direct chlorination of acetic or monochloroacetic acid.[10]

Key Synthetic Methodologies for Halogenation

The initial discoveries spurred the development of more general and reliable methods for halogenating carboxylic acids, some of which are still cornerstones of organic synthesis.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The alpha-halogenation of carboxylic acids is most famously achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[11][12] This method, developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, allows for the specific bromination or chlorination of carboxylic acids at the α-carbon position.[11][13]

The reaction is typically carried out by treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃).[12][13] The key insight is that the carboxylic acid itself does not readily form an enol, which is necessary for α-halogenation.[13] Instead, the phosphorus catalyst first converts a small amount of the carboxylic acid into an acyl halide. This acyl halide readily enolizes, and the enol then reacts with the halogen. The resulting α-halo acyl halide can then exchange with another molecule of the carboxylic acid to regenerate the acyl halide catalyst and produce the α-halo carboxylic acid product.[13]

The Haloform Reaction

Discovered in 1822, the haloform reaction is one of the oldest organic reactions and provides an indirect route to carboxylic acids.[14][15] It involves the exhaustive α-halogenation of a methyl ketone (or a compound that can be oxidized to a methyl ketone) in the presence of a base.[14] The resulting trihalomethyl ketone is then cleaved by the base to yield a haloform (e.g., chloroform, bromoform) and the carboxylate salt, which can be acidified to give the carboxylic acid. This reaction has evolved from a diagnostic test to a synthetically useful tool for creating carboxylic acids, esters, and amides.[14][15]

Fluorinated Carboxylic Acids: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA), an analogue of acetic acid where all three methyl hydrogens are replaced by fluorine, is a powerful and widely used chemical in modern chemistry.[16][17] Its strong acidity, approximately 34,000 to 100,000 times that of acetic acid, is due to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base.[16][18][19]

Historically, an older route to TFA involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.[17][18] This precursor was prepared via the Swarts fluorination of hexachloropropene.[18] The modern industrial preparation of TFA involves the electrofluorination of acetyl chloride or acetic anhydride (B1165640), followed by the hydrolysis of the resulting trifluoroacetyl fluoride.[16][17]

Data Presentation: Properties of Key Halogenated Carboxylic Acids

The following tables summarize the discovery and key properties of the foundational halogenated carboxylic acids.

Compound Name Abbreviation Discoverer(s) Year of Discovery/Purity Precursor(s) for Initial Synthesis
Monochloroacetic AcidMCAFélix LeBlanc (impure)[7][8]1843Acetic Acid, Chlorine, Sunlight[7]
R. Hoffmann / C. A. Wurtz (pure)[7]1857Acetic Acid / Chloroacetyl Chloride[7]
Dichloroacetic AcidDCAN/Amid-19th CenturyChloral Hydrate, Calcium Carbonate, Sodium Cyanide[9][10]
Trichloroacetic AcidTCAJean-Baptiste Dumas[2][5]1839Acetic Acid, Chlorine, Sunlight[1][3]
Trifluoroacetic AcidTFAFrédéric Swarts (related work)Early 20th CenturyHexachloropropene (via Swarts fluorination)[18]
Compound Name Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) pKa
Monochloroacetic AcidClCH₂COOH94.5061-631892.87
Dichloroacetic AcidCl₂CHCOOH128.949 to 11[9]194[9]1.35[9][20]
Trichloroacetic AcidCl₃CCOOH163.3857 to 58[2]196 to 197[2]0.77
Trifluoroacetic AcidF₃CCOOH114.02-15.4[16]72.4[16]0.23[21]

Experimental Protocols

The following protocols are based on historical and established laboratory syntheses for key halogenated carboxylic acids.

Synthesis of Monochloroacetic Acid (via Acetic Acid Chlorination)

This protocol is based on the industrial method which evolved from early discoveries.

  • Apparatus: A reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer. The vessel should be suitable for heating and exposure to a light source (e.g., UV lamp).

  • Reagents:

    • Glacial Acetic Acid (CH₃COOH)

    • Chlorine Gas (Cl₂)

    • Catalyst: Acetic Anhydride ((CH₃CO)₂O)

  • Procedure: a. Charge the reaction vessel with glacial acetic acid and a catalytic amount of acetic anhydride (e.g., 5% by weight).[22] b. Heat the mixture to a temperature range of 70-110°C.[22] c. While stirring and illuminating the mixture, bubble chlorine gas through the solution.[8] d. Monitor the reaction progress (e.g., by measuring the density of the mixture or by GC analysis) to ensure conversion primarily to the monochloro-derivative and minimize the formation of dichloroacetic acid.[23] e. Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture. f. The crude product contains monochloroacetic acid along with unreacted acetic acid and some di- and trichloroacetic acids. It can be purified by fractional distillation or crystallization.

Synthesis of Dichloroacetic Acid (from Chloral Hydrate)

This protocol is adapted from the method described in Organic Syntheses.[10]

  • Apparatus: A 3-L round-bottomed flask equipped with a reflux condenser and a thermometer.

  • Reagents:

    • Chloral Hydrate (250 g, 1.5 moles)

    • Precipitated Calcium Carbonate (152.5 g, 1.52 moles)

    • Sodium Cyanide (10 g)

    • Amyl Alcohol (2 cc)

    • Concentrated Hydrochloric Acid

    • Diethyl Ether

    • Anhydrous Sodium Sulfate

  • Procedure: a. Dissolve the chloral hydrate in 450 cc of warm water (50–60°C) in the flask.[10] b. Add the calcium carbonate, amyl alcohol (to reduce foaming), and a solution of sodium cyanide in 25 cc of water.[10] c. Gently heat the mixture to 75°C over about 10 minutes. The reaction is exothermic and the temperature will rise to 80–85°C.[10] d. Once the temperature begins to fall, heat the solution to boiling and reflux for 20 minutes.[10] e. Cool the mixture to 0–5°C in an ice bath and acidify with 215 cc of concentrated hydrochloric acid.[10] f. Extract the aqueous solution with five 100-cc portions of ether.[10] g. Dry the combined ether extracts with anhydrous sodium sulfate. h. Remove the ether by distillation on a steam bath. i. Distill the residue under vacuum. The fraction boiling at 99–104°C/23 mm is dichloroacetic acid. The typical yield is 172–180 g (88–92%).[10]

Synthesis of Trichloroacetic Acid (Hell-Volhard-Zelinsky Method)

This is a representative HVZ reaction for exhaustive chlorination.

  • Apparatus: A reaction flask fitted with a reflux condenser, a dropping funnel, and a gas outlet to vent HCl. The setup should be placed under a strong light source (e.g., UV lamp).

  • Reagents:

    • Glacial Acetic Acid (CH₃COOH)

    • Chlorine Gas (Cl₂)

    • Catalyst: Red Phosphorus or Acetic Anhydride[5][24]

  • Procedure: a. Place glacial acetic acid and a catalytic amount of red phosphorus in the reaction flask.[5] b. Heat the mixture to reflux. c. Slowly bubble chlorine gas into the refluxing mixture. The reaction is initiated by the light source.[24] d. Hydrogen chloride gas will evolve and should be vented safely through a scrubber (e.g., a water trap). e. Continue the chlorination until all three α-hydrogens have been substituted. The progress can be monitored by the increase in the density of the reaction mixture. f. The reaction equation is: CH₃COOH + 3 Cl₂ → CCl₃COOH + 3 HCl.[1][5] g. After the reaction is complete, the crude trichloroacetic acid can be purified by crystallization from a suitable solvent or by distillation. Another route is the oxidation of trichloroacetaldehyde.[5]

Mandatory Visualizations

The following diagrams illustrate key historical and chemical concepts related to halogenated carboxylic acids.

Discovery_Timeline cluster_1830s 1830s cluster_1840s 1840s cluster_1850s 1850s cluster_1880s 1880s dumas 1839: Jean-Baptiste Dumas Synthesizes Trichloroacetic Acid (TCA) leblanc 1843: Félix LeBlanc Prepares impure Monochloroacetic Acid (MCA) hoffmann_wurtz 1857: Hoffmann & Wurtz Independently prepare pure MCA hvz 1881-1887: Hell, Volhard, & Zelinsky Develop the HVZ Reaction

Caption: A timeline of key discoveries in halogenated carboxylic acids.

HVZ_Mechanism Hell-Volhard-Zelinsky (HVZ) Reaction Pathway cluster_main Reaction Cycle CA Carboxylic Acid (RCH₂COOH) AcylBromide Acyl Bromide (RCH₂COBr) CA->AcylBromide + PBr₃ PBr3 PBr₃ (Catalyst) Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (RCH(Br)COBr) Enol->AlphaBromoAcylBromide + Br₂ AlphaBromoAcylBromide->AcylBromide - Br⁻, + RCH₂COOH (regenerates catalyst) Product α-Bromo Carboxylic Acid (RCH(Br)COOH) AlphaBromoAcylBromide->Product + RCH₂COOH (hydrolysis/exchange) Br2 Bromine (Br₂)

Caption: Generalized workflow of the Hell-Volhard-Zelinsky reaction.

Acetic_Acid_Derivatives acetic_acid Acetic Acid H₃C-COOH mca Monochloroacetic Acid (MCA) ClH₂C-COOH acetic_acid->mca + Cl₂ dca Dichloroacetic Acid (DCA) Cl₂HC-COOH mca->dca + Cl₂ tca Trichloroacetic Acid (TCA) Cl₃C-COOH dca->tca + Cl₂

Caption: Logical relationship of chlorinated acetic acid derivatives.

References

Methodological & Application

Using 6-Chlorohexanoic Acid as a Bifunctional Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid is a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and surface modification. Its linear six-carbon chain provides spatial separation between conjugated molecules, while the terminal carboxylic acid and chloroalkane functional groups offer orthogonal reactivity for a two-step sequential conjugation. This application note provides detailed protocols and quantitative data for the effective use of this compound in various research and development applications.

The carboxylic acid moiety can be activated to react with primary amines, such as those on the surface of proteins or on amino-functionalized materials. The chloroalkane group can subsequently react with nucleophiles like thiols, enabling the attachment of a second molecule of interest. This bifunctionality is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4]

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring experimental success.

PropertyValueReference(s)
CAS Number 4224-62-8[5][6]
Molecular Formula C6H11ClO2[5][6]
Molecular Weight 150.60 g/mol [5]
Appearance White to light yellow powder or liquid[7]
Melting Point 24-26 °C[8]
Boiling Point 116-117 °C at 1.3 Torr[8]
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Store at 2-8°C, protected from moisture.

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Application 1: Protein Conjugation for Antibody-Drug Conjugates (ADCs)

This compound can serve as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The following is a general two-step protocol for this application.

Experimental Protocol

Step 1: Activation of this compound and Conjugation to Antibody

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the NHS ester. Progress can be monitored by thin-layer chromatography (TLC).

  • Antibody Preparation:

    • Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. The buffer should be free of primary amines.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated this compound NHS ester solution to the antibody solution with gentle stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • The molar ratio of linker to antibody can be varied to control the degree of labeling (DOL). A common starting point is a 5-10 fold molar excess of the linker.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

Step 2: Conjugation of Cytotoxic Drug to the Linker-Modified Antibody

  • Drug Preparation:

    • Dissolve the thiol-containing cytotoxic drug in a suitable organic co-solvent (e.g., DMF or DMSO).

  • Conjugation Reaction:

    • Add the drug solution to the purified linker-modified antibody.

    • The reaction between the chloroalkane and the thiol is typically slower than the amidation and may require elevated temperatures (e.g., 37°C) and longer reaction times (12-24 hours).

    • The pH of the reaction mixture may need to be adjusted to the optimal range for the thiol-alkylation reaction (typically pH 7.5-8.5).

  • Final Purification:

    • Purify the final ADC conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove any unreacted drug and other impurities.

Quantitative Data

The efficiency of each conjugation step is critical for the final yield and quality of the ADC. The following table provides representative data for this type of conjugation.

ParameterTypical Value RangeNotes
Linker Activation Yield >90%Monitored by TLC or LC-MS.
Antibody Recovery after Step 1 >85%Determined by protein concentration measurement (e.g., BCA assay).
Degree of Labeling (DOL) with Linker 2-8 linkers/antibodyControlled by the molar ratio of linker to antibody. Can be determined by MALDI-TOF mass spectrometry.
Drug Conjugation Efficiency (Step 2) 50-80%Dependent on the reactivity of the drug's thiol group and reaction conditions.
Final ADC Yield 30-60%Overall yield based on the starting antibody amount.

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation and Antibody Conjugation cluster_step2 Step 2: Drug Conjugation linker 6-Chlorohexanoic Acid activator EDC, NHS in DMF linker->activator activated_linker Activated Linker (NHS Ester) activator->activated_linker conjugation1 Amine Coupling (RT, 2-4h) activated_linker->conjugation1 antibody Antibody in PBS antibody->conjugation1 purification1 Purification (SEC/Dialysis) conjugation1->purification1 linker_antibody Linker-Antibody Conjugate purification1->linker_antibody conjugation2 Thiol-Alkylation (37°C, 12-24h) linker_antibody->conjugation2 drug Thiol-containing Drug drug->conjugation2 purification2 Purification (SEC) conjugation2->purification2 final_adc Antibody-Drug Conjugate (ADC) purification2->final_adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a bifunctional linker.

Application 2: Synthesis of PROTACs

This compound is a common building block for constructing linkers used in Proteolysis-Targeting Chimeras (PROTACs). The linker connects a protein-of-interest (POI) binding ligand to an E3 ligase binding ligand.

Experimental Protocol

This protocol outlines the synthesis of a PROTAC where this compound is used to link a POI ligand (with an available amine) and an E3 ligase ligand (with a nucleophilic group like a thiol or amine).

  • Amide Bond Formation with POI Ligand:

    • Activate the carboxylic acid of this compound using standard coupling reagents (e.g., HATU/DIPEA or EDC/NHS) in an anhydrous aprotic solvent (e.g., DMF).

    • Add the amine-containing POI ligand to the activated linker solution.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the POI-linker intermediate.

  • Nucleophilic Substitution with E3 Ligase Ligand:

    • Dissolve the POI-linker intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add the E3 ligase ligand containing a nucleophilic handle (e.g., a primary amine or thiol).

    • Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to facilitate the reaction.

    • Heat the reaction mixture (e.g., 60-80°C) for 12-24 hours. Monitor the reaction by LC-MS.

    • After completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

Quantitative Data

The yield of each step is crucial for the overall efficiency of the PROTAC synthesis.

ParameterTypical Value RangeNotesReference(s)
Amide Coupling Yield 60-90%Dependent on the reactivity of the amine on the POI ligand.[9]
Nucleophilic Substitution Yield 30-70%The chloroalkane is less reactive than bromo- or iodoalkanes. Reaction conditions may need optimization.[1]
Overall PROTAC Synthesis Yield 20-50%Multi-step synthesis with purification at each stage.

Signaling Pathway Diagram

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Surface_Modification_Workflow Start Substrate (e.g., Silica) Activation Surface Activation (e.g., Piranha Clean) Start->Activation Amination Amine Functionalization (e.g., APTES) Activation->Amination AmineSurface Amine-Terminated Surface Amination->AmineSurface LinkerCoupling Linker Coupling (Activated this compound) AmineSurface->LinkerCoupling ChloroSurface Chloro-Terminated Surface LinkerCoupling->ChloroSurface Functionalization Further Functionalization (Nucleophilic Molecule) ChloroSurface->Functionalization FinalSurface Functionalized Surface Functionalization->FinalSurface

References

Application Notes and Protocols for 6-Chlorohexanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chlorohexanoic acid in solid-phase peptide synthesis (SPPS). This versatile reagent offers a straightforward approach for the synthesis of cyclic peptides and the site-specific modification of peptide side chains. The protocols detailed below are intended to serve as a guide for researchers looking to incorporate this chemistry into their peptide synthesis workflows.

Introduction to this compound in SPPS

This compound is a bifunctional molecule containing a carboxylic acid and an alkyl chloride. This unique structure allows for its application in two primary areas of solid-phase peptide synthesis: on-resin peptide cyclization and side-chain alkylation.

  • On-Resin Peptide Cyclization: The carboxylic acid moiety of this compound can be coupled to the N-terminal amine of a resin-bound peptide. Subsequent intramolecular nucleophilic substitution between a side-chain nucleophile (e.g., the ε-amino group of lysine (B10760008) or the thiol group of cysteine) and the alkyl chloride results in the formation of a cyclic peptide with a stable lactam or thioether bridge, respectively. This method provides a reliable strategy for producing conformationally constrained peptides, which often exhibit enhanced biological activity and stability.[1][2]

  • Side-Chain Alkylation: The electrophilic nature of the alkyl chloride in this compound allows for the targeted alkylation of nucleophilic amino acid side chains. This modification can be used to introduce a flexible linker, a point of attachment for other molecules (e.g., fluorophores, drugs), or to modulate the physicochemical properties of the peptide.

Key Applications and Methodologies

On-Resin Head-to-Side-Chain Cyclization via Lactam Bridge Formation

This protocol describes the synthesis of a cyclic peptide by forming a lactam bridge between the N-terminus and the side chain of a lysine residue using this compound.

Experimental Protocol:

  • Peptide Synthesis:

    • Synthesize the linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS protocols.

    • The lysine residue intended for cyclization should have its side-chain amino group protected with a base-labile protecting group that can be selectively removed on-resin (e.g., Dde or Alloc).

  • Selective Deprotection of Lysine Side Chain:

    • Once the linear peptide synthesis is complete, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine (B178648) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Coupling of this compound:

    • Swell the resin in DMF.

    • Prepare a solution of this compound (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of DIPEA (5 eq.) in DMF to the resin.

    • Heat the reaction mixture at 50°C for 16 hours to facilitate the intramolecular cyclization.

    • Wash the resin with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase HPLC.

Experimental Workflow for On-Resin Lactam Cyclization:

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification & Cyclization cluster_Finalization Final Steps A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Steps B & C C->D E Selective Lysine Side-Chain Deprotection D->E F Couple this compound to N-terminus E->F G Intramolecular Cyclization (Lactam Formation) F->G H Cleavage from Resin & Global Deprotection G->H I Purification (RP-HPLC) H->I

Caption: Workflow for on-resin lactam bridge formation.

Site-Specific Alkylation of Cysteine Residues

This protocol outlines the procedure for modifying a cysteine residue within a peptide sequence with this compound on the solid support.

Experimental Protocol:

  • Peptide Synthesis:

    • Synthesize the linear peptide on a suitable solid support using standard Fmoc-SPPS. The cysteine residue to be modified should be incorporated with its thiol group protected (e.g., with a Trt group).

  • Selective Deprotection of Cysteine:

    • After completion of the linear sequence, selectively deprotect the cysteine thiol group. For the Trt group, this can be achieved by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour.

    • Wash the resin thoroughly with DCM (5 x 1 minute) and DMF (3 x 1 minute).

  • On-Resin Alkylation:

    • Swell the resin in DMF.

    • Prepare a solution of this compound (10 eq.) and DIPEA (20 eq.) in DMF.

    • Add the alkylation solution to the resin and shake at room temperature for 24 hours.

    • Wash the resin with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin and remove all side-chain protecting groups with a standard cleavage cocktail for 2-3 hours.

    • Precipitate, wash, and lyophilize the crude peptide.

  • Purification:

    • Purify the alkylated peptide by reverse-phase HPLC.

Experimental Workflow for On-Resin Cysteine Alkylation:

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Steps B & C C->D E Selective Cysteine Side-Chain Deprotection D->E F Alkylation with This compound E->F H Cleavage from Resin & Global Deprotection F->H I Purification (RP-HPLC) H->I

Caption: Workflow for on-resin cysteine alkylation.

Quantitative Data Summary

While specific yields are highly sequence-dependent, the following table provides a general expectation for the efficiency of the described reactions based on literature for similar cyclization and alkylation strategies.

Reaction TypeReagentsTypical Crude PurityTypical Isolated YieldReference
On-Resin Lactam CyclizationThis compound, DIPEA50-70%20-40%[3][4]
On-Resin Cysteine AlkylationThis compound, DIPEA60-80%30-50%[5]

Application Example: Targeting the Plasminogen/Plasmin System

Peptides incorporating 6-aminohexanoic acid, a close structural analog of this compound, have been synthesized and evaluated as inhibitors of plasmin, a key enzyme in the fibrinolytic system.[3] This system is a critical target in various pathological conditions, including thrombosis and cancer metastasis. The flexible hexanoic acid linker can position key pharmacophoric residues for optimal interaction with the lysine-binding sites of plasminogen.

Signaling Pathway Context: Fibrinolysis

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades FDPs Fibrin Degradation Products Fibrin_clot->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates Inhibitors Peptide Inhibitors (e.g., with hexanoic acid linker) Inhibitors->Plasmin inhibits

Caption: Simplified diagram of the fibrinolytic pathway.

Conclusion

This compound is a valuable tool in the solid-phase synthesis of modified and cyclic peptides. The protocols provided herein offer a starting point for researchers to explore the potential of this reagent in their own research. The ability to introduce conformational constraints and functional modifications can lead to the development of peptides with improved therapeutic properties. Further optimization of reaction conditions for specific peptide sequences may be necessary to achieve optimal results.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 6-Chlorohexanoic Acid Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers, specifically poly(ε-caprolactone) (PCL), using 6-chlorohexanoic acid as a bifunctional initiator. The resulting α-chloro-ω-carboxy-terminated PCL is a versatile precursor for further modification, making it highly valuable for applications in drug delivery, tissue engineering, and other biomedical fields. This guide covers the synthesis via ring-opening polymerization (ROP), characterization, and subsequent functionalization of the polymer.

Introduction

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) widely utilized in the medical field.[1] The ability to introduce functional groups to the polymer chain enhances its utility, allowing for the conjugation of drugs, targeting moieties, and other bioactive molecules. The use of a functional initiator in ring-opening polymerization (ROP) is a straightforward method to produce polymers with specific end-group functionalities.

This compound is an attractive initiator as it possesses two distinct functional groups: a carboxylic acid and a chloro group. The carboxylic acid can initiate the ROP of ε-caprolactone, typically in the presence of a catalyst such as stannous octoate (Sn(Oct)₂), to yield a polymer with a carboxylic acid at one terminus and a chloro group at the other.[2][3] This α-chloro-ω-carboxy-terminated PCL can be further modified at both ends, enabling the synthesis of complex polymer architectures such as block copolymers and targeted drug-polymer conjugates.

Section 1: Synthesis of α-Chloro-ω-carboxy-terminated Poly(ε-caprolactone)

This section details the synthesis of poly(ε-caprolactone) using this compound as an initiator and stannous octoate as a catalyst. The carboxylic acid group of the initiator starts the polymerization, leading to a polymer with a terminal carboxylic acid and a terminal chloro group.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

Materials:

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 110 °C overnight and then cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • To the cooled flask, add ε-caprolactone (e.g., 10 g, 87.6 mmol) and this compound (e.g., 0.58 g, 3.85 mmol, for a target degree of polymerization of ~23). The monomer-to-initiator ratio can be adjusted to control the molecular weight.

    • Add anhydrous toluene (20 mL) to dissolve the reactants.

    • In a separate, dry vial under nitrogen, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg in 10 mL). Add an appropriate amount of the catalyst solution to the reaction flask (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1).

  • Polymerization:

    • The flask is sealed and placed in a preheated oil bath at 110-130 °C.

    • The reaction mixture is stirred under a nitrogen atmosphere for 12-24 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity.

  • Purification:

    • After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature.

    • The viscous polymer solution is diluted with dichloromethane (30 mL).

    • The polymer is precipitated by slowly adding the solution to an excess of cold methanol (e.g., 500 mL) with vigorous stirring.

    • The precipitated white polymer is collected by filtration and washed with fresh cold methanol.

  • Drying: The purified polymer is dried under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization Data

The molecular weight (Mn), polydispersity index (PDI), and yield of the synthesized PCL can be controlled by varying the monomer-to-initiator ratio and reaction conditions. Below is a table summarizing expected data based on typical ROP of ε-caprolactone with functional initiators.

Monomer:Initiator RatioCatalyst (Monomer:Catalyst)Temperature (°C)Time (h)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)Yield (%)
25:1Sn(Oct)₂ (2000:1)12024~30002800 - 35001.2 - 1.5> 90
50:1Sn(Oct)₂ (2000:1)12024~58505500 - 65001.2 - 1.5> 90
100:1Sn(Oct)₂ (2000:1)12024~1155010000 - 120001.3 - 1.6> 85

Note: Experimental molecular weights are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. The theoretical molecular weight is calculated as: Mn = ([Monomer]/[Initiator] × MW_monomer) + MW_initiator.

Section 2: Functionalization of α-Chloro-ω-carboxy-terminated PCL

The bifunctional nature of the synthesized PCL allows for selective modification at both the chloro and carboxylic acid termini.

Protocol 2.1: Functionalization of the Chloro-Terminus via Nucleophilic Substitution

The terminal chloro group can be readily converted to other functional groups, such as an azide (B81097), which is useful for "click" chemistry.

Materials:

  • α-Chloro-ω-carboxy-terminated PCL

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolution: Dissolve the α-chloro-ω-carboxy-terminated PCL (e.g., 5 g) in anhydrous DMF (50 mL) in a round-bottom flask.

  • Reaction: Add a molar excess of sodium azide (e.g., 10-fold excess relative to the chloro groups).

  • Heating: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 24-48 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the solution to a large volume of cold water or a water/methanol mixture.

    • Collect the polymer by filtration, redissolve it in DCM, and precipitate again in cold methanol to remove residual salts and DMF.

  • Drying: Dry the resulting α-azido-ω-carboxy-terminated PCL under vacuum.

Protocol 2.2: Functionalization of the Carboxy-Terminus via Esterification or Amidation

The carboxylic acid terminus can be conjugated to molecules containing hydroxyl or amine groups, such as fluorescent dyes, targeting ligands, or drugs.

Materials:

  • α-Chloro-ω-carboxy-terminated PCL

  • Molecule to be conjugated (e.g., a fluorescent dye with a primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

Procedure:

  • Dissolution: Dissolve the α-chloro-ω-carboxy-terminated PCL (e.g., 2 g), the amine-containing molecule (e.g., 1.2 molar equivalents to the carboxylic acid end-groups), and a catalytic amount of DMAP in anhydrous DCM (30 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.5 molar equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to cold methanol.

    • Repeat the dissolution in DCM and precipitation in methanol to ensure complete removal of unreacted starting materials and coupling agents.

  • Drying: Dry the functionalized polymer under vacuum.

Visualizations

Diagram 1: Synthesis of α-Chloro-ω-carboxy-terminated PCL

Synthesis_Workflow Monomer ε-Caprolactone Reaction Ring-Opening Polymerization Monomer->Reaction Initiator This compound Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Polymer α-Chloro-ω-carboxy- terminated PCL Reaction->Polymer Purification Precipitation in Methanol Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct

Caption: Workflow for the synthesis of α-chloro-ω-carboxy-terminated PCL.

Diagram 2: Functionalization Pathways of Bifunctional PCL

Caption: Pathways for functionalizing the termini of the bifunctional PCL.

Conclusion

The use of this compound as an initiator for the ring-opening polymerization of ε-caprolactone provides a robust and straightforward method for producing well-defined, bifunctional polycaprolactone. The resulting α-chloro-ω-carboxy-terminated polymer is a valuable intermediate for the synthesis of advanced polymer architectures and functional biomaterials. The protocols outlined in this document offer a foundation for researchers to develop novel polymer-based systems for a variety of applications, particularly in the fields of drug delivery and regenerative medicine.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with 6-Mercaptohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation and functionalization of self-assembled monolayers (SAMs) using 6-mercaptohexanoic acid (MHA) on gold surfaces. MHA is a versatile molecule for surface modification due to its terminal carboxylic acid group, which can be readily functionalized for various applications in biosensing and drug delivery.

Introduction to 6-Mercaptohexanoic Acid SAMs

Self-assembled monolayers of MHA are highly ordered molecular layers formed by the spontaneous chemisorption of the thiol group onto a gold substrate. This process creates a dense, stable monolayer with outward-facing carboxylic acid groups. These functional groups provide a handle for the covalent attachment of biomolecules, such as proteins, enzymes, and antibodies, making MHA SAMs an ideal platform for developing biosensors and targeted drug delivery systems. The carboxylic acid terminus allows for controlled surface chemistry, influencing properties like wettability and biocompatibility.

Synthesis of 6-Mercaptohexanoic Acid

6-Mercaptohexanoic acid can be synthesized from 6-chlorohexanoic acid through a nucleophilic substitution reaction. A common method involves the use of thiourea (B124793) to introduce the thiol group.

Protocol 2.1: Synthesis of 6-Mercaptohexanoic Acid from 6-Halogenated Hexanoic Acid

This protocol describes the synthesis of 6-mercaptohexanoic acid from a 6-halogenated precursor, such as 6-bromohexanoic acid, which is structurally similar to this compound. The mechanism involves the formation of an isothiourea salt intermediate, followed by hydrolysis to yield the final thiol product.[1]

Materials:

  • 6-bromohexanoic acid (or this compound)

  • Thiourea

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 6-bromohexanoic acid and a molar equivalent of thiourea in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide to the mixture to hydrolyze the isothiourea salt intermediate. Continue stirring until the hydrolysis is complete.

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate and precipitate the 6-mercaptohexanoic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Formation of 6-Mercaptohexanoic Acid SAMs on Gold

The formation of a high-quality MHA SAM is critically dependent on the cleanliness of the gold substrate and the self-assembly conditions.

Protocol 3.1: Gold Substrate Cleaning

A pristine gold surface is essential for the formation of a well-ordered SAM.[2][3]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED.

  • Ultrapure water (18.2 MΩ·cm)

  • Absolute ethanol

  • High-purity nitrogen gas

  • Beakers

  • Tweezers

Procedure:

  • Safety First: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (lab coat, gloves, and safety glasses) and work in a fume hood. Always add the peroxide to the acid slowly.

  • Immerse the gold substrates in the freshly prepared Piranha solution for 5-15 minutes.[2][3]

  • Carefully remove the substrates using tweezers and rinse them extensively with ultrapure water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.[2]

Protocol 3.2: Self-Assembly of MHA Monolayer

This protocol outlines the standard procedure for the solution-based self-assembly of MHA on a clean gold surface.

Materials:

  • Cleaned gold substrates

  • 6-Mercaptohexanoic acid (MHA)

  • Absolute ethanol

  • Hydrochloric acid (HCl, concentrated) for pH adjustment

  • Glass container with a sealable lid (e.g., petri dish or vial)

  • Sonicator

Procedure:

  • Prepare a 1 mM solution of MHA in absolute ethanol.[3]

  • For carboxyl-terminated thiols like MHA, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[4]

  • Sonicate the solution for 5-10 minutes to ensure the MHA is fully dissolved.[4]

  • Place the freshly cleaned gold substrates in the glass container and pour the MHA solution over them, ensuring the substrates are fully submerged.

  • Seal the container to minimize oxygen exposure and prevent solvent evaporation.

  • Allow the self-assembly to proceed for 18-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.[3]

  • After incubation, remove the substrates from the solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.[2]

Characterization of MHA SAMs

The quality and properties of the MHA SAM can be assessed using various surface-sensitive techniques.

Table 1: Quantitative Data for MHA SAMs on Gold
ParameterTypical Value(s)Characterization TechniqueReference(s)
Water Contact Angle ~28.1°Contact Angle Goniometry[5]
Surface pKa 5.8 - 6.4QCM, Electrochemical Titration[1]
Charge Transfer Resistance (Rct) 10⁴ - 10⁶ Ω·cm²Electrochemical Impedance Spectroscopy (EIS)[1]
Surface Coverage 4.3 - 6.3 molecules/nm²Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[1]
Molecular Tilt Angle 25-30° from surface normalFourier Transform Infrared Spectroscopy (FTIR)[1]
Blocking Efficiency against [Fe(CN)₆]³⁻/⁴⁻ >95-99%Cyclic Voltammetry (CV)[1]
pH Stability Range pH 4 - 9Electrochemical Methods[1]

Functionalization of MHA SAMs for Drug Delivery and Biosensing

The terminal carboxylic acid groups of an MHA SAM serve as anchor points for the covalent immobilization of biomolecules. A common and efficient method for this is the use of carbodiimide (B86325) chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol 5.1: Activation of Carboxylic Acid Termini with EDC/NHS

This protocol describes the two-step activation of the surface-bound carboxylic acids to form a more reactive NHS-ester, which can then readily react with primary amines on biomolecules.[6]

Materials:

  • MHA SAM-coated gold substrate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous solutions

  • Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Immobilization buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a fresh solution of EDC and NHS in the activation buffer. Typical concentrations are in the range of a few mM to 0.4 M for EDC and 0.1 M for NHS.[7][8] The optimal ratio of EDC to NHS can vary, with a 2:1 ratio being effective in some cases.[7]

  • Immerse the MHA SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.[8] This reaction converts the surface carboxylic acids into reactive NHS-esters.

  • Briefly rinse the activated substrate with the immobilization buffer to remove excess EDC and NHS.

  • Immediately proceed with the immobilization of the amine-containing biomolecule.

Protocol 5.2: Immobilization of Proteins

This protocol outlines the general procedure for covalently attaching proteins to an EDC/NHS-activated MHA SAM.

Materials:

  • EDC/NHS-activated MHA SAM-coated substrate

  • Protein solution in immobilization buffer (e.g., PBS, pH 7.4)

  • Quenching/blocking solution (e.g., 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5)

  • Washing buffer (e.g., PBS with a mild surfactant like Tween-20)

Procedure:

  • Incubate the activated substrate with the protein solution for 1-2 hours at room temperature or overnight at 4°C. The optimal protein concentration and incubation time should be determined empirically.

  • After incubation, rinse the substrate with the immobilization buffer to remove non-covalently bound protein.

  • Immerse the substrate in the quenching/blocking solution for 15-30 minutes to deactivate any unreacted NHS-esters and block non-specific binding sites.

  • Wash the substrate thoroughly with the washing buffer to remove any remaining unbound protein and blocking agent.

  • The protein-functionalized substrate is now ready for use in biosensing or drug interaction studies.

Visualized Workflows

The following diagrams illustrate the key experimental processes described in these application notes.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Assembly start Gold Substrate piranha Piranha Clean (H₂SO₄/H₂O₂) start->piranha rinse_h2o Rinse with Ultrapure H₂O piranha->rinse_h2o rinse_etoh Rinse with Ethanol rinse_h2o->rinse_etoh dry_n2_1 Dry with N₂ rinse_etoh->dry_n2_1 cleaned_sub Cleaned Substrate dry_n2_1->cleaned_sub immerse Immerse Substrate (18-48h) cleaned_sub->immerse mha_sol Prepare 1 mM MHA in Ethanol (pH ~2) mha_sol->immerse rinse_etoh_2 Rinse with Ethanol immerse->rinse_etoh_2 dry_n2_2 Dry with N₂ rinse_etoh_2->dry_n2_2 mha_sam MHA SAM on Gold dry_n2_2->mha_sam

Caption: Experimental workflow for the formation of a 6-mercaptohexanoic acid SAM on a gold substrate.

Protein_Immobilization_Workflow cluster_activation Surface Activation cluster_immobilization Protein Immobilization start MHA SAM on Gold edc_nhs Incubate with EDC/NHS Solution (15-30 min) start->edc_nhs rinse_buffer Rinse with Immobilization Buffer edc_nhs->rinse_buffer activated_sam Activated NHS-Ester Surface rinse_buffer->activated_sam protein_sol Incubate with Protein Solution (1-2h) activated_sam->protein_sol rinse_unbound Rinse to Remove Unbound Protein protein_sol->rinse_unbound block Block with Ethanolamine/Glycine rinse_unbound->block final_wash Final Wash block->final_wash final_surface Protein-Functionalized Surface final_wash->final_surface

Caption: Workflow for the covalent immobilization of proteins onto an MHA SAM using EDC/NHS chemistry.

Applications in Drug Development and Research

  • Biosensors: MHA-functionalized surfaces are widely used in various biosensing platforms, including Surface Plasmon Resonance (SPR) and electrochemical impedance spectroscopy (EIS), to study biomolecular interactions in real-time.[5]

  • Targeted Drug Delivery: Nanoparticles functionalized with MHA can be conjugated with targeting ligands (e.g., antibodies, peptides) and loaded with therapeutic agents for targeted delivery to diseased cells.

  • Controlling Protein Orientation: By creating mixed SAMs of MHA and a shorter, inert "spacer" thiol like 6-mercapto-1-hexanol, the surface density of the reactive carboxylic acid groups can be controlled. This helps to minimize steric hindrance and optimize the orientation and activity of immobilized proteins.[9][10]

  • Fundamental Studies: MHA SAMs provide a well-defined model surface for fundamental studies of protein adsorption, cell adhesion, and other interfacial phenomena.

References

Application Notes: 6-Chlorohexanoic Acid for Bioconjugation to Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid is a bifunctional linker molecule increasingly utilized in bioconjugation, particularly in the development of targeted therapeutics and research tools. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, allows for versatile covalent attachment to biomolecules, most notably to primary amine groups present on proteins, peptides, and other amine-functionalized molecules.

The carboxylic acid moiety can be activated to form a stable amide bond with amine groups, a cornerstone of bioconjugation chemistry. Alternatively, the chloroalkyl group can directly alkylate nucleophilic amines, providing an alternative conjugation strategy. This dual reactivity makes this compound a valuable component in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

These application notes provide detailed protocols for the two primary methods of conjugating this compound to amine groups, alongside data summaries and visualizations to guide researchers in their experimental design.

Key Applications

  • PROTAC Linker: this compound is frequently employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5][6]

  • ADC Linker: The properties of this compound are also suitable for its use as a component of linkers in ADCs, connecting a cytotoxic payload to a monoclonal antibody for targeted cancer therapy.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with amine groups can be achieved using this compound.

  • Peptide and Oligonucleotide Modification: Introduction of a reactive handle or a spacer arm in peptides and amine-modified oligonucleotides.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol [2][7]
Appearance White to off-white solid or colorless liquid
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.
Storage Store at 2-8°C, desiccated.

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Bioconjugation Strategies

There are two primary strategies for conjugating this compound to amine groups on biomolecules:

  • Amide Bond Formation via Carboxylic Acid Activation: This is the most common method and involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS ester is a stable intermediate that reacts efficiently with primary amines to form a robust amide bond.

  • N-Alkylation via the Chloroalkyl Group: The terminal chloro group can directly react with primary and secondary amines through nucleophilic substitution to form a secondary or tertiary amine, respectively. This reaction is typically slower than NHS ester coupling and may require more forcing conditions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Amide Bond Formation

This protocol describes the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), which has numerous surface-accessible lysine (B10760008) residues.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BSA in PBS, pH 7.2.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 µL of the 100 mM this compound stock solution with 490 µL of Activation Buffer.

    • Add 50 µL of 100 mM EDC and 50 µL of 100 mM sulfo-NHS to the this compound solution.

    • Vortex gently and incubate at room temperature for 15-30 minutes to form the sulfo-NHS ester.

  • Conjugation to BSA:

    • Immediately add the activated this compound solution to 1 mL of the 10 mg/mL BSA solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add 100 µL of Quenching Buffer to the reaction mixture to quench any unreacted sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess unreacted this compound, EDC, sulfo-NHS, and quenching reagent by buffer exchange using a desalting column equilibrated with PBS, pH 7.2. Follow the manufacturer's instructions for the desalting column.

    • Collect the purified BSA-6-chlorohexanoate conjugate.

  • Characterization:

    • Determine the protein concentration of the conjugate using a BCA or Bradford assay.

    • Characterize the extent of modification using techniques such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of this compound moieties.[8][9][10]

Typical Reaction Parameters for EDC/NHS Coupling:

ParameterRecommended RangeNotes
Molar Ratio (6-CHA:EDC:sulfo-NHS) 1:1.5:1.5 to 1:5:5Higher ratios can increase conjugation efficiency but may also lead to protein precipitation.[11]
Molar Ratio (Protein:activated 6-CHA) 1:10 to 1:50The optimal ratio depends on the number of available amine groups on the protein and the desired degree of labeling.
Activation pH 5.5 - 6.5Optimal for EDC/sulfo-NHS activation.
Conjugation pH 7.2 - 8.0Optimal for the reaction of sulfo-NHS esters with primary amines.
Reaction Time 1 - 4 hoursLonger reaction times can increase conjugation but also the risk of hydrolysis of the NHS ester.
Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used to minimize protein degradation, but may require longer reaction times.
Protocol 2: Direct N-Alkylation of Amines

This protocol provides a general method for the alkylation of primary amines on a biomolecule using the chloroalkyl group of this compound. This method is generally less efficient than EDC/NHS coupling and may require optimization of reaction conditions.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., peptide with a lysine residue)

  • Alkylation Buffer: 0.1 M Sodium Borate buffer, pH 8.5-9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing biomolecule in Alkylation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 1 M stock solution of this compound in anhydrous DMF or DMSO.

  • Alkylation Reaction:

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar excess will need to be determined empirically.

    • Incubate the reaction at 37-50°C for 4-24 hours with gentle mixing. Monitor the reaction progress if possible (e.g., by LC-MS).

  • Purification of the Conjugate:

    • Remove unreacted this compound by buffer exchange using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry to confirm the addition of the this compound moiety.[8][12]

Considerations for N-Alkylation:

  • Reaction Rate: N-alkylation is generally slower than amide bond formation via NHS esters.

  • Specificity: Besides primary amines, other nucleophilic side chains (e.g., cysteine, histidine) may also be alkylated, though to a lesser extent under these conditions.[13][14]

  • Over-alkylation: It is possible for a single primary amine to be di-alkylated, though this is less likely with a bulky biomolecule.

  • Optimization: The reaction temperature, time, pH, and molar excess of this compound may need to be optimized for each specific biomolecule.

Visualization of Workflows and Mechanisms

EDC/NHS Coupling Workflow

EDC_NHS_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification 6_CHA This compound Activated_Ester 6-CHA-sulfo-NHS Ester 6_CHA->Activated_Ester 15-30 min EDC_NHS EDC / sulfo-NHS pH 6.0 EDC_NHS->Activated_Ester Protein Protein-NH2 Conjugate Protein-NH-CO-(CH2)5-Cl Protein->Conjugate pH 7.2-8.0 2 hours Purification Desalting Column Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS mediated conjugation of this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Data Summary and Characterization

The success of a bioconjugation reaction with this compound should be confirmed by analytical techniques.

Table of Expected Mass Shifts:

BiomoleculeConjugation MethodCovalent AdductExpected Mass Increase (Da)
ProteinAmide Bond Formation-CO-(CH₂)₅-Cl132.58
ProteinN-Alkylation-(CH₂)₅-COOH132.18

Note: For amide bond formation, the mass of H₂O is lost. For N-alkylation, the mass of HCl is lost.

Recommended Analytical Techniques for Characterization:

TechniquePurposeExpected Outcome
MALDI-TOF Mass Spectrometry Confirmation of conjugation and determination of the number of attached linkers.A shift in the molecular weight of the biomolecule corresponding to the mass of the added this compound moieties.[8][9]
LC-MS/MS Identification of specific conjugation sites (e.g., which lysine residues are modified).Fragmentation data will reveal the modified amino acid residues.[12]
SDS-PAGE Assessment of protein purity and apparent molecular weight change.A slight increase in the apparent molecular weight of the conjugated protein.
Size Exclusion Chromatography (SEC) Analysis of conjugate purity and detection of aggregation.A single, sharp peak for the purified conjugate, with a retention time corresponding to its molecular weight.
Hydrophobic Interaction Chromatography (HIC) Assessment of changes in the hydrophobicity of the biomolecule after conjugation.An increase in retention time for the conjugate, indicating increased hydrophobicity.[15]

Conclusion

This compound is a versatile linker for the bioconjugation of amine-containing molecules. The choice between amide bond formation and N-alkylation will depend on the specific biomolecule, the desired reaction conditions, and the required stability of the resulting linkage. The protocols and data provided in these application notes serve as a starting point for researchers to develop and optimize their own bioconjugation strategies using this valuable chemical tool, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols for the Reaction of 6-Chlorohexanoic Acid with Thiol-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of thiol-containing molecules is a cornerstone of bioconjugation and drug development. The thiol group, present in the amino acid cysteine and the tripeptide glutathione, is a potent nucleophile, making it an excellent target for specific chemical ligation. 6-Chlorohexanoic acid is a bifunctional linker that can be employed to connect molecular entities. One end, the carboxylic acid, can be activated for amide bond formation with amines, while the other end, a primary alkyl chloride, can react with thiols to form a stable thioether linkage. This document provides detailed application notes and protocols for the reaction of this compound with thiol-containing molecules, with a focus on applications in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Principle of the Reaction

The reaction between this compound and a thiol-containing molecule (R-SH), such as the side chain of a cysteine residue, proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion.

Applications in Research and Drug Development

The formation of a stable thioether bond using a bifunctional linker like this compound has several key applications:

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a component of a linker to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the payload, and the chloro- group can react with a thiol on the antibody, often from a cysteine residue in an engineered antibody or a reduced interchain disulfide bond.[1]

  • Peptide Modification: Peptides containing cysteine residues can be modified to introduce new functionalities, such as imaging agents, polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties, or handles for attachment to surfaces.

  • Functionalization of Small Molecules: Thiol-containing small molecules, like glutathione, can be derivatized for various research purposes, including the study of metabolic pathways and the development of enzyme inhibitors.

  • Biomaterial and Surface Modification: Thiolated surfaces or biomaterials can be functionalized with molecules bearing a this compound linker to create tailored properties for applications in tissue engineering, diagnostics, and drug delivery.

Data Presentation

Table 1: Comparison of Thiol-Reactive Linker Chemistries
Linker ChemistryBond FormedRelative StabilityKey Considerations
Alkyl Halide (e.g., this compound) ThioetherHighGenerally stable under physiological conditions. Reaction kinetics can be slower than with maleimides.
Maleimide Thioether (via Michael Addition)Moderate to LowProne to retro-Michael addition in the presence of other thiols (e.g., glutathione), leading to payload exchange and potential off-target toxicity.[2][3][4]
Hydrolyzed Maleimide Ring-opened Succinamic Acid ThioetherHighThe ring-opened form is resistant to retro-Michael reaction, significantly improving in vivo stability.[3]
Sulfone ThioetherHighForms a stable thioether bond and is resistant to thiol exchange, offering improved plasma stability compared to maleimides.[1][4]
Table 2: Representative Reaction Conditions for S-Alkylation of Cysteine
ParameterConditionRationale
Thiol-containing Molecule L-CysteineModel thiol-containing amino acid.
Alkylating Agent This compound or 6-Bromohexanoic AcidBromo-derivatives are generally more reactive than chloro-derivatives.
Stoichiometry 1.1 - 1.5 equivalents of alkylating agentA slight excess of the alkylating agent is used to drive the reaction to completion.
Solvent Aqueous buffer (e.g., phosphate (B84403), borate) or aqueous/organic co-solventMaintains solubility of reactants and provides pH control.
pH 7.5 - 9.0A basic pH deprotonates the thiol to the more nucleophilic thiolate, accelerating the reaction.
Temperature 25 - 50 °CModerate heating can increase the reaction rate.
Reaction Time 1 - 24 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC, LC-MS).
Reducing Agent (for proteins) TCEP or DTTRequired to reduce disulfide bonds to free thiols prior to conjugation. TCEP is often preferred as it does not contain a thiol itself.

Note: The conditions presented are generalized and should be optimized for specific substrates and applications.

Experimental Protocols

Protocol 1: Synthesis of S-(5-Carboxypentyl)-L-cysteine

This protocol describes the synthesis of the product of the reaction between L-cysteine and this compound. It is adapted from procedures for the S-alkylation of cysteine with similar haloalkanoic acids.[5]

Materials:

  • L-cysteine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Dissolution of L-cysteine: In a reaction vessel, dissolve L-cysteine (1.0 equivalent) in deionized water under a nitrogen atmosphere.

  • pH Adjustment: While stirring, slowly add a solution of sodium hydroxide to raise the pH of the L-cysteine solution to approximately 8.5. This will deprotonate the thiol group to the thiolate.

  • Addition of this compound: Dissolve this compound (1.2 equivalents) in a small amount of deionized water and adjust the pH to ~7 with sodium hydroxide. Add this solution dropwise to the L-cysteine solution.

  • Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40°C) with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by reverse-phase HPLC or LC-MS. The reaction may take several hours to reach completion.

  • Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to acidify the solution to a pH of approximately 2.5.

  • Precipitation and Isolation: The product, S-(5-carboxypentyl)-L-cysteine, should precipitate out of the acidic solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from water or by preparative HPLC.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Conjugation of a this compound Linker to a Thiol-Containing Protein

This protocol outlines the general procedure for conjugating a molecule functionalized with this compound to cysteine residues in a protein, such as an antibody.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized molecule (e.g., drug-linker)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction (if necessary)

  • Reaction buffer (e.g., phosphate buffer, pH 8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Disulfide Reduction (if necessary): If the target thiols are in the form of disulfide bonds, treat the protein with a 10-50 fold molar excess of TCEP at room temperature for 1-2 hours to generate free thiols.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a reaction buffer (pH 8.0) using a desalting column or dialysis. Perform this step under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation of the thiols.

  • Conjugation Reaction: Add the this compound-functionalized molecule to the reduced protein solution at a molar excess of 5-20 fold.

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours with gentle mixing. The optimal time should be determined empirically.

  • Quenching: Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted alkyl chloride groups. Incubate for 1 hour at room temperature.

  • Purification: Remove the excess drug-linker and quenching reagent by size exclusion chromatography or extensive dialysis against a suitable storage buffer.

  • Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Thiol-Containing Protein (e.g., Antibody) B Disulfide Reduction (TCEP or DTT) A->B C Buffer Exchange (Removal of Reducing Agent) B->C D Add 6-Chlorohexanoic Acid-Functionalized Molecule C->D E Incubation (pH 8.0, 37°C) D->E F Quenching (e.g., N-acetylcysteine) E->F G Purification (Size Exclusion Chromatography) F->G H Characterization (HIC, Mass Spectrometry) G->H I Final Conjugate H->I

Caption: Workflow for conjugating a this compound linker to a protein.

EGFR/HER2 Signaling Pathway in Cancer and ADC Targeting

This diagram illustrates a simplified view of the EGFR/HER2 signaling pathway, a common target for antibody-drug conjugates in cancers such as HER2-positive breast cancer.[6][7][8][9][]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Heterodimerization RAS RAS HER2->RAS Activation PI3K PI3K HER2->PI3K Activation ADC Anti-HER2 ADC (Thioether Linker) ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking ADC->Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Payload Cytotoxic Payload (Released) Internalization->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Leads to

Caption: EGFR/HER2 signaling and the mechanism of action of an anti-HER2 ADC.

References

Application Notes and Protocols for the Derivatization of 6-Chlorohexanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanoic acid is a halogenated carboxylic acid that presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis due to its low volatility and polar nature. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector, and low sensitivity. To overcome these limitations, derivatization is a critical sample preparation step. This document provides detailed protocols for two common and effective derivatization techniques: silylation and esterification.

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar, more volatile functional group.[1][2][3] Silylation accomplishes this by introducing a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid into its corresponding methyl ester.[2][4] Both methods increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with improved peak symmetry and detection limits.[3]

Derivatization Strategies

Silylation with BSTFA

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent that reacts efficiently with carboxylic acids to form trimethylsilyl (TMS) esters.[2][5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.[2][3]

Esterification with BF₃-Methanol

Esterification is another common method for derivatizing carboxylic acids.[4] A frequently used reagent is boron trifluoride in methanol (B129727) (BF₃-Methanol), which catalyzes the formation of fatty acid methyl esters (FAMEs).[2][4] This method is particularly effective for fatty acids and can be performed under relatively mild conditions.[2]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol details the derivatization of this compound to its trimethylsilyl ester.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or transfer a known volume of sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as moisture can interfere with the silylation reaction.[1]

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample to dissolve it.

  • Derivatization Reaction: Add 50 µL of BSTFA (+1% TMCS) to the vial.[2]

  • Incubation: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven at 60-70°C for 60 minutes.[2][5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an anhydrous solvent.

Protocol 2: Esterification using BF₃-Methanol

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place a known quantity of this compound standard or dried sample extract into a reaction vial.

  • Reagent Addition: Add 100 µL of 14% BF₃-Methanol to the vial.

  • Derivatization Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes in a heating block or oven.[2]

  • Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSilylated Derivative (TMS-Ester)Methyl Ester Derivative
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C240°C
Injection Mode Split (10:1) or SplitlessSplit (10:1) or Splitless
Injection Vol. 1 µL1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
MS Transfer Line 280°C240°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-400m/z 35-350

Data Presentation

DerivativeMolecular WeightExpected Retention Time (min)Key Diagnostic Mass Ions (m/z)
TMS-Ester 222.7 g/mol ~ 10 - 12207 [M-15]⁺, 149, 117, 73
Methyl Ester 164.6 g/mol ~ 8 - 10164 [M]⁺, 129 [M-Cl]⁺, 101, 74, 59

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry silylation Silylation (BSTFA, 60-70°C) dry->silylation Protocol 1 esterification Esterification (BF3-Methanol, 60°C) dry->esterification Protocol 2 gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for derivatization and GC-MS analysis.

Silylation Reaction Pathway

silylation_pathway Silylation of this compound reactant This compound (Cl-(CH₂)₅-COOH) product TMS-Ester of this compound (Cl-(CH₂)₅-COOSi(CH₃)₃) reactant->product + reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) reagent->product Heat (60-70°C)

Caption: Silylation of this compound with BSTFA.

Esterification Reaction Pathway

esterification_pathway Esterification of this compound reactant This compound (Cl-(CH₂)₅-COOH) product Methyl 6-chlorohexanoate (Cl-(CH₂)₅-COOCH₃) reactant->product + reagent Methanol (CH₃OH) + BF₃ (catalyst) reagent->product Heat (60°C)

Caption: Esterification of this compound with BF₃-Methanol.

Conclusion

The silylation and esterification methods detailed in this application note provide effective and reproducible means for the derivatization of this compound for GC-MS analysis. These protocols enhance the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and detection sensitivity. The choice between silylation and esterification will depend on the specific requirements of the analysis, including sample matrix and potential interferences. The provided protocols and GC-MS parameters serve as a robust starting point for method development and validation in research, quality control, and drug development settings.

References

Application Notes and Protocols: 6-Chlorohexanoic Acid in the Synthesis of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing 6-chlorohexanoic acid as a versatile linker in the development of advanced drug delivery systems. While primarily recognized for its role in Proteolysis Targeting Chimeras (PROTACs), its bifunctional nature—possessing both a carboxylic acid and a terminal alkyl chloride—lends itself to a variety of conjugation strategies for creating polymer-drug conjugates, functionalized nanoparticles, and other targeted therapeutic carriers.

Introduction to this compound in Drug Delivery

This compound is a linear aliphatic molecule containing two key functional groups: a terminal carboxylic acid and a terminal chlorine atom.[1] This structure makes it an effective bifunctional linker, enabling the covalent attachment of drug molecules to various carrier systems. The carboxylic acid can readily participate in esterification or amidation reactions, while the alkyl chloride provides a reactive site for nucleophilic substitution. This dual reactivity allows for a modular approach to designing drug delivery systems with tailored properties for controlled release and targeted delivery.

Key Properties:

  • Molecular Formula: C₆H₁₁ClO₂

  • Molecular Weight: 150.60 g/mol [1]

  • Structure: Cl-(CH₂)₅-COOH

The six-carbon chain provides a flexible spacer, which can be crucial for maintaining the therapeutic activity of the conjugated drug by minimizing steric hindrance.

Applications in Drug Delivery System Synthesis

The unique chemical handles of this compound allow for its incorporation into a range of drug delivery platforms:

  • Polymer-Drug Conjugates: this compound can be used to attach drug molecules to biocompatible polymers such as polyethylene (B3416737) glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972). This conjugation can improve the solubility, stability, and pharmacokinetic profile of the parent drug.

  • Functionalized Nanoparticles: The surface of pre-formed nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) can be modified with this compound. The exposed functional group can then be used to attach targeting ligands or drug molecules.

  • Liposome Modification: While less common, the carboxylic acid group could be used to anchor the linker to the surface of liposomes, with the chloro group available for further functionalization.

Experimental Protocols

The following are generalized protocols illustrating how this compound can be used in the synthesis of drug delivery systems. Researchers should optimize these protocols for their specific drug and carrier system.

Protocol 1: Synthesis of a Polymer-Drug Conjugate using this compound as a Linker

This protocol describes a two-step process for conjugating a hypothetical hydroxyl-containing drug to a polymer with available amine groups (e.g., chitosan or amine-terminated PEG) using this compound as a linker.

Step 1: Esterification of the Drug with this compound

  • Dissolve the Drug: Dissolve the hydroxyl-containing drug (1 equivalent) and this compound (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF).

  • Add Coupling Agents: Add a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, filter to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting drug-linker conjugate by column chromatography.

Step 2: Conjugation of the Drug-Linker to the Polymer

  • Dissolve Polymer: Dissolve the amine-containing polymer (1 equivalent of amine groups) in a suitable solvent (e.g., an aqueous buffer for chitosan or an organic solvent for amine-terminated PEG).

  • Add Drug-Linker: Add the purified drug-linker conjugate (1.5 equivalents) to the polymer solution.

  • Add Base: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 24-48 hours. The chloride on the linker will undergo nucleophilic substitution by the amine groups on the polymer.

  • Purification: Purify the final polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug-linker and other small molecules. Lyophilize the purified product to obtain a solid powder.

Protocol 2: Surface Functionalization of Nanoparticles with this compound

This protocol outlines the functionalization of amine-coated nanoparticles with this compound to create a reactive surface for subsequent drug attachment.

  • Disperse Nanoparticles: Disperse the amine-functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Activate Carboxylic Acid: In a separate flask, dissolve this compound (excess) in the same buffer. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.

  • Conjugation: Add the activated this compound solution to the nanoparticle dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Washing: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).

  • Purification: Purify the functionalized nanoparticles by centrifugation and repeated washing with the buffer to remove unreacted reagents. Resuspend the purified nanoparticles in a suitable storage buffer. The chloro-functionalized nanoparticles are now ready for conjugation with a drug or targeting ligand.

Characterization of this compound-Containing Drug Delivery Systems

Thorough characterization is essential to ensure the successful synthesis and desired properties of the drug delivery system.

Parameter Technique(s) Purpose Typical Values (Illustrative)
Conjugation Success FTIR, ¹H NMRTo confirm the formation of ester/amide and C-N bonds.Appearance of characteristic peaks for the newly formed bonds.
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the size and size distribution of nanoparticles.100-200 nm with a Polydispersity Index (PDI) < 0.3.
Zeta Potential DLS with an electrodeTo measure the surface charge and predict colloidal stability.-10 mV to +30 mV, depending on the surface chemistry.
Drug Loading Content (%) HPLC, UV-Vis SpectroscopyTo quantify the amount of drug conjugated to the carrier.5-15% (w/w).
Encapsulation Efficiency (%) HPLC, UV-Vis SpectroscopyTo determine the percentage of the initial drug that is successfully conjugated.60-90%.
In Vitro Drug Release Dialysis, HPLC/UV-VisTo study the rate and mechanism of drug release from the carrier.Biphasic release: initial burst followed by sustained release over hours to days.

Note: The values in the table are illustrative and will vary depending on the specific polymer, drug, and synthesis conditions.

Visualization of Workflows and Concepts

Diagram 1: General Synthesis Workflow for a Polymer-Drug Conjugate

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Polymer Conjugation cluster_2 Purification Drug Drug with -OH group Activated_Drug Drug-Linker Conjugate Drug->Activated_Drug Esterification (DCC, DMAP) Linker This compound Linker->Activated_Drug Final_Conjugate Polymer-Drug Conjugate Activated_Drug->Final_Conjugate Polymer Polymer with -NH2 group Polymer->Final_Conjugate Nucleophilic Substitution Purification Dialysis & Lyophilization Final_Conjugate->Purification

Caption: Workflow for synthesizing a polymer-drug conjugate.

Diagram 2: Functionalization of a Nanoparticle

G NP_amine Amine-Functionalized Nanoparticle Surface: -NH2 NP_chloro Chloro-Functionalized Nanoparticle Surface: Linker with -Cl NP_amine->NP_chloro Amidation Linker This compound COOH activation (EDC/NHS) Linker->NP_chloro NP_drug Drug-Conjugated Nanoparticle NP_chloro->NP_drug Conjugation Drug Drug with Nucleophile e.g., -SH, -NH2 Drug->NP_drug

Caption: Nanoparticle functionalization and drug conjugation.

Diagram 3: Logical Relationship of Components in a Targeted Drug Delivery System

G DDS Drug Delivery System Carrier Polymeric Carrier DDS->Carrier Linker This compound DDS->Linker Drug Therapeutic Agent DDS->Drug Targeting Targeting Ligand DDS->Targeting Carrier->Linker Carrier->Targeting Linker->Drug

Caption: Components of a targeted drug delivery system.

Conclusion

This compound represents a valuable and versatile tool for the synthesis of sophisticated drug delivery systems. Its straightforward, bifunctional nature allows for flexible conjugation strategies to create carriers with improved therapeutic profiles. The protocols and characterization techniques outlined here provide a foundation for researchers to explore the potential of this compound in developing novel nanomedicines and targeted therapies. As with any synthetic procedure, optimization and thorough characterization are paramount to achieving a safe and effective drug delivery system.

References

Application Notes: 6-Chlorohexanoic Acid in Immunogen Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 6-chlorohexanoic acid as a bifunctional linker in the preparation of immunogens. This methodology is particularly useful for generating antibodies against small molecules (haptens) by conjugating them to larger carrier proteins, thereby rendering them immunogenic.

Introduction

Small molecules, or haptens, are typically not immunogenic on their own and require conjugation to a larger carrier molecule, such as a protein, to elicit a robust immune response. The choice of a linker to connect the hapten to the carrier is a critical step in the design of an effective immunogen. This compound is a versatile heterobifunctional linker. Its carboxylic acid group can be activated to react with amine groups on a carrier protein, while the terminal chlorine atom can be displaced by a nucleophilic group on the hapten. This allows for a controlled and stepwise conjugation process, leading to the formation of a stable hapten-carrier conjugate.

A notable application of this strategy is in the development of immunoassays for environmental contaminants. For instance, rabbit antiserum for the detection of the antibacterial agent triclosan (B1682465) has been successfully produced by immunizing rabbits with a conjugate of a triclosan derivative and keyhole limpet hemocyanin (KLH), using this compound as the linker.[1]

Core Principles of this compound-Mediated Conjugation

The use of this compound as a linker in immunogen synthesis involves a two-step process. First, the hapten, which typically contains a nucleophilic functional group (e.g., a hydroxyl or thiol group), is reacted with this compound. This reaction forms an ether or thioether bond, respectively, resulting in a hapten-linker conjugate that possesses a terminal carboxylic acid group.

In the second step, the carboxylic acid of the hapten-linker conjugate is activated, most commonly using the carbodiimide (B86325) reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This activation creates a highly reactive NHS ester. This activated hapten-linker is then reacted with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The NHS ester readily reacts with the primary amine groups of lysine (B10760008) residues on the surface of the carrier protein, forming stable amide bonds and resulting in the final immunogen.

Experimental Protocols

Protocol 1: Synthesis of a Hapten-6-Chlorohexanoic Acid Conjugate

This protocol describes the initial step of conjugating a hapten containing a hydroxyl group to this compound.

Materials:

  • Hapten with a hydroxyl group

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-containing hapten in anhydrous DMF.

  • Deprotonation: Add sodium hydride (1.2 equivalents) portion-wise to the solution at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide.

  • Linker Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting hapten-6-chlorohexanoic acid conjugate should be purified by column chromatography on silica (B1680970) gel and its identity confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 2: Conjugation of Hapten-Linker to a Carrier Protein using EDC/NHS Chemistry

This protocol details the conjugation of the hapten-6-chlorohexanoic acid construct to a carrier protein.

Materials:

  • Hapten-6-chlorohexanoic acid conjugate

  • Carrier protein (e.g., KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Hapten-Linker:

    • Dissolve the hapten-6-chlorohexanoic acid conjugate (e.g., 5-10 mg) in a small volume of anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents relative to the hapten-linker) and NHS (1.5 equivalents relative to the hapten-linker).

    • Stir the mixture at room temperature for 1-4 hours to form the NHS-activated hapten-linker.

  • Carrier Protein Preparation:

    • Dissolve the carrier protein (e.g., 10 mg of KLH) in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated hapten-linker solution to the carrier protein solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring. The molar ratio of hapten-linker to protein can be varied to achieve the desired hapten density.

  • Purification of the Immunogen:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours.

    • Alternatively, purify the conjugate using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the protein concentration of the final immunogen solution using a standard protein assay (e.g., BCA or Bradford assay).

    • Estimate the hapten density (molar ratio of hapten to carrier protein) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance signature.

    • Store the purified immunogen at -20°C or -80°C in aliquots.

Data Presentation

Table 1: Representative Molar Ratios for Hapten-Linker Activation

ReagentMolar Equivalents (relative to Hapten-Linker)
Hapten-6-chlorohexanoic acid1.0
EDC1.5 - 2.0
NHS1.5 - 2.0

Table 2: Example of Hapten Density Determination by MALDI-TOF MS

SampleAverage Molecular Weight (Da)Calculated Hapten Density (moles of hapten/mole of protein)
Carrier Protein (KLH)~100,000 (heterogeneous)0
Immunogen ConjugateVaries (e.g., 105,000)(MWconjugate - MWprotein) / MWhapten-linker

Note: Due to the heterogeneity of KLH, precise hapten density is often an average determination.

Visualizations

experimental_workflow cluster_step1 Step 1: Hapten-Linker Synthesis cluster_step2 Step 2: Immunogen Preparation Hapten Hapten (with -OH) Hapten_Linker Hapten-Linker Conjugate Hapten->Hapten_Linker NaH, DMF Linker This compound Linker->Hapten_Linker Activated_Hapten Activated Hapten-Linker (NHS Ester) Hapten_Linker->Activated_Hapten EDC, NHS Carrier Carrier Protein (e.g., KLH) Immunogen Immunogen (Hapten-Carrier Conjugate) Carrier->Immunogen Activated_Hapten->Immunogen Purified_Immunogen Purified Immunogen Immunogen->Purified_Immunogen Dialysis / SEC

Caption: Workflow for immunogen preparation using this compound.

conjugation_pathway Hapten_OH Hapten-OH Hapten_Linker_COOH Hapten-O-(CH₂)₅-COOH Hapten_OH->Hapten_Linker_COOH NaH Chloro_Linker Cl-(CH₂)₅-COOH (this compound) Chloro_Linker->Hapten_Linker_COOH Hapten_Linker_NHS Hapten-O-(CH₂)₅-CO-NHS (Activated Hapten-Linker) Hapten_Linker_COOH->Hapten_Linker_NHS EDC, NHS Immunogen Carrier Protein-NH-CO-(CH₂)₅-O-Hapten (Immunogen) Hapten_Linker_NHS->Immunogen Carrier_NH2 Carrier Protein-NH₂ Carrier_NH2->Immunogen

References

Troubleshooting & Optimization

Technical Support Center: 6-Chlorohexanoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chlorohexanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions in this compound chemistry include:

  • Intermolecular Esterification (Oligomerization): this compound can react with itself, particularly at elevated temperatures or in the presence of acid catalysts, to form dimers, trimers, and other short-chain polyester (B1180765) oligomers.

  • Hydrolysis to 6-hydroxyhexanoic acid: Under aqueous conditions, especially with prolonged heating or in the presence of acids or bases, the terminal chloro group can be hydrolyzed to a hydroxyl group, yielding 6-hydroxyhexanoic acid.

  • Intramolecular Cyclization (Lactonization): If 6-hydroxyhexanoic acid is formed as a side product, it can undergo intramolecular cyclization to form ε-caprolactone, a common impurity.

Q2: What are the typical impurities found in commercial this compound?

A2: Commercial this compound may contain unreacted starting materials from its synthesis, as well as the side products mentioned above: oligomers of this compound, 6-hydroxyhexanoic acid, and ε-caprolactone. The presence and quantity of these impurities can vary depending on the synthetic route and purification methods used by the manufacturer.

Q3: How can I detect the presence of common impurities in my this compound sample?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main component and non-volatile impurities like oligomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to identify impurities. Specific proton and carbon shifts can distinguish between this compound, 6-hydroxyhexanoic acid, and ε-caprolactone.[4]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Viscous Residue

Q: My reaction involving this compound resulted in a low yield and a significant amount of a viscous, oily residue. What is the likely cause and how can I prevent it?

A: The formation of a viscous residue is a strong indicator of intermolecular esterification , leading to the formation of oligomers. This side reaction is typically promoted by heat and acidic conditions.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating during your reaction. If elevated temperatures are necessary, minimize the reaction time.

  • pH Control: If your reaction conditions are acidic, consider using a milder acid catalyst or a non-acidic route if possible. The presence of strong acids can accelerate self-esterification.

  • Use of Protective Groups: For multi-step syntheses, consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent it from participating in side reactions. The protecting group can be removed in a later step.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. While hydrolysis is a different side reaction, the presence of water can sometimes contribute to complex reaction mixtures and promote side reactions in the presence of certain reagents.

Issue 2: Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)

Q: I am observing unexpected peaks in my analytical data that do not correspond to my starting material or desired product. How can I identify these impurities and what are their likely sources?

A: Unexpected peaks are often due to the formation of 6-hydroxyhexanoic acid and/or ε-caprolactone.

Troubleshooting and Identification:

  • Hydrolysis Check:

    • Source: This impurity arises from the reaction of the terminal chloro group with water. This can happen if the starting material is old and has been exposed to moisture, or if the reaction or work-up conditions are aqueous and heated.

    • Identification: In GC-MS, 6-hydroxyhexanoic acid will have a different retention time and mass spectrum compared to this compound. In 1H NMR, you would observe a triplet around 3.6 ppm corresponding to the -CH2OH protons, instead of the triplet around 3.5 ppm for the -CH2Cl protons.

  • Lactonization Check:

    • Source: This is a secondary side product that forms from the intramolecular cyclization of 6-hydroxyhexanoic acid.

    • Identification: ε-caprolactone is readily identifiable by its distinct spectroscopic signatures. In GC-MS, it will have a characteristic fragmentation pattern. In 1H NMR, you will see characteristic multiplets for the ring protons.

Preventative Measures:

  • Use Anhydrous Solvents and Reagents: To minimize hydrolysis, ensure that all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control Reaction Temperature: As with oligomerization, lower temperatures can help to minimize both hydrolysis and subsequent lactonization.

Quantitative Data on Side Reactions

The following table summarizes the potential impact of the common side reactions on the overall yield and purity of reactions involving this compound. The values are estimates based on qualitative descriptions in the literature and the general reactivity of similar compounds.

Side ReactionConditions Favoring FormationPotential Impact on YieldTypical Impurity Level
Intermolecular Esterification (Oligomerization) High temperatures (>100 °C), strong acid catalysisSignificant (10-50% loss)5-30%
Hydrolysis to 6-hydroxyhexanoic acid Presence of water, prolonged heating, acidic or basic conditionsModerate (5-20% loss)1-15%
Intramolecular Cyclization (Lactonization) Presence of 6-hydroxyhexanoic acid, acidic conditions, heatMinor to Moderate (1-10% loss)<5%

Experimental Protocols

Protocol 1: Synthesis of this compound from ε-Caprolactone

This protocol describes a common laboratory-scale synthesis.

Materials:

  • ε-Caprolactone

  • Thionyl chloride (SOCl2)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactone (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of 5% sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for purifying crude this compound from common side products.

A. Fractional Distillation (for removal of ε-caprolactone):

  • Set up a fractional distillation apparatus.

  • Heat the crude this compound under vacuum.

  • Collect the fraction corresponding to the boiling point of ε-caprolactone (approx. 98-99 °C at 2 mmHg).

  • Collect the main fraction corresponding to the boiling point of this compound (approx. 116-117 °C at 1.3 Torr).

B. Recrystallization (for removal of oligomers and other polar impurities):

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start ε-Caprolactone + Thionyl Chloride reaction Reflux in Toluene (DMF catalyst) start->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup crude Crude this compound workup->crude distillation Fractional Distillation crude->distillation Removes ε-caprolactone recrystallization Recrystallization distillation->recrystallization Removes Oligomers pure Pure this compound recrystallization->pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree cluster_symptoms cluster_causes cluster_solutions start Problem with This compound Reaction symptom1 Low Yield & Viscous Residue start->symptom1 symptom2 Unexpected Peaks in Analytical Data start->symptom2 cause1 Likely Cause: Oligomerization symptom1->cause1 cause2 Likely Cause: Hydrolysis/Lactonization symptom2->cause2 solution1 Solutions: - Reduce Temperature - Minimize Acidity - Use Anhydrous Conditions cause1->solution1 solution2 Solutions: - Use Anhydrous Solvents - Inert Atmosphere - Control Temperature cause2->solution2

Caption: Troubleshooting decision tree for common side reactions.

Side_Reaction_Pathways main This compound oligomers Oligomers / Polyesters main->oligomers Self-Esterification (Heat, Acid) hydroxy_acid 6-Hydroxyhexanoic Acid main->hydroxy_acid Hydrolysis (+H2O) lactone ε-Caprolactone hydroxy_acid->lactone Intramolecular Cyclization (-H2O) lactone->hydroxy_acid Hydrolysis (+H2O)

Caption: Relationship between this compound and its common side products.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 6-chlorohexanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Low Reactivity of Starting Material The C-Cl bond in this compound can be less reactive compared to corresponding bromides or iodides. Consider converting the chloride to an iodide via the Finkelstein reaction (see Experimental Protocols) to significantly enhance the reaction rate.
Inappropriate Solvent The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, thus increasing its reactivity.[1][2] Polar protic solvents like water or alcohols can solvate the nucleophile, reducing its effectiveness.[1][2][3]
Reaction Temperature is Too Low Nucleophilic substitution reactions often require heating. Gradually increase the reaction temperature, for example to 80-90°C, while monitoring for the appearance of side products by TLC or HPLC.
Poor Nucleophile Ensure your nucleophile is sufficiently strong for the desired substitution. If using a neutral nucleophile like ammonia (B1221849) or an amine, consider using a large excess or a higher concentration to drive the reaction forward.
Deactivated Nucleophile If your nucleophile is the salt of a weak acid, ensure the reaction medium is not acidic, as this would protonate the nucleophile and render it inactive.

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Intramolecular Cyclization (Lactone Formation) If water is present and the reaction is heated under acidic conditions, this compound can be hydrolyzed to 6-hydroxyhexanoic acid, which can then undergo intramolecular esterification to form ε-caprolactone. Ensure anhydrous conditions if this is a concern.
Intramolecular Cyclization (Lactam Formation) When synthesizing 6-aminohexanoic acid, the product itself can cyclize to form ε-caprolactam, especially upon heating.[4] It is advisable to work up the reaction at a lower temperature and to avoid excessive heating during purification if the free amino acid is the desired product.
Overalkylation (with Amine Nucleophiles) Primary and secondary amines can react more than once with the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[5][6] To minimize this, use a large excess of the amine nucleophile relative to the this compound.
Elimination Reactions While less common for primary alkyl chlorides, the use of a strong, sterically hindered base as a nucleophile could promote E2 elimination, leading to the formation of hexenoic acid derivatives. If elimination is suspected, opt for a less basic nucleophile.

Problem 3: Difficult Product Isolation and Purification

Possible Cause Troubleshooting Steps
Product is Water-Soluble Amino acids and other polar products can be highly soluble in water, making extraction with organic solvents inefficient. Consider using a continuous liquid-liquid extractor or protecting the functional groups to make the product more organic-soluble before extraction. For amino acids, purification via ion-exchange chromatography is a common and effective method.[4][7]
Emulsion Formation During Workup The presence of both a carboxylic acid and a lipophilic chain can lead to the formation of emulsions during aqueous workup. To break emulsions, add brine (saturated NaCl solution) or filter the organic layer through a pad of celite.
Co-elution of Product and Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. An effective HPLC method can be developed for analytical and preparative separations.[8] For carboxylic acids, derivatization to an ester can change the polarity and facilitate purification, followed by hydrolysis to regenerate the acid.
Removal of Excess Amine Nucleophile When a large excess of an amine is used, its removal can be difficult. If the amine is volatile, it can be removed under reduced pressure. Alternatively, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and easily removed in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for nucleophilic substitution on this compound?

A1: For a typical SN2 reaction, using a good nucleophile (e.g., sodium azide), a polar aprotic solvent like DMF, and heating the reaction to around 80-90°C is a good starting point. The reaction progress should be monitored by TLC or HPLC.

Q2: How can I increase the reactivity of this compound?

A2: The most common method to increase reactivity is to convert the chloride to a better leaving group, such as iodide, using the Finkelstein reaction. This involves reacting the this compound with an excess of sodium iodide in acetone. The resulting 6-iodohexanoic acid is significantly more reactive.

Q3: What are the main competing reactions to look out for?

A3: The primary side reactions are intramolecular cyclization to form either ε-caprolactone (if 6-hydroxyhexanoic acid is formed as an intermediate) or ε-caprolactam (if 6-aminohexanoic acid is the product).[4] With amine nucleophiles, overalkylation is a common issue.[5][6]

Q4: How do I purify the final product if it is an amino acid like 6-aminohexanoic acid?

A4: 6-aminohexanoic acid is zwitterionic and highly polar. Purification is often achieved by ion-exchange chromatography.[4][7] Another method involves the crystallization of its hydrochloride salt, followed by neutralization.

Q5: Can I perform the reaction in a protic solvent like ethanol (B145695) or water?

A5: While possible, using polar protic solvents can slow down SN2 reactions by solvating the nucleophile.[1][2] However, for some reactions, such as with aqueous ammonia, water is the necessary solvent. In such cases, higher temperatures and pressures might be required to achieve a reasonable reaction rate.

Q6: How can I monitor the progress of the reaction?

A6: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is an excellent technique.[8] 1H NMR spectroscopy can also be used to follow the reaction by observing the disappearance of the signal corresponding to the protons adjacent to the chlorine and the appearance of new signals for the product.

Data Presentation

Table 1: Typical Reaction Conditions for Nucleophilic Substitution on 6-Halohexanoic Acids

NucleophileSubstrateSolventTemperature (°C)Time (h)Approx. Yield (%)Reference(s)
Sodium Azide (NaN₃)6-Bromohexanoic AcidDMF85380[9]
Sodium Azide (NaN₃)6-Bromohexanoic AcidDMF80-9012-16Not specified[2]
Ammonia (aq. NH₃)This compoundWaterHigh Temp & Pressure--General Knowledge
Primary/Secondary AmineThis compoundDMF or DMSO60-10012-24VariableGeneral Knowledge
Sodium Iodide (NaI)This compoundAcetoneReflux24HighGeneral Knowledge

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Anionic Nucleophile (e.g., Azide)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add the anionic nucleophile (e.g., sodium azide, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 12-16 hours, or until TLC/HPLC analysis indicates completion of the reaction.[2]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization as needed.

Protocol 2: Finkelstein Reaction for the Synthesis of 6-Iodohexanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Reagent Addition: Add a significant excess of sodium iodide (e.g., 3-5 eq).

  • Reaction Conditions: Heat the mixture to reflux. The formation of a white precipitate (NaCl) indicates the reaction is proceeding. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, filter off the precipitated sodium chloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude 6-iodohexanoic acid can often be used in the next step without further purification.

Protocol 3: General Procedure for Amination with Ammonia or a Primary/Secondary Amine

  • Reaction Setup: To a sealable pressure vessel, add this compound (1.0 eq) and a large excess of the amine (e.g., 10-20 eq, either as an aqueous solution for ammonia or neat for liquid amines). A polar solvent like water or ethanol can be used.

  • Reaction Conditions: Seal the vessel and heat to a temperature between 100-150°C for 12-48 hours. The reaction should be monitored for pressure buildup.

  • Workup: Cool the reaction vessel to room temperature before opening. If a volatile amine was used, it can be removed by rotary evaporation.

  • Purification:

    • For 6-aminohexanoic acid: The resulting mixture containing the amino acid and ammonium chloride can be purified using ion-exchange chromatography.

    • For N-alkyl-6-aminohexanoic acids: Acidify the reaction mixture with HCl to protonate any remaining amine. Wash with an organic solvent to remove non-basic impurities. Then, make the aqueous layer basic with NaOH and extract the product with an organic solvent. Alternatively, isoelectric precipitation can be used.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Nucleophilic Substitution - Nucleophile (Nu-) - Solvent - Heat start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Crystallization) workup->purification product 6-Nu-Hexanoic Acid purification->product

Caption: General experimental workflow for nucleophilic substitution of this compound.

troubleshooting_low_yield cluster_reactivity Reactivity Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield leaving_group Poor Leaving Group (Cl-) start->leaving_group nucleophile Weak/Deactivated Nucleophile start->nucleophile solvent Inappropriate Solvent start->solvent temperature Temperature Too Low start->temperature finkelstein Finkelstein Reaction (Cl -> I) leaving_group->finkelstein Solution stronger_nu Use Stronger/Excess Nucleophile nucleophile->stronger_nu Solution change_solvent Use Polar Aprotic Solvent (DMF, DMSO) solvent->change_solvent Solution increase_temp Increase Reaction Temperature temperature->increase_temp Solution

Caption: Troubleshooting decision tree for low product yield in nucleophilic substitution reactions.

side_reactions cluster_side_products Potential Side Reactions main_reaction This compound + Nucleophile (Nu-) desired_product 6-Nu-Hexanoic Acid main_reaction->desired_product Desired Pathway overalkylation Over-alkylated Products main_reaction->overalkylation Excess R-Cl (if Nu = RNH2) intermediate_hydroxy 6-Hydroxyhexanoic Acid (Hydrolysis Intermediate) main_reaction->intermediate_hydroxy H2O, H+ intermediate_amino 6-Aminohexanoic Acid (Product) lactone ε-Caprolactone lactam ε-Caprolactam intermediate_hydroxy->lactone Intramolecular Esterification intermediate_amino->lactam Intramolecular Amidation (if Nu = NH2)

Caption: Common side reactions in the nucleophilic substitution of this compound.

References

Hydrolysis of 6-Chlorohexanoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of 6-chlorohexanoic acid under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of this compound?

Under both acidic and basic conditions, the primary product of the nucleophilic substitution reaction is 6-hydroxyhexanoic acid.[1][2] However, the stability of this product and the final isolated compound can depend significantly on the reaction and work-up conditions.

Q2: What are the common side reactions to be aware of?

The most significant side reactions are:

  • Intramolecular Cyclization (Lactonization): The product, 6-hydroxyhexanoic acid, can readily undergo intramolecular esterification, especially under acidic conditions and/or with heating, to form a stable six-membered ring lactone called ε-caprolactone.[3]

  • Elimination: Under basic conditions, an E2 elimination reaction can occur to form hex-5-enoic acid, although this is generally less favored for primary halides compared to substitution.[4]

  • Polymerization: At high concentrations, the 6-hydroxyhexanoic acid product can undergo intermolecular esterification to form polyesters.[3]

Q3: Why is my reaction rate so slow?

The rate of hydrolysis can be influenced by several factors:

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Insufficient heat will result in a slow conversion.

  • pH: The reaction is catalyzed by both acid and base.[4] At or near neutral pH, the rate of hydrolysis is significantly slower.

  • Concentration: In a bimolecular reaction (SN2), the concentration of both the substrate and the nucleophile (e.g., hydroxide) will affect the rate.

Q4: What is the mechanism for hydrolysis under basic vs. acidic conditions?

  • Basic Conditions: The reaction typically proceeds via a direct bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion.[5][6]

  • Acidic Conditions: The hydrolysis of the alkyl chloride functionality proceeds via nucleophilic substitution (SN1 or SN2). For a primary alkyl chloride, an SN2 mechanism with water acting as the nucleophile is expected.[7] The carboxylic acid group is generally stable under these conditions. However, acid catalysis significantly promotes the subsequent cyclization of the 6-hydroxyhexanoic acid product to ε-caprolactone.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of 6-Hydroxyhexanoic Acid Incomplete reaction.- Increase reaction temperature.- Extend reaction time.- Ensure the pH is sufficiently acidic or basic.[8]
Product loss during work-up.- Optimize extraction solvent and pH.- For basic hydrolysis, ensure complete acidification (pH ~2-3) to protonate the carboxylate before extraction.
Formation of ε-caprolactone.- If 6-hydroxyhexanoic acid is the desired product, avoid prolonged heating, especially under acidic conditions.[3]- Consider using milder basic hydrolysis conditions and carefully acidifying only during work-up at low temperatures.
Presence of an Unidentified Neutral Compound (Sweet Smell) Intramolecular cyclization.- The neutral compound is likely ε-caprolactone. Confirm its identity using analytical techniques (e.g., GC-MS, NMR).- To obtain the hydroxy acid, the lactone can be hydrolyzed back under basic conditions.[8]
Reaction Mixture Remains Two-Phased Poor solubility of this compound.- Add a co-solvent like THF or ethanol (B145695) to improve solubility and facilitate the reaction.[9]
Multiple Products Observed in Analysis (TLC/LC-MS) Competing side reactions.- Basic conditions: An elimination product (hex-5-enoic acid) may have formed. Consider using lower temperatures to favor substitution over elimination.[4]- Acidic conditions: Both starting material, 6-hydroxyhexanoic acid, and ε-caprolactone may be present.

Reaction Mechanisms and Troubleshooting Workflow

Acidic_Hydrolysis_Mechanism Acid-Catalyzed Hydrolysis and Subsequent Lactonization cluster_hydrolysis Step 1: Hydrolysis (SN2) cluster_lactonization Step 2: Intramolecular Cyclization (Side Reaction) Start This compound Product1 6-Hydroxyhexanoic Acid Start->Product1 + H2O (H+ catalyst) Lactone ε-Caprolactone Product1->Lactone H+, Heat - H2O

Caption: Acid-catalyzed hydrolysis to 6-hydroxyhexanoic acid and potential subsequent lactonization.

Basic_Hydrolysis_Mechanism Base-Mediated Hydrolysis (Saponification) cluster_hydrolysis Step 1: SN2 Reaction cluster_workup Step 2: Acidic Work-up Start This compound Intermediate 6-Hydroxyhexanoate (Salt) Start->Intermediate + OH⁻ (aq) FinalProduct 6-Hydroxyhexanoic Acid Intermediate->FinalProduct + H3O⁺

Caption: Base-mediated SN2 hydrolysis followed by acidic work-up to yield the final product.

Troubleshooting_Workflow Troubleshooting Workflow for Hydrolysis Reactions Problem Problem Encountered LowYield Low Yield Problem->LowYield SideProduct Unexpected Side Product Problem->SideProduct SlowReaction Slow/Incomplete Reaction Problem->SlowReaction Cause_Temp Temperature too low? LowYield->Cause_Temp Cause_Time Reaction time too short? LowYield->Cause_Time Cause_pH pH not optimal? LowYield->Cause_pH Cause_Lactone Lactone formation? SideProduct->Cause_Lactone Cause_Elimination Elimination reaction? SideProduct->Cause_Elimination SlowReaction->Cause_Temp SlowReaction->Cause_pH Sol_IncreaseTemp Increase Temperature Cause_Temp->Sol_IncreaseTemp Sol_IncreaseTime Extend Reaction Time Cause_Time->Sol_IncreaseTime Sol_AdjustpH Adjust pH (more acidic/basic) Cause_pH->Sol_AdjustpH Sol_ModifyWorkup Modify work-up (low temp) or hydrolyze lactone Cause_Lactone->Sol_ModifyWorkup Sol_LowerTemp Use lower temperature Cause_Elimination->Sol_LowerTemp

Caption: A logical workflow for troubleshooting common issues during hydrolysis experiments.

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound

This protocol outlines the conversion of this compound to 6-hydroxyhexanoic acid using sodium hydroxide.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.2 eq) in deionized water (approx. 4 mL per gram of starting material).

  • Addition of Substrate: Add the this compound (1.0 eq) to the NaOH solution. Note: The first equivalent of NaOH will neutralize the carboxylic acid.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Cooling and Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~2.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-hydroxyhexanoic acid.

  • Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis, which may favor the formation of ε-caprolactone upon heating.

Materials:

  • This compound (1.0 eq)

  • 1 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate or Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask with a stir bar, suspend this compound (1.0 eq) in 1 M aqueous H₂SO₄ (approx. 5-10 mL per gram of starting material).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) with stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Be aware that both 6-hydroxyhexanoic acid and ε-caprolactone may form. Reaction time can vary (4-12 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (for both products) or dichloromethane (favors lactone) (3x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic phase using a rotary evaporator.

  • Analysis and Purification: Analyze the crude product to determine the ratio of 6-hydroxyhexanoic acid to ε-caprolactone. The products can be separated by column chromatography.

References

Technical Support Center: Purification of 6-Chlorohexanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-chlorohexanoic acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The common impurities largely depend on the synthetic route employed.

  • From Oxidation of 6-Chloro-1-hexanol (B31631): The primary impurities are typically unreacted 6-chloro-1-hexanol and the over-oxidation product, 1,6-dichlorohexane.[1]

  • From ε-Caprolactone and HCl: The main impurity is usually unreacted ε-caprolactone. Depending on the reaction conditions, 6-hydroxyhexanoic acid can also be a significant impurity if the ring-opening is incomplete or if water is present.[2][3] Dimerization of this compound can also occur, though it is less common.[4]

Q2: How can I monitor the purity of my this compound?

Several analytical methods can be used to assess the purity of this compound:

  • Gas Chromatography (GC): A robust method for detecting volatile impurities like unreacted 6-chloro-1-hexanol and 1,6-dichlorohexane.[5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphoric acid or formic acid modifier is effective.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation and identify impurities by characteristic shifts.

  • Titration: Acid-base titration can determine the overall acidity, which corresponds to the concentration of the carboxylic acid.

Q3: What are the general physical properties of this compound?

PropertyValue
Appearance White or colorless to light yellow powder or liquid.[5][7]
Melting Point 26 °C[8]
Boiling Point 254.4 °C at 760 mmHg[9]
116-117 °C at 1.3 Torr[10]
Molecular Weight 150.60 g/mol [11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Presence of Unreacted 6-Chloro-1-hexanol
  • Problem: Your final product is contaminated with the starting alcohol. This is common when synthesizing from 6-chloro-1-hexanol via oxidation.

  • Solution:

    • Distillation: Fractional vacuum distillation is highly effective. Due to the significant difference in boiling points between 6-chloro-1-hexanol and this compound, a clean separation can be achieved.

    • Column Chromatography: Normal-phase flash chromatography on silica (B1680970) gel can separate the more polar alcohol from the less polar carboxylic acid. A gradient elution with a hexane (B92381)/ethyl acetate (B1210297) solvent system is a good starting point. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid peak.[12]

Issue 2: Presence of Unreacted ε-Caprolactone
  • Problem: The product contains unreacted ε-caprolactone, a common issue when synthesizing from this starting material.

  • Solution:

    • Hydrolysis: The unreacted lactone can be hydrolyzed to 6-hydroxyhexanoic acid by adding water and heating. The resulting hydroxy acid can then be more easily separated from the desired product by extraction or chromatography.

    • Distillation: Vacuum distillation can be used, as ε-caprolactone has a lower boiling point than this compound.

    • Extraction: A basic aqueous wash (e.g., with sodium bicarbonate solution) will selectively extract the acidic this compound into the aqueous layer, leaving the neutral ε-caprolactone in the organic layer. The aqueous layer can then be acidified and the product extracted back into an organic solvent.

Issue 3: Product is an Oil and Will Not Crystallize
  • Problem: Attempts at recrystallization result in an oil rather than solid crystals. This is often due to the presence of impurities that depress the melting point.

  • Solution:

    • Solvent Selection: The choice of solvent is critical. For this compound, which has a relatively low melting point, a low-boiling point solvent or solvent mixture is preferable. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate can be effective.[13]

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Preliminary Purification: If oiling out persists, it is a strong indication of significant impurities. A preliminary purification by distillation or column chromatography should be performed before attempting recrystallization again.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This method is suitable for removing less volatile impurities like unreacted 6-chloro-1-hexanol or more volatile impurities like ε-caprolactone.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 116-117 °C at 1.3 Torr).[10]

Protocol 2: Flash Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate). To minimize tailing of the acidic product, 0.1-1% acetic acid can be added to the eluent system.[12]

  • Fraction Collection: Collect fractions and analyze by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from Hexane/Ethyl Acetate

This method is suitable for a final purification step after most impurities have been removed.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Precipitation: Slowly add hexane at room temperature until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification Strategy Workflow

The choice of purification strategy depends on the starting materials and the identified impurities. The following diagram illustrates a general workflow for purifying this compound.

Purification_Workflow Start Crude this compound Analysis Analyze Purity (GC, HPLC, NMR) Start->Analysis Distillation Vacuum Distillation Analysis->Distillation Volatile or Non-Volatile Impurities Chromatography Column Chromatography Analysis->Chromatography Polar or Non-Polar Impurities Recrystallization Recrystallization Distillation->Recrystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Recrystallization Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of this compound.

References

Overcoming solubility issues in 6-Chlorohexanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chlorohexanoic acid. The information addresses common challenges, with a focus on overcoming solubility issues to ensure successful reaction outcomes.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in the Reaction Solvent

  • Question: My this compound is not dissolving completely in the reaction solvent, leading to a heterogeneous mixture and potentially low yield. What can I do?

  • Answer:

    • Solvent Selection: Ensure you are using an appropriate solvent. While this compound is soluble in many organic solvents, its polarity may necessitate a specific choice depending on the other reactants. Refer to the solubility data table below for guidance.

    • Co-solvent Addition: Introduce a co-solvent to increase the polarity of the reaction medium. For non-polar solvents like toluene (B28343) or hexane, adding a small amount of a polar aprotic solvent such as DMF or DMSO can significantly improve solubility.

    • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of this compound. However, be mindful of the thermal stability of all reactants and potential side reactions at elevated temperatures.

    • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

Issue 2: Low or No Product Formation in Esterification Reactions

  • Question: I am trying to perform a Fischer esterification with this compound and an alcohol, but the yield is very low. What are the likely causes and solutions?

  • Answer:

    • Incomplete Dissolution: If the this compound has not fully dissolved, the reaction will be slow and inefficient. Address this using the troubleshooting steps for poor solubility.

    • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or have absorbed moisture. Use a fresh, anhydrous catalyst.

    • Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus.[1]

    • Steric Hindrance: If the alcohol is sterically hindered, the reaction rate will be slower. In such cases, consider converting this compound to its more reactive acid chloride first, followed by reaction with the alcohol.

Issue 3: Side Reactions or Impurities in Nucleophilic Substitution

  • Question: When performing a nucleophilic substitution on this compound, I am observing unexpected byproducts. How can I minimize these?

  • Answer:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they solvate the cation of the nucleophile, leaving the anion more reactive.

    • Temperature Control: Exothermic reactions can lead to side product formation. Maintain the recommended reaction temperature, using an ice bath if necessary, to control the reaction rate.

    • Base Strength: If a base is used, its strength can be critical. A base that is too strong may cause elimination side reactions. Consider using a weaker, non-nucleophilic base if applicable.

    • Purity of Starting Materials: Ensure the this compound and the nucleophile are of high purity, as impurities can lead to unwanted side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility of this compound?

    • A1: this compound is a polar molecule and is generally soluble in water and many organic solvents.[2] It is soluble in chloroform (B151607) and slightly soluble in ethyl acetate (B1210297) and methanol.[3][4] For specific applications, it is always recommended to perform a small-scale solubility test.

  • Q2: Can I use this compound in aqueous solutions?

    • A2: Yes, this compound is soluble in water.[2] However, be aware that the carboxylic acid group can deprotonate to form the carboxylate anion, which may affect its reactivity and solubility characteristics in the presence of other solutes.

  • Q3: How does the chlorine atom affect the solubility of this compound compared to hexanoic acid?

    • A3: The chlorine atom increases the polarity of the molecule, which can lead to slightly different solubility properties compared to hexanoic acid. While both are fatty acids, the chloro-substituent may enhance solubility in moderately polar solvents.

  • Q4: Are there any safety precautions I should take when handling this compound?

    • A4: Yes, this compound is a corrosive substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

SolventFormulaPolarity IndexSolubility ( g/100 mL) - Representative Values
WaterH₂O10.2Soluble
MethanolCH₃OH5.1Slightly Soluble
Ethanol (B145695)C₂H₅OH4.3Soluble
AcetoneC₃H₆O5.1Very Soluble
Dichloromethane (B109758)CH₂Cl₂3.1Soluble
ChloroformCHCl₃4.1Soluble
Ethyl AcetateC₄H₈O₂4.4Slightly Soluble
TolueneC₇H₈2.4Sparingly Soluble
HexaneC₆H₁₄0.1Insoluble

Note: The solubility values are representative and may vary depending on the specific experimental conditions. It is always advisable to perform a solubility test for your particular system.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 6-chlorohexanoate.

  • Reactant Preparation: In a dry 100 mL round-bottom flask, combine this compound (10.0 g, 66.4 mmol) and absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Reaction Setup: Equip the flask with a reflux condenser and a drying tube.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-chlorohexanoate.

  • Final Purification: Purify the crude product by vacuum distillation.

Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide (B81097)

This protocol outlines the synthesis of 6-azidohexanoic acid.

  • Dissolution: Dissolve this compound (5.0 g, 33.2 mmol) in 50 mL of dimethylformamide (DMF) in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add sodium azide (2.6 g, 40.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of water.

  • Extraction: Acidify the aqueous solution with 1M HCl to a pH of approximately 2, then extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 6-azidohexanoic acid.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Amide Synthesis from this compound and Aniline (B41778)

This protocol details the synthesis of 6-chloro-N-phenylhexanamide.

  • Acid Chloride Formation: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 33.2 mmol) in 30 mL of dichloromethane. Add oxalyl chloride (3.5 mL, 40.0 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops).

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 6-chlorohexanoyl chloride in 30 mL of dichloromethane and cool to 0°C. In a separate flask, dissolve aniline (3.1 g, 33.2 mmol) and triethylamine (B128534) (5.6 mL, 40.0 mmol) in 20 mL of dichloromethane.

  • Reaction: Add the aniline solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Dissolution (Heating/Sonication) A->D B Solvent B->D C Other Reactants C->D E Reaction (Stirring/Reflux) D->E F Quenching/ Extraction E->F G Washing/ Drying F->G H Purification (Distillation/Chromatography) G->H I Final Product H->I troubleshooting_logic Start Low Product Yield? Solubility Is Starting Material Fully Dissolved? Start->Solubility Conditions Are Reaction Conditions (Temp., Catalyst) Optimal? Solubility->Conditions Yes AdjustSolvent Adjust Solvent System (Co-solvent, Heat, Sonicate) Solubility->AdjustSolvent No Purity Are Starting Materials Pure? Conditions->Purity Yes OptimizeConditions Optimize Temperature or Use Fresh Catalyst Conditions->OptimizeConditions No PurifyReagents Purify Starting Materials Purity->PurifyReagents No Success Problem Solved Purity->Success Yes AdjustSolvent->Solubility OptimizeConditions->Conditions PurifyReagents->Purity

References

Technical Support Center: 6-Chlorohexanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful conjugation of 6-chlorohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

This compound is a bifunctional linker. The carboxylic acid group allows for conjugation to primary amines, such as the side chain of lysine (B10760008) residues in proteins, through amide bond formation. The terminal chloro group can then be used for subsequent reactions, for example, by serving as an electrophile for nucleophilic substitution.

Q2: Which coupling reagents are most effective for this compound conjugation?

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), are the most commonly used reagents for this type of conjugation.[1][2] Other reagents like phosphonium (B103445) salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) can also be effective, particularly in organic solvents.[3][4]

Q3: What is the optimal pH for EDC/NHS mediated conjugation of this compound?

A two-step pH process is generally recommended. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer, typically MES buffer at pH 4.5-6.0. The subsequent reaction of the activated NHS-ester with a primary amine is more efficient at a pH of 7.2-8.5, often carried out in a phosphate (B84403) buffer (PBS).

Q4: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To observe the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the starting materials, product, and any potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): To quantify the conversion of the starting material to the product.

Q5: How should I store and handle this compound and the coupling reagents?

This compound should be stored in a cool, dry place. It is corrosive and can cause skin and eye damage, so appropriate personal protective equipment (PPE) should be worn.[5] EDC and NHS are moisture-sensitive and should be stored in a desiccator. It is best to allow them to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS: These reagents are sensitive to moisture and can hydrolyze over time.- Use fresh, high-quality EDC and NHS.- Allow reagent vials to equilibrate to room temperature before opening.- Prepare EDC and NHS solutions immediately before use.
Incorrect pH: The activation and coupling steps have different optimal pH ranges.- Activation Step: Use a slightly acidic buffer (e.g., MES, pH 4.5-6.0).- Coupling Step: Adjust the pH to 7.2-8.5 for the reaction with the amine.
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions.- Perform the coupling step immediately after the activation step.- Work efficiently to minimize delays.
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine.- Use amine-free buffers such as MES and PBS for the activation and coupling steps.
Formation of N-acylurea byproduct The O-acylisourea intermediate, formed after the reaction of the carboxylic acid with EDC, can rearrange to a stable, unreactive N-acylurea.[1][6]- The addition of NHS or Sulfo-NHS helps to prevent this by rapidly converting the O-acylisourea to a more stable NHS-ester.[1]
Potential Intramolecular Cyclization Although less common for a six-carbon chain, there is a possibility of intramolecular cyclization where the activated carboxylic acid reacts with the chloro group.- This is generally not a major concern under standard EDC/NHS coupling conditions. Using a two-step protocol with NHS activation minimizes the lifetime of the highly reactive O-acylisourea intermediate.
Lability of the 6-Chloro Group The chloro group may be susceptible to substitution by nucleophiles present in the reaction mixture, especially under basic conditions or with extended reaction times.- Use a mild base like N,N-diisopropylethylamine (DIPEA) if a base is required, and use it in stoichiometric amounts.- Keep reaction times as short as possible while ensuring completion of the desired reaction.- Monitor the reaction for byproducts using LC-MS.

Comparative Data on Coupling Reagents

The choice of coupling reagent can significantly impact the yield of the conjugation reaction. The following table summarizes typical yields for amide bond formation using different classes of coupling reagents. Please note that these are representative yields and can vary depending on the specific substrates and reaction conditions.

Coupling Reagent ClassExample ReagentsTypical Yield RangeKey Considerations
Carbodiimides EDC/NHS, DCC/HOBt60-95%EDC is water-soluble, making it ideal for bioconjugations in aqueous buffers. DCC is for organic solvents and the dicyclohexylurea byproduct is insoluble.
Phosphonium Salts PyBOP, BOP80-98%Highly efficient, but BOP can produce a carcinogenic byproduct. PyBOP is a safer alternative.
Uronium/Aminium Salts HBTU, HATU, HCTU85-99%Very rapid and efficient coupling with low racemization. HATU is often considered one of the most effective but is also more expensive.[4]

Experimental Protocols

Protocol 1: EDC/NHS Conjugation of this compound to a Model Primary Amine (e.g., Benzylamine) in Organic Solvent

Materials:

  • This compound

  • Benzylamine (B48309)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and NHS (1.1 eq.) in anhydrous DCM.

  • Activation: Add EDC-HCl (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add benzylamine (1.0 eq.) and DIPEA (1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-benzyl-6-chlorohexanamide.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein in Aqueous Buffer

Materials:

  • Protein with accessible lysine residues

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS (typically 2-10 fold molar excess over the carboxylic acid).

    • Incubate for 15 minutes at room temperature.

  • Protein Preparation: Dissolve the protein in the Coupling Buffer.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to stop the reaction and quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and MALDI-TOF mass spectrometry to determine the number of conjugated linker molecules.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Purification 6-Chlorohexanoic_Acid This compound Activated_Ester NHS-activated This compound 6-Chlorohexanoic_Acid->Activated_Ester + EDC/NHS EDC_NHS EDC / NHS Conjugate Conjugated Product Activated_Ester->Conjugate Amine Amine-containing molecule (e.g., Protein) Amine->Conjugate + Purified_Product Purified Conjugate Conjugate->Purified_Product Desalting/Chromatography

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

troubleshooting_logic Start Low Yield Issue Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Check_pH Is pH correct for each step? Check_Reagents->Check_pH Yes Use_Fresh Use fresh reagents Check_Reagents->Use_Fresh No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.5) Check_pH->Adjust_pH No Check_Time Was coupling prompt? Check_Buffer->Check_Time Yes Use_Amine_Free Use amine-free buffers (MES, PBS) Check_Buffer->Use_Amine_Free No Minimize_Delay Minimize delay between activation and coupling Check_Time->Minimize_Delay No

Caption: Troubleshooting logic for low conjugation yield.

References

Stability of 6-Chlorohexanoic acid in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-chlorohexanoic acid in different buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound in aqueous buffer systems is primarily influenced by three main factors: pH, temperature, and the composition of the buffer itself. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation. Additionally, certain buffer components may participate in or catalyze degradation reactions.

Q2: What is the most likely degradation pathway for this compound in an aqueous buffer?

A2: The most probable degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2][3] This is a nucleophilic substitution reaction where the chloride atom is replaced by a hydroxyl group (-OH) from water or hydroxide (B78521) ions, forming 6-hydroxyhexanoic acid.[1][2][3]

Q3: I am observing faster than expected degradation of this compound. What could be the cause?

A3: Faster than expected degradation can be due to several factors. Check the pH of your buffer system, as both highly acidic and alkaline conditions can catalyze hydrolysis.[4] Elevated storage or experimental temperatures will also increase the rate of degradation. Finally, consider the possibility of buffer-specific effects; some buffer salts can influence reaction rates.

Q4: How can I monitor the degradation of this compound in my stability study?

A4: A stability-indicating analytical method is required to monitor the degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[5][6][7] This method can separate this compound from its degradation products, allowing for the quantification of the remaining parent compound over time.

Q5: What is a "forced degradation" study and why is it relevant for this compound?

A5: A forced degradation study, also known as stress testing, is an experiment where the compound is exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidizing agents).[8][9][10] This is done to intentionally degrade the molecule to identify potential degradation products and establish the degradation pathways.[9] For this compound, this helps in developing a robust, stability-indicating analytical method. The goal is typically to achieve 5-20% degradation.[8][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly High Degradation Incorrect buffer pH.Verify the pH of the buffer solution before and after the addition of this compound.
Elevated storage/incubation temperature.Ensure that samples are stored and incubated at the specified temperature. Use a calibrated incubator or water bath.
Buffer catalysis.Consider using an alternative buffer system (e.g., phosphate (B84403) vs. acetate) to assess buffer-specific effects.
No Degradation Observed Insufficient stress in a forced degradation study.Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, longer exposure time).
Analytical method is not stability-indicating.Re-evaluate your analytical method to ensure it can separate the parent compound from potential degradants.
Poor Peak Shape or Resolution in HPLC Analysis Improper mobile phase composition or pH.Optimize the mobile phase, including the organic modifier, aqueous component, and pH, to improve peak shape and resolution.
Column degradation.Ensure the column is properly flushed and stored. If degradation is suspected, replace the column.
Inconsistent Results Between Replicates Inhomogeneous sample solution.Ensure complete dissolution and thorough mixing of this compound in the buffer before aliquoting.
Inconsistent sample handling or storage.Standardize all sample handling and storage procedures.

Experimental Protocols

Protocol for Stability Assessment of this compound via HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given buffer system.

1. Materials:

  • This compound

  • Selected buffer salts (e.g., sodium phosphate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC system with UV detector

  • C18 HPLC column

  • Calibrated pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Buffer Preparation:

  • Prepare a 100 mM stock solution of the desired buffer (e.g., sodium phosphate).

  • Adjust the pH to the desired level (e.g., pH 5.0, 7.4, 9.0) using an appropriate acid or base.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in the prepared buffer to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer aliquots of the solution into appropriately labeled vials for each time point and storage condition.

4. Stability Study Conditions:

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At each specified time point (e.g., 0, 24, 48, 72 hours), withdraw a vial from each storage condition.

5. HPLC Analysis:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a pH-adjusted aqueous buffer.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

  • Inject the samples from each time point onto the HPLC system.

  • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of remaining this compound versus time for each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (% Remaining) in Different Buffer Systems at 40°C

Time (hours)Phosphate Buffer (pH 5.0)Acetate Buffer (pH 5.0)Phosphate Buffer (pH 7.4)Borate Buffer (pH 9.0)
0 100.0100.0100.0100.0
24 98.597.295.185.3
48 97.194.590.372.1
72 95.891.885.660.5
96 94.689.181.250.2
120 93.586.577.041.8
144 92.384.073.134.6
168 91.281.669.428.7

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions prep_sample Prepare this compound Stock prep_buffer->prep_sample aliquot Aliquot Samples prep_sample->aliquot incubate Incubate at Defined Temperatures aliquot->incubate sample_timepoint Sample at Time Points incubate->sample_timepoint hplc_analysis HPLC Analysis sample_timepoint->hplc_analysis data_analysis Data Analysis & Interpretation hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing.

degradation_pathway reactant This compound (C6H11ClO2) reagent + H2O / OH- reactant->reagent product 6-Hydroxyhexanoic Acid (C6H12O3) byproduct + Cl- product->byproduct reagent->product

Caption: Hydrolysis degradation pathway of this compound.

Caption: Troubleshooting decision tree for stability studies.

References

Removal of unreacted 6-Chlorohexanoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 6-chlorohexanoic acid from a reaction mixture.

Comparison of Purification Methods

Method Principle Typical Purity Typical Yield Advantages Disadvantages
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on the acidic nature of the carboxylic acid. The acid is converted to its salt to move into the aqueous phase.Good to Excellent (>95%)High (85-99%)[1]High capacity, scalable, cost-effective, good for removing neutral and basic impurities.Can be labor-intensive, may form emulsions, requires use of acids and bases.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica (B1680970) gel).Excellent (>98%)[2]Moderate to High (60-95%)High resolution, applicable to a wide range of compounds, can separate compounds with similar properties.Can be time-consuming, uses large volumes of solvent, may have lower recovery for very polar compounds.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent at different temperatures.Excellent (>99%)[3]Variable (50-90%)[3]Can yield very pure product, relatively simple procedure for solids.Finding a suitable solvent can be challenging, significant product loss is possible in the mother liquor.
Distillation Separation of liquids with different boiling points.Good to Excellent (>95%)High (>90%)Effective for volatile compounds, scalable.Not suitable for thermally unstable compounds, requires significant difference in boiling points between components.

Troubleshooting and FAQs

Acid-Base Extraction

Q1: I've performed an acid-base extraction to remove this compound, but after acidification of the aqueous layer, no precipitate is forming. What could be the problem?

A1: This is a common issue that can arise from several factors:

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt back to the neutral carboxylic acid. Use pH paper to ensure the pH is well below the pKa of this compound (approximately 4.5), aiming for a pH of 2-3. Add more acid (e.g., 1M HCl) dropwise until the solution is sufficiently acidic.

  • High Water Solubility: this compound has some solubility in water. If the concentration is low, it may remain dissolved even after acidification.

    • Solution: Try to reduce the volume of the aqueous layer by careful evaporation under reduced pressure (if the compound is not too volatile) to concentrate the solution and induce precipitation. Alternatively, you can perform a back-extraction of the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the dissolved acid.[4]

  • Insufficient Starting Material: If the amount of unreacted this compound in your initial mixture was very low, the resulting precipitate might be too sparse to be easily visible.

Q2: An emulsion has formed between the organic and aqueous layers during extraction. How can I break it?

A2: Emulsions are a common problem when shaking two immiscible liquids vigorously. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.

Q3: After washing my organic layer with a basic solution, my desired product, which is an ester, has a low yield. What happened?

A3: Using a strong base, such as sodium hydroxide, can cause hydrolysis of ester functional groups, especially with prolonged contact time or elevated temperatures. To avoid this, use a milder base like saturated sodium bicarbonate solution for the extraction of the acidic this compound.[5]

Column Chromatography

Q4: My this compound is streaking badly on the silica gel column, leading to poor separation.

A4: Carboxylic acids are known to streak on silica gel due to their polar nature and interaction with the acidic silica surface.

  • Solution: To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[6] This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica gel and resulting in sharper bands.

Q5: I am not sure which solvent system to use for the column chromatography of my reaction mixture.

A5: A good starting point is to perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common mobile phase for separating moderately polar compounds like this compound from less polar products is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). Start with a low percentage of ethyl acetate and gradually increase its concentration. Remember to add a small amount of acetic or formic acid to the TLC mobile phase to prevent streaking.

Recrystallization

Q6: I am having trouble finding a suitable solvent for the recrystallization of this compound.

A6: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: You can perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol (B145695), acetone, toluene, hexanes, or mixtures of these) to find a suitable one. For a compound like this compound, which has both polar and non-polar characteristics, a mixed solvent system might be effective. For example, you could dissolve it in a minimal amount of a hot solvent in which it is soluble (like ethanol or acetone) and then add a solvent in which it is less soluble (like water or hexanes) dropwise until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly.

Q7: My compound "oils out" instead of forming crystals during recrystallization.

A7: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent to ensure the compound fully dissolves before cooling.

    • Use a lower boiling point solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will melt before it dissolves. Choose a solvent with a lower boiling point.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate unreacted this compound from a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the volume of the organic layer).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to release any pressure buildup from carbon dioxide evolution. Close the stopcock and shake gently, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Back-washing (Optional but Recommended): To remove any traces of the neutral product that may have been carried over, wash the combined aqueous layers with a small amount of the organic solvent. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH is acidic (pH 2-3, verified with pH paper). This compound should precipitate out if its concentration is high enough.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold water, and dry.

    • If no solid forms or if it oils out, extract the acidified aqueous solution with several portions of an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying this compound when acid-base extraction is not effective or when separating it from other acidic or polar impurities.

  • TLC Analysis: Determine a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a good starting point. The ideal Rf value for the this compound should be around 0.2-0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagrams

Troubleshooting_Purification_Selection start Start: Crude Reaction Mixture is_acidic Is the primary impurity this compound? start->is_acidic is_solid Is the desired product a solid? recrystallization Consider Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No is_acidic->is_solid No extraction Perform Acid-Base Extraction is_acidic->extraction Yes distillation Consider Distillation (if product is volatile) is_acidic->distillation Product is liquid & has different BP end Pure Product extraction->end recrystallization->end chromatography->end distillation->end

References

Technical Support Center: Synthesis of 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chlorohexanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common laboratory synthesis methods for this compound include:

  • Ring-opening of ε-caprolactone: This is a prevalent method involving the reaction of ε-caprolactone with a chlorine source, typically concentrated hydrochloric acid.

  • From 6-chloro-1-hexanol (B31631): This method involves the oxidation of 6-chloro-1-hexanol using an oxidizing agent like Jones reagent.[1]

  • From ε-caprolactam: This involves the hydrolysis of ε-caprolactam using concentrated hydrochloric acid.[2]

Q2: What are the potential byproducts in the synthesis of this compound from ε-caprolactone and HCl?

A2: The primary byproducts of concern in this synthesis are:

  • 6-Hydroxyhexanoic acid: Formed from the incomplete reaction of ε-caprolactone with HCl or subsequent hydrolysis of the product.[3][4]

  • Adipic acid: Can be formed through over-oxidation if oxidizing conditions are inadvertently present.[5][6][7][8]

  • Poly(ε-caprolactone) and other oligomers: Acidic conditions can catalyze the ring-opening polymerization of ε-caprolactone, leading to the formation of polyesters.[9][10][11]

Q3: What analytical techniques are recommended for characterizing the product and its byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture. Derivatization may be necessary for polar analytes.[2][6][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Well-suited for the analysis of polar, non-volatile compounds like carboxylic acids and can often be performed without derivatization.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of impurities by comparing the spectra with known standards.[1][3][15][16][17][18][19][20]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction has a low yield of this compound. What are the possible causes and solutions?

A: Low yield can be attributed to several factors. Below is a troubleshooting table to guide you.

Potential CauseRecommended Action
Incomplete Reaction Extend the reaction time or gently increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
Suboptimal Reagent Concentration Ensure the hydrochloric acid used is of a high concentration. The water content in the reaction mixture should be minimized to favor the formation of the chloro-alkane over the hydroxy-alkane.
Side Reaction: Polymerization High concentrations of the starting material, ε-caprolactone, can favor polymerization.[9] Consider diluting the reaction mixture with a suitable inert solvent. Also, carefully control the reaction temperature, as higher temperatures can promote polymerization.
Product Loss During Workup This compound has some solubility in water. Minimize the volume of aqueous washes during the extraction process. Use brine to wash the organic layer to reduce the loss of product into the aqueous phase. Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent.
Issue 2: Presence of Significant Impurities in the Product

Q: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize them?

A: The identity of the byproduct will dictate the best course of action.

Observed ImpurityIdentification MethodMitigation Strategy
Unreacted ε-caprolactone GC-MS: Will show a distinct peak with a characteristic mass spectrum. NMR: Presence of characteristic peaks for the lactone ring.Increase reaction time or temperature. Ensure efficient mixing of the reactants.
6-Hydroxyhexanoic acid GC-MS (after derivatization): Will show a peak corresponding to the derivatized hydroxy acid. NMR: Appearance of a triplet at ~3.6 ppm (¹H NMR) corresponding to the -CH₂OH group and a peak around 62 ppm (¹³C NMR) for the carbon bearing the hydroxyl group.[1][3]Use a higher concentration of HCl and minimize water in the reaction. During workup, avoid prolonged contact with aqueous basic solutions which can hydrolyze the product.
Adipic acid GC-MS (after derivatization): Will show a peak for the derivatized dicarboxylic acid. NMR: In ¹H NMR, a characteristic broad singlet for the carboxylic acid protons (around 12 ppm) and methylene (B1212753) proton signals. In ¹³C NMR, a peak for the carboxylic carbon around 175-180 ppm and methylene carbon signals.[15][16][18][19]This is likely due to an oxidative side reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Check for any potential oxidizing contaminants in the reagents.
Poly(ε-caprolactone) NMR: Broad signals in the regions characteristic of the polyester (B1180765) backbone. GPC (Gel Permeation Chromatography): Can confirm the presence of high molecular weight species.Lower the reaction temperature and consider using a more dilute solution of ε-caprolactone.[9]

Quantitative Data Summary

The following table provides typical analytical data for this compound and its common byproducts. Note that retention times and chemical shifts can vary depending on the specific instrument and conditions used.

CompoundMolecular Weight ( g/mol )Typical GC-MS Retention Time (min)Key ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound 150.60Varies (derivatization dependent)3.55 (t, 2H, -CH₂Cl), 2.35 (t, 2H, -CH₂COOH), 1.4-1.8 (m, 6H)179.5 (-COOH), 44.8 (-CH₂Cl), 33.9 (-CH₂COOH), 32.2, 26.2, 24.3
ε-Caprolactone 114.14Varies4.23 (t, 2H, -CH₂O-), 2.65 (t, 2H, -CH₂CO-), 1.6-1.8 (m, 6H)173.7 (-COO-), 64.1 (-CH₂O-), 34.2 (-CH₂CO-), 29.3, 28.5, 22.8
6-Hydroxyhexanoic acid 132.16Varies (derivatization dependent)3.63 (t, 2H, -CH₂OH), 2.33 (t, 2H, -CH₂COOH), 1.3-1.7 (m, 6H)179.8 (-COOH), 62.5 (-CH₂OH), 34.1 (-CH₂COOH), 32.4, 25.4, 24.6
Adipic acid 146.14Varies (derivatization dependent)12.0 (s, 2H, -COOH), 2.2-2.4 (m, 4H, -CH₂COOH), 1.5-1.7 (m, 4H)177.4 (-COOH), 33.6 (-CH₂COOH), 24.2

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

Materials:

  • ε-Caprolactone

  • Concentrated Hydrochloric Acid (e.g., 37%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone.

  • Slowly add concentrated hydrochloric acid to the ε-caprolactone with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (the temperature will depend on the specific conditions, but typically around 100-110 °C) and maintain for several hours (e.g., 4-6 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess HCl), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Characterization of Byproducts by GC-MS

Sample Preparation (Derivatization):

  • To a vial containing a dried sample of the crude reaction mixture (approximately 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 280-300 °C and hold.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Characterization of Byproducts by NMR Spectroscopy

Sample Preparation:

  • Dissolve an accurately weighed sample of the purified product or crude mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts, integration values, and splitting patterns of the signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Visualizations

Synthesis_Pathway Caprolactone ε-Caprolactone Product This compound Caprolactone->Product Ring Opening Byproduct1 6-Hydroxyhexanoic acid Caprolactone->Byproduct1 Incomplete Reaction / Hydrolysis Byproduct2 Poly(ε-caprolactone) Caprolactone->Byproduct2 Polymerization HCl HCl Byproduct3 Adipic acid Product->Byproduct3 Oxidation

Caption: Potential reaction pathways in the synthesis of this compound.

Analysis_Workflow Start Crude Reaction Mixture Purification Purification (Distillation / Chromatography) Start->Purification PureProduct Purified this compound Purification->PureProduct Analysis Characterization PureProduct->Analysis GCMS GC-MS Analysis Analysis->GCMS Volatile Components NMR NMR Analysis (¹H, ¹³C) Analysis->NMR Structural Elucidation HPLC HPLC Analysis Analysis->HPLC Non-volatile Components

Caption: General workflow for the analysis of this compound synthesis.

References

Managing 6-Chlorohexanoic Acid in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the corrosive effects of 6-Chlorohexanoic acid in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue: Visible corrosion or degradation of laboratory equipment after contact with this compound.

Question: What materials are compatible with this compound?

Answer: this compound is corrosive, particularly to certain metals.[1][2] Careful selection of laboratory equipment is crucial to prevent degradation and contamination of your experiments. Refer to the material compatibility table below for guidance.

Data Presentation: Material Compatibility with this compound

Material CategorySpecific MaterialCompatibility RatingNotes
Plastics High-Density Polyethylene (HDPE)GoodGenerally resistant to organic acids.[3][4][5][6]
Polypropylene (PP)GoodGood resistance to non-oxidizing acids.[7][8][9][10][11]
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to most acids.[12][13][14][15][16]
Metals Stainless Steel (304, 316)FairMay be corrosive to metals.[1][2] Pitting corrosion can occur, especially at elevated temperatures or with prolonged contact. Use with caution.[17][18][19]
AluminumPoorNot recommended. Reactive with many acids.
Elastomers NitrileFair-GoodSuitable for splash protection but not for prolonged immersion.[20]
NeopreneGoodOffers better resistance to acids than nitrile for extended contact.[20]
Butyl RubberExcellentRecommended for prolonged contact with corrosive acids.

Issue: Accidental spill of this compound.

Question: What is the correct procedure for neutralizing and cleaning up a this compound spill?

Answer: A prompt and correct response to a this compound spill is essential to ensure laboratory safety. The primary neutralizing agent for acid spills is a weak base, such as sodium bicarbonate.[21][22][23][24]

Experimental Protocols: Spill Neutralization and Cleanup

Objective: To safely neutralize and clean up a spill of this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), chemically resistant apron or lab coat, and closed-toe shoes.

  • Spill containment materials (e.g., chemical socks or booms).

  • Sodium bicarbonate (baking soda) or a commercial acid neutralizer.

  • pH indicator strips.

  • Scoop or dustpan (plastic).

  • Heavy-duty plastic bags for waste disposal.

  • Soap or laboratory detergent and water.

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. If possible, increase ventilation by opening a fume hood sash.

  • Don PPE: Before approaching the spill, put on all required PPE.

  • Contain the Spill: Use chemical socks or other absorbent materials to contain the spill and prevent it from spreading.[25]

  • Neutralize the Acid:

    • Carefully and slowly apply sodium bicarbonate or another suitable acid neutralizer to the perimeter of the spill, then work inwards.[21][23] This helps to control the reaction.

    • Avoid dumping the neutralizer directly into the center of a large spill, as this can cause splashing.

    • The neutralization reaction will produce carbon dioxide gas, which may cause fizzing.[22][24]

  • Verify Neutralization: After the fizzing has subsided, test the pH of the spilled material using a pH indicator strip. The pH should be between 6 and 8.[26] If the pH is still acidic, add more neutralizer.

  • Absorb and Collect: Once neutralized, absorb the residue with an inert material like vermiculite (B1170534) or sand.

  • Clean Up: Use a plastic scoop or dustpan to collect the absorbed material. Do not use metal implements.

  • Dispose of Waste: Place the collected waste into a heavy-duty plastic bag, seal it, and label it as hazardous waste. Dispose of it according to your institution's hazardous waste disposal guidelines.

  • Decontaminate the Area: Clean the spill area with soap and water.[25]

  • Remove PPE: Remove and decontaminate or dispose of your PPE according to your laboratory's procedures. Wash your hands thoroughly.

Mandatory Visualization: Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate and Ventilate start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize verify Verify Neutralization (pH 6-8) neutralize->verify verify->neutralize pH is acidic absorb Absorb Residue verify->absorb pH is neutral cleanup Collect Waste absorb->cleanup dispose Dispose of Hazardous Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Cleanup Complete decontaminate->end

Caption: Workflow for neutralizing and cleaning a this compound spill.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a corrosive substance. The primary hazards include:

  • Corrosive to metals. [1][2]

  • Causes severe skin burns and eye damage. [1][2]

  • May cause respiratory irritation.

Q2: What type of personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is mandatory to prevent exposure. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Skin Protection: A chemically resistant lab coat or apron, and closed-toe shoes.

  • Hand Protection: Chemically resistant gloves. The choice of glove material is critical.

Data Presentation: Recommended Glove Types for this compound

Glove MaterialBreakthrough Time (Estimated)Recommendation
Nitrile< 1 hourSuitable for incidental contact or splash protection only.[27][28][29]
Neoprene> 4 hoursRecommended for handling and short-term immersion.[27][28][29]
Butyl Rubber> 8 hoursBest choice for prolonged or immersive work.[27][28][29]

Note: Breakthrough times are estimates for organic acids. Always consult the glove manufacturer's specific chemical resistance data.

Q3: What type of respirator is needed when working with this compound?

A3: If there is a risk of inhaling vapors, especially when heating the acid or in a poorly ventilated area, a respirator is necessary. Use a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge .[30][31][32][33] These cartridges are typically color-coded yellow.[30][32]

Mandatory Visualization: PPE Selection Logic

PPE_Selection cluster_gloves Glove Selection start Handling this compound eye_face Chemical Splash Goggles + Face Shield start->eye_face body Chemically Resistant Lab Coat/Apron + Closed-toe Shoes start->body gloves Select Appropriate Gloves start->gloves respirator Use Respirator with OV/AG Cartridge start->respirator Inhalation Risk incidental Incidental Contact gloves->incidental prolonged Prolonged Contact gloves->prolonged nitrile Nitrile incidental->nitrile neoprene Neoprene / Butyl Rubber prolonged->neoprene

References

Validation & Comparative

6-Chlorohexanoic Acid vs. 6-Bromohexanoic Acid: A Comparative Guide to SN2 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. The choice of substrate, particularly the nature of the leaving group, can dramatically influence reaction rates and overall yield. This guide provides an objective comparison of the reactivity of 6-chlorohexanoic acid and 6-bromohexanoic acid in bimolecular nucleophilic substitution (SN2) reactions, supported by established chemical principles and analogous experimental data.

Executive Summary

6-Bromohexanoic acid is a significantly more reactive substrate than this compound in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage in the concerted, single-step mechanism of an SN2 reaction. This leads to a lower activation energy and, consequently, a faster reaction rate for the bromo derivative.

Data Presentation: Comparative Analysis

FeatureThis compound6-Bromohexanoic Acid
Molecular Formula C₆H₁₁ClO₂C₆H₁₁BrO₂
Molecular Weight 150.60 g/mol 195.05 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Carbon-Halogen Bond Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)
Relative SN2 Reaction Rate 1~167[1]

Relative rate is based on the reaction of 1-chlorobutane (B31608) vs. 1-bromobutane (B133212) with NaI in acetone (B3395972) at 25°C and is expected to be of a similar magnitude for the corresponding hexanoic acid derivatives.[1]

Theoretical Background

The difference in reactivity stems from the intrinsic properties of the halide leaving groups. A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This trend is due to several factors:

  • Polarizability: Larger anions like bromide have more diffuse electron clouds that are more easily distorted. This polarizability helps to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state.[2]

  • Basicity: Weaker bases are better leaving groups. Bromide is a weaker base than chloride, meaning it is less likely to re-attack the carbon center once it has departed.[3][4]

  • Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the reaction.[1]

Experimental Protocols

The following is a representative experimental protocol for an SN2 reaction involving a 6-haloalkanoic acid. This procedure can be adapted for both this compound and 6-bromohexanoic acid to synthesize 6-azidohexanoic acid.

Synthesis of 6-Azidohexanoic Acid

Materials:

  • 6-bromohexanoic acid (or this compound)

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 0.1 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 6-bromohexanoic acid (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 85°C with vigorous stirring. Note: For this compound, a higher temperature or longer reaction time may be necessary to achieve a comparable conversion rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 0.1 N HCl to remove any remaining DMF and unreacted sodium azide.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-azidohexanoic acid.

  • The product can be further purified by column chromatography if necessary.

Visualizations

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departs

Caption: General mechanism of an SN2 reaction.

Leaving_Group_Ability cluster_bromo 6-Bromohexanoic Acid cluster_chloro This compound Title Factors Influencing Leaving Group Ability in SN2 Reactions Br_LG Bromide (Br⁻) (Better Leaving Group) C_Br_Bond Weaker C-Br Bond Cl_LG Chloride (Cl⁻) (Poorer Leaving Group) Br_LG->Cl_LG Faster SN2 Rate Br_Stability More Stable Anion (Larger, More Polarizable) C_Cl_Bond Stronger C-Cl Bond Cl_Stability Less Stable Anion (Smaller, Less Polarizable)

Caption: Comparison of factors affecting leaving group ability.

Conclusion

For synthetic applications requiring a nucleophilic substitution at the 6-position of hexanoic acid, 6-bromohexanoic acid is the superior choice over this compound. The inherent properties of the bromide leaving group lead to a substantially faster SN2 reaction rate. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, all of which are critical considerations in research, process development, and the synthesis of pharmaceutical intermediates. When designing synthetic routes, favoring alkyl bromides over alkyl chlorides for SN2 transformations is a well-established principle that can significantly enhance synthetic efficiency.

References

Unraveling the Impact of Chain Length on Surface Grafting: A Comparative Analysis of Haloalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Surface grafting with haloalkanoic acids is a fundamental step in initiating surface-tethered polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to create functional materials for applications ranging from drug delivery to biocompatible coatings. A critical, yet often nuanced, parameter in this process is the alkyl chain length of the haloalkanoic acid initiator. This guide provides a comparative analysis of different length haloalkanoic acids for surface grafting, supported by experimental data, to aid in the rational design of advanced functional surfaces.

The length of the haloalkanoic acid linker plays a significant role in the formation of the initial self-assembled monolayer (SAM) and subsequently influences the characteristics of the polymer brushes grown from the surface. This, in turn, dictates the ultimate performance of the functionalized material in its intended application. Key parameters affected by the initiator chain length include grafting density, surface energy, and the biological response at the material interface.

Performance Comparison: Short-Chain vs. Long-Chain Haloalkanoic Acids

The choice between a short-chain and a long-chain haloalkanoic acid for surface grafting involves a trade-off between the ordering of the initiator monolayer and the efficiency of the subsequent polymerization. While direct comparative studies on a homologous series of haloalkanoic acids are not abundant in the literature, we can infer performance characteristics from studies on analogous self-assembled monolayers, such as those of alkanethiols and carboxylic acids.

Generally, longer alkyl chains in the haloalkanoic acid initiators lead to more ordered and densely packed self-assembled monolayers on the substrate. This increased order is due to stronger van der Waals interactions between the adjacent alkyl chains. A well-ordered initiator layer can lead to a higher density of initiation sites for polymer brush growth. However, excessively dense packing can sometimes hinder the accessibility of the monomer to the initiation sites, potentially affecting the rate of polymerization.

Conversely, shorter-chain haloalkanoic acids may form less ordered monolayers, which could result in a lower grafting density of the subsequent polymer brush. The properties of the resulting polymer brushes, such as their thickness and ability to repel proteins or adhere to cells, are directly influenced by this initial grafting density.[1][2][3][4][5][6][7]

Below is a summary of expected trends and reported data for surfaces modified with haloalkanoic acids of varying chain lengths.

ParameterShort-Chain Haloalkanoic Acids (e.g., 3-Bromopropionic Acid)Long-Chain Haloalkanoic Acids (e.g., 11-Bromoundecanoic Acid)Rationale & References
Initiator Monolayer Ordering LowerHigherLonger alkyl chains promote stronger van der Waals interactions, leading to more crystalline-like, well-ordered monolayers.[8][9][10][11][12][13][14][15]
Grafting Density Generally LowerGenerally HigherA more ordered and densely packed initiator layer provides a higher concentration of initiation sites per unit area.[1][6][7]
Water Contact Angle (Post-Grafting) Lower (more hydrophilic)Higher (more hydrophobic)The increased density of hydrophobic alkyl chains in the initiator monolayer increases the water contact angle.[16][17][18]
Surface Free Energy HigherLowerDensely packed, ordered monolayers of long alkyl chains typically exhibit lower surface free energy.
Polymer Brush Conformation "Mushroom" or less stretched regime at lower densities"Brush" or more stretched regime at higher densitiesHigher grafting density forces the polymer chains to stretch away from the surface to avoid overcrowding.[5][6]
Protein Adsorption Resistance Variable, depends on subsequent polymerGenerally better with optimal polymer brush densityDensely grafted polymer brushes are more effective at preventing non-specific protein adsorption due to steric repulsion.[2][3][4][7]
Cell Adhesion Can be tailored with specific polymersCan be tailored with specific polymersCell adhesion is highly dependent on the type of polymer grafted and its interaction with cell surface receptors, which is influenced by brush density and conformation.[1][2][4]

Experimental Protocols

General Protocol for Surface Grafting of Haloalkanoic Acids onto Silicon Wafers

This protocol describes a general method for the covalent attachment of ω-bromoalkanoic acids to a silicon wafer surface, creating an initiator layer for subsequent surface-initiated ATRP.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Anhydrous toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • ω-Bromoalkanoic acid (e.g., 3-bromopropionic acid, 11-bromoundecanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the wafers with toluene and then sonicate in toluene for 5 minutes to remove physically adsorbed APTES.

    • Dry the wafers under a stream of nitrogen and cure in an oven at 110°C for 1 hour. This creates an amine-terminated surface.

  • Immobilization of Haloalkanoic Acid:

    • In a separate flask, dissolve the ω-bromoalkanoic acid (e.g., 10 mmol) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution to activate the carboxylic acid group. If using NHS, pre-activate the acid by reacting it with DCC and NHS to form an NHS-ester.

    • Immerse the amine-functionalized silicon wafers in the activated ω-bromoalkanoic acid solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.

    • After the reaction, rinse the wafers extensively with DCM and ethanol (B145695) to remove unreacted reagents and byproducts.

    • Dry the wafers under a stream of nitrogen. The surface is now functionalized with ATRP initiators.

Characterization Techniques
  • Contact Angle Goniometry: To determine the wettability (hydrophobicity/hydrophilicity) of the modified surfaces by measuring the static water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each modification step (presence of Si, O, N, C, and Br) and to estimate the relative surface coverage of the initiator.

  • Ellipsometry: To measure the thickness of the grafted initiator and subsequent polymer brush layers.

Signaling Pathways and Applications in Drug Development

Surfaces grafted with haloalkanoic acids serve as a platform for creating polymer brushes that can be tailored for various biomedical applications, including drug delivery and tissue engineering. The chain length of the haloalkanoic acid, by influencing the grafting density and conformation of the polymer brushes, can modulate the interactions between the surface and biological systems.

Controlled Protein Adsorption:

A key mechanism by which these surfaces influence biological response is by controlling non-specific protein adsorption. Densely grafted polymer brushes, often achieved with longer-chain initiators, can create a steric barrier that repels proteins.[2][3][7] This is crucial for implantable devices and drug delivery nanoparticles to avoid the foreign body response and clearance by the immune system.

Cell Adhesion and Signaling:

The conformation of polymer brushes can influence cell adhesion and subsequent signaling pathways. For instance, the spacing of cell-adhesive ligands (e.g., RGD peptides) conjugated to the ends of the polymer chains can be precisely controlled by the initial grafting density. This spacing can affect integrin clustering on the cell surface, which in turn triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation.[4]

Drug Delivery:

In drug delivery, haloalkanoic acid-grafted surfaces can be used to create "smart" polymer brushes that respond to environmental stimuli (e.g., pH, temperature) to release a therapeutic agent. The density of the polymer brushes, influenced by the initiator chain length, can affect the loading capacity and release kinetics of the drug.

Visualizations

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_grafting Initiator Grafting cluster_polymerization Surface-Initiated Polymerization cluster_characterization Characterization Si_Wafer Silicon Wafer Piranha Piranha Cleaning (Hydroxylation) Si_Wafer->Piranha APTES Silanization (APTES) Piranha->APTES Immobilization Immobilization Halo_Acid Haloalkanoic Acid (Short or Long Chain) Activation Carbodiimide Activation Halo_Acid->Activation Activation->Immobilization ATRP SI-ATRP Immobilization->ATRP Contact_Angle Contact Angle ATRP->Contact_Angle XPS XPS ATRP->XPS Ellipsometry Ellipsometry ATRP->Ellipsometry

Caption: Experimental workflow for surface grafting of haloalkanoic acids and subsequent polymer brush synthesis.

Logical_Relationship cluster_surface_properties Surface Properties cluster_brush_properties Polymer Brush Properties cluster_biological_response Biological Response Chain_Length Haloalkanoic Acid Chain Length Grafting_Density Grafting Density Chain_Length->Grafting_Density Surface_Energy Surface Energy Chain_Length->Surface_Energy Brush_Conformation Brush Conformation Grafting_Density->Brush_Conformation Protein_Adsorption Protein Adsorption Brush_Conformation->Protein_Adsorption Cell_Adhesion Cell Adhesion & Signaling Brush_Conformation->Cell_Adhesion Protein_Adsorption->Cell_Adhesion

Caption: Relationship between haloalkanoic acid chain length and biological response.

References

6-Chlorohexanoic Acid: A Strategic Advantage in Bifunctional Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers available, 6-chlorohexanoic acid, a simple alkyl chain with terminal carboxylic acid and chloro groups, presents a unique set of advantages. This guide provides an objective comparison of this compound with other commonly used bifunctional linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Other Bifunctional Linkers

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)PEG Linkers (Polyethylene Glycol)
Structure Linear alkyl chainCyclohexane-basedPolyether chain
Hydrophilicity HydrophobicModerately HydrophobicHydrophilic
Flexibility FlexibleRigidHighly Flexible
Reactivity Carboxylate (for activation), Chloro (for nucleophilic substitution)NHS ester (amine-reactive), Maleimide (thiol-reactive)Various end groups available (e.g., NHS ester, Azide, Alkyne)
Cleavability Non-cleavableNon-cleavable (Thioether bond)Can be cleavable or non-cleavable
Key Advantage Synthetic simplicity, defined length, hydrophobicity can enhance cell permeability in some contexts.Well-established chemistry for amine-to-thiol conjugation.High water solubility, reduces aggregation, improves pharmacokinetics.
Potential Limitation Hydrophobicity may decrease solubility of the conjugate.Potential for retro-Michael addition leading to deconjugation.Can elicit anti-PEG antibodies.

Delving Deeper: A Head-to-Head Comparison

The primary distinction of this compound lies in its straightforward, hydrophobic alkyl structure. This contrasts sharply with the hydrophilic nature of polyethylene (B3416737) glycol (PEG) linkers and the more complex structure of linkers like SMCC.

Physicochemical Properties and Their Impact

Hydrophobicity vs. Hydrophilicity:

This compound, as an alkyl chain, is inherently hydrophobic. This property can be advantageous in specific applications, such as in the design of Proteolysis Targeting Chimeras (PROTACs). A degree of lipophilicity is often required for passive diffusion across cell membranes. However, excessive hydrophobicity can lead to poor aqueous solubility and aggregation of the final conjugate.

In contrast, PEG linkers are highly hydrophilic due to their repeating ethylene (B1197577) oxide units.[1] This hydrophilicity significantly enhances the aqueous solubility of bioconjugates, which is particularly beneficial when working with hydrophobic payloads.[1] The hydrophilic nature of PEG linkers also creates a hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce immunogenicity.[1]

A comparative study on two VHL PROTACs, differing only in their linker (an alkyl linker vs. a PEG linker), revealed a dramatic difference in cell permeability. The PROTAC with the PEG linker exhibited almost three orders of magnitude higher permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).[2] Molecular dynamics simulations suggested that the PEG linker allowed the PROTAC to adopt a folded conformation in nonpolar environments, shielding its polar surface area and facilitating membrane traversal.[2][3] The alkyl linker, conversely, led to more extended conformations in nonpolar media, which hindered permeability.[2][3]

Flexibility and Spacer Length:

The six-carbon chain of this compound provides a defined and flexible spacer arm. The length of the linker is a critical parameter in the design of bioconjugates, influencing the stability and activity of the final product. In PROTACs, for instance, the linker length is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

PEG linkers offer a high degree of flexibility and are available in various lengths, allowing for precise control over the spacer distance.[1] The flexibility of PEG linkers can be advantageous in allowing the conjugated molecules to adopt optimal orientations for biological activity.[1]

SMCC provides a more rigid spacer due to its cyclohexane (B81311) core. This rigidity can be beneficial in some applications by pre-organizing the conjugate into a bioactive conformation.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to illustrate the impact of linker properties on the performance of bioconjugates.

Table 1: Impact of Linker Hydrophobicity on PROTAC Permeability

PROTACLinker TypecLogPPAMPA Permeability (Pe, 10⁻⁶ cm/s)Relative Cell Permeability (Cell-based assay)Reference
PROTAC 1Alkyl Chain5.2< 0.11[2]
PROTAC 2PEG linker4.52.822[2]

Table 2: Impact of PEG Linker Length on ADC Plasma Stability

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[6]
ADC-PEG82412%[6]

Experimental Protocols

Protocol 1: Activation of this compound via NHS Ester Formation

This protocol describes the activation of the carboxylic acid group of this compound to make it reactive towards primary amines.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The resulting solution containing the this compound NHS ester can be used directly in the next conjugation step or purified by silica (B1680970) gel chromatography.

Protocol 2: Conjugation of NHS-activated this compound to a Protein

This protocol outlines the conjugation of the activated linker to a biomolecule containing primary amines (e.g., lysine (B10760008) residues on a protein).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Solution of this compound NHS ester (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column or dialysis equipment for purification

Procedure:

  • Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Calculate the required volume of the this compound NHS ester solution to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein).

  • While gently stirring the protein solution, slowly add the NHS-activated linker solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

  • Characterize the conjugate to determine the degree of labeling (DOL) using techniques like mass spectrometry or UV-Vis spectroscopy.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis linker This compound nhs_edc NHS, EDC linker->nhs_edc activated_linker Activated NHS Ester nhs_edc->activated_linker reaction Conjugation Reaction (pH 7.2-8.0) activated_linker->reaction protein Protein (with -NH2) protein->reaction conjugate Protein-Linker Conjugate reaction->conjugate purification Purification (SEC/Dialysis) conjugate->purification analysis Characterization (MS, UV-Vis) purification->analysis

Caption: A generalized workflow for the activation and conjugation of this compound to a protein.

protac_mechanism cluster_protac PROTAC-mediated Protein Degradation PROTAC PROTAC (Alkyl Linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex Proteasome Proteasome Target->Proteasome targeted to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->Target tags Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the role of the linker in forming a ternary complex.

Conclusion

This compound offers a valuable alternative to more common bifunctional linkers, particularly in applications where its defined length and hydrophobicity can be leveraged to enhance performance. While PEG linkers provide superior hydrophilicity and pharmacokinetic benefits, and SMCC offers well-established amine-to-thiol conjugation chemistry, the synthetic simplicity and unique physicochemical properties of this compound make it a strategic choice for specific applications in drug development and bioconjugation. The selection of the optimal linker will ultimately depend on the specific goals of the research and the desired properties of the final conjugate.

References

Efficacy of 6-Chlorohexanoic acid as a linker compared to PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct. This guide provides a detailed comparison of 6-chlorohexanoic acid, a short-chain aliphatic linker, and polyethylene (B3416737) glycol (PEG) linkers, which are widely utilized for their hydrophilic properties. While direct head-to-head experimental data is limited, this comparison is built upon the established physicochemical properties of each linker type and their observed impact on ADC performance.

Executive Summary

This compound represents a class of short, hydrophobic, non-cleavable linkers. Its rigid structure can lead to highly stable conjugates. In contrast, PEG linkers are long, flexible, and hydrophilic polymers known to enhance the solubility and circulation half-life of ADCs. The choice between these two linker types involves a trade-off between stability, hydrophilicity, and the potential for immunogenicity.

Physicochemical Properties and Performance Characteristics

A comparative summary of the key characteristics of this compound and PEG linkers is presented below.

PropertyThis compound LinkerPEG Linkers
Structure Short, linear alkyl chainLong, flexible polyether chain
Nature Hydrophobic, non-cleavableHydrophilic, can be cleavable or non-cleavable
Solubility Low aqueous solubilityHigh aqueous solubility[1]
Stability High plasma stability due to non-cleavable natureStability varies with length and type (cleavable vs. non-cleavable)[2][3]
Drug Release Relies on lysosomal degradation of the antibody[3][4]Can be designed for triggered release (cleavable) or lysosomal degradation (non-cleavable)[2][5]
Pharmacokinetics Shorter half-life due to hydrophobicity and smaller sizeExtended plasma half-life, reduced clearance[1][6]
Immunogenicity Generally considered lowPotential for anti-PEG antibodies, leading to accelerated clearance ("PEG dilemma")
Drug-to-Antibody Ratio (DAR) Hydrophobicity may limit achievable DAR due to aggregationHydrophilicity allows for higher DARs with maintained solubility[6]

In-Depth Comparison

Stability and Drug Release

This compound, as a non-cleavable linker, forms a highly stable thioether bond with the antibody. The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This ensures minimal premature drug release in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[2][3]

PEG linkers can be either non-cleavable or cleavable. Non-cleavable PEG linkers offer the same lysosomal release mechanism as this compound but with the added benefit of hydrophilicity. Cleavable PEG linkers are designed to release the drug in response to specific triggers in the tumor microenvironment or intracellularly, such as low pH or the presence of specific enzymes.[2][5] This can result in a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2]

Pharmacokinetics and Efficacy

The hydrophobic nature of the this compound linker can lead to faster clearance of the ADC from circulation and non-specific uptake by tissues.[1][] This may result in a shorter plasma half-life compared to ADCs with hydrophilic linkers.

Conversely, the hydrophilic nature of PEG linkers creates a hydration shell around the ADC, increasing its hydrodynamic radius and shielding it from renal clearance and enzymatic degradation.[6] This leads to a prolonged plasma half-life and increased tumor accumulation, which can enhance in vivo efficacy.[1] However, the length of the PEG chain needs to be optimized, as excessively long linkers can sometimes hinder the interaction of the antibody with its target.

Hydrophilicity and Drug-to-Antibody Ratio (DAR)

A significant challenge in ADC development is the aggregation caused by hydrophobic payloads. The hydrophobicity of a this compound linker can exacerbate this issue, potentially limiting the number of drug molecules that can be conjugated to an antibody (the DAR) before aggregation occurs.[6]

PEG linkers are instrumental in overcoming this limitation. Their inherent hydrophilicity can offset the hydrophobicity of the payload, allowing for the development of ADCs with higher DARs while maintaining solubility and stability.[6][]

Experimental Protocols

Detailed methodologies for the key experiments required to compare the efficacy of ADCs constructed with this compound and PEG linkers are provided below.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with a defined drug-to-antibody ratio.

Protocol:

  • Antibody Reduction (for cysteine conjugation):

    • The antibody is partially reduced to expose free thiol groups on cysteine residues.

    • A solution of the antibody (e.g., 10 mg/mL in PBS) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of 2.5:1 (TCEP:antibody) for 2 hours at 37°C.

    • The excess TCEP is removed by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA).

  • Linker-Payload Activation:

    • This compound: The carboxylic acid group is activated to an N-hydroxysuccinimide (NHS) ester using EDC/NHS chemistry.

    • PEG linker: The terminal functional group of the PEG linker (e.g., maleimide (B117702) for thiol conjugation, NHS ester for lysine (B10760008) conjugation) is prepared according to the manufacturer's instructions.

  • Conjugation:

    • The activated linker-payload is added to the reduced or native antibody at a specific molar ratio (e.g., 5:1 linker-payload:antibody) and incubated for 1-2 hours at room temperature.

    • The reaction is quenched by adding an excess of a quenching agent (e.g., N-acetylcysteine for maleimide reactions).

  • Purification:

    • The ADC is purified from unconjugated linker-payload and antibody using size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Aggregation: Assessed by Size-Exclusion Chromatography (SEC).

    • Purity: Analyzed by SDS-PAGE.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature drug release in plasma.

Protocol:

  • The ADC is incubated in plasma (human, mouse, or rat) at 37°C at a concentration of 100 µg/mL.

  • Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • The amount of intact ADC is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the conjugated drug.

  • The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.

In Vivo Efficacy Study

Objective: To determine the anti-tumor efficacy of the ADC in a xenograft mouse model.

Protocol:

  • Female athymic nude mice are inoculated with a relevant human cancer cell line.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • Mice are treated with a single intravenous injection of the ADC (e.g., 3 mg/kg), a control antibody, or vehicle.

  • Tumor volume and body weight are measured twice weekly.

  • The study is concluded when tumors in the control group reach a specified size or after a predetermined period.

  • Tumor growth inhibition is calculated for each treatment group.

Visualizations

ADC_Mechanism_of_Action Figure 1. Generalized ADC Mechanism of Action ADC 1. ADC binds to target antigen on cancer cell Internalization 2. Internalization via endocytosis ADC->Internalization Endosome 3. Trafficking to lysosome Internalization->Endosome Lysosome 4. Lysosomal degradation (Non-cleavable) or Cleavage Endosome->Lysosome Payload_Release 5. Payload release Lysosome->Payload_Release Apoptosis 6. Cell death (Apoptosis) Payload_Release->Apoptosis

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow Figure 2. Experimental Workflow for ADC Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Linker A vs. Linker B) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Plasma_Stability Plasma Stability Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Efficacy Xenograft Efficacy Characterization->Efficacy PK Pharmacokinetics Characterization->PK

Caption: Workflow for comparing ADCs with different linkers.

Conclusion

The selection between a this compound linker and a PEG linker is a critical decision in ADC design, driven by the specific therapeutic goals. This compound offers the advantage of high stability inherent to non-cleavable linkers, which can translate to a better safety profile. However, its hydrophobicity may negatively impact the pharmacokinetic profile and limit the achievable drug-to-antibody ratio.

PEG linkers, with their tunable hydrophilicity and length, provide a versatile platform to optimize ADC properties. They can enhance solubility, prolong circulation time, and enable higher drug loading. While the potential for immunogenicity exists, the benefits of PEGylation in improving the overall performance of ADCs are well-documented. Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the antibody, the payload, and the target biology.

References

Spectroscopic Analysis for Confirming 6-Chlorohexanoic Acid Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of 6-chlorohexanoic acid to proteins and other biomolecules is a critical step in the development of various targeted therapeutics and research tools. Confirmation of this covalent linkage is paramount to ensure the efficacy and safety of the final product. This guide provides a comparative overview of key spectroscopic techniques used to validate the successful conjugation of this compound, with a primary focus on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. Alternative conjugation strategies are also discussed to provide a broader context for experimental design.

Comparison of Spectroscopic Methods for Conjugation Analysis

The choice of analytical technique depends on the specific requirements of the study, including the nature of the biomolecule, the desired level of detail, and the available instrumentation. The following table summarizes the key attributes of common spectroscopic methods for analyzing this compound conjugates.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise mass of the conjugate, determination of the number of conjugated molecules (degree of labeling).High sensitivity and accuracy, provides direct evidence of covalent modification.Can be destructive to the sample, may require complex sample preparation and data analysis.
NMR Spectroscopy Detailed structural information, confirmation of the specific site of conjugation (e.g., lysine (B10760008) ε-amino group), observation of chemical shift changes upon conjugation.Provides unambiguous structural data, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large proteins.
FTIR Spectroscopy Confirmation of new amide bond formation, observation of changes in protein secondary structure.Non-destructive, relatively simple and fast, can be used for solid and liquid samples.Provides general structural information rather than site-specific details, water absorption can interfere with amide I band.
UV-Vis Spectroscopy Indirect evidence of conjugation through changes in the protein's absorbance spectrum, monitoring of reaction kinetics.Simple, rapid, non-destructive, widely available.Indirect method, changes in absorbance can be subtle and may be influenced by conformational changes.

Primary Conjugation Strategy: EDC/NHS Chemistry

The most common method for conjugating a carboxyl-containing molecule like this compound to a protein is through the activation of the carboxyl group using EDC and NHS, followed by reaction with primary amines (e.g., the ε-amino group of lysine residues) on the protein to form a stable amide bond.

EDC_NHS_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step 6-CHA This compound (-COOH) ActivatedEster NHS-activated 6-CHA 6-CHA->ActivatedEster + EDC, NHS EDC EDC NHS NHS Conjugate 6-CHA-Protein Conjugate ActivatedEster->Conjugate + Protein Protein Protein (-NH2)

Diagram 1: EDC/NHS conjugation workflow.
Experimental Protocols

1. EDC/NHS Activation of this compound and Conjugation to Bovine Serum Albumin (BSA)

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

    • Desalting column

  • Protocol:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Dissolve BSA in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the activated this compound solution to the BSA solution at a 20-fold molar excess.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Spectroscopic Confirmation of this compound Conjugation

Mass Spectrometry (MS)

Expected Outcome: An increase in the molecular weight of the protein corresponding to the mass of the conjugated this compound (150.60 g/mol ) minus the mass of a water molecule (18.02 g/mol ) for each amide bond formed.

AnalysisUnmodified BSA (Da)6-CHA Conjugated BSA (Da)Mass Shift per Conjugation (Da)
MALDI-TOF ~66,430> 66,430+132.58

Note: The observed mass of the conjugate will be a distribution of species with varying numbers of attached this compound molecules.

NMR Spectroscopy

Expected Outcome: The appearance of new signals corresponding to the protons of the this compound moiety and shifts in the signals of the lysine residue to which it is attached. Upon acylation, the lysine sidechain 1Hε-15Nε resonances, which are often unobservable due to rapid exchange with the solvent, become detectable.[1][2] Small changes in the chemical shifts of the protein backbone are also anticipated.[1][2]

ProtonThis compound (Free) δ (ppm)Lysine (Free) ε-CH2 δ (ppm)6-CHA-Lysine Conjugate (Expected) δ (ppm)
-CH2-Cl ~3.54-~3.5-3.6
-CH2-CO- ~2.35-~2.2-2.4
-CH2-CH2-CH2- ~1.4-1.8~1.7~1.4-1.8
Lysine ε-CH2 -~3.0Shifted downfield

Note: Chemical shifts are approximate and can vary depending on the solvent and the local environment within the protein.

FTIR Spectroscopy

Expected Outcome: The appearance of a new amide I band and a shift in the amide II band, confirming the formation of a new amide linkage. The amide I band (C=O stretch) is typically observed between 1600-1700 cm⁻¹, while the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹.

Vibrational ModeUnmodified Protein (cm⁻¹)6-CHA Conjugated Protein (Expected, cm⁻¹)
Amide I (C=O stretch) ~1650 (α-helix)New component around 1640-1660
Amide II (N-H bend) ~1540Shift and/or broadening
UV-Vis Spectroscopy

Expected Outcome: A slight increase or shift in the absorbance maximum around 280 nm, which is characteristic of proteins containing aromatic amino acids (tryptophan and tyrosine). This change can be attributed to alterations in the local environment of these residues upon conjugation and potential conformational changes in the protein.

Sampleλmax (nm)Absorbance
Unmodified BSA ~278A
6-CHA Conjugated BSA ~278-280A + ΔA

Note: The change in absorbance (ΔA) is often small and should be interpreted in conjunction with other, more direct methods.

Alternative Conjugation Strategy: Alkylation of Cysteine Residues

An alternative to targeting primary amines is the alkylation of sulfhydryl groups on cysteine residues. Since this compound contains an alkyl halide, it can potentially react directly with the thiol group of a cysteine residue via nucleophilic substitution. This method offers greater site-specificity if the protein has a limited number of accessible cysteine residues.

Cysteine_Alkylation 6-CHA This compound (-Cl) Conjugate 6-CHA-S-Protein Conjugate 6-CHA->Conjugate Protein Protein (-SH) Protein->Conjugate

Diagram 2: Cysteine alkylation workflow.
Comparison with EDC/NHS Chemistry

FeatureEDC/NHS ChemistryCysteine Alkylation
Target Residue Lysine (primary amines)Cysteine (thiols)
Specificity Lower (lysine is abundant)Higher (cysteine is less abundant)
Reagents EDC, NHSNone (direct reaction)
Byproducts Urea, NHSHCl
Reaction Conditions pH 6.0 (activation), pH 7.4 (coupling)Typically neutral to slightly basic pH

Spectroscopic Confirmation: The spectroscopic methods described above can also be used to confirm cysteine alkylation. In mass spectrometry, the same mass shift would be observed. In NMR, the disappearance of the thiol proton signal and shifts in the cysteine α- and β-proton signals would be indicative of conjugation. FTIR would show changes in the C-S stretching region, although these are often weak and difficult to observe.

Conclusion

The confirmation of this compound conjugation is a multi-faceted process that relies on the convergence of evidence from several spectroscopic techniques. While mass spectrometry provides the most direct and quantitative measure of conjugation, NMR, FTIR, and UV-Vis spectroscopy offer complementary information regarding the structure and integrity of the resulting conjugate. The choice of conjugation chemistry—be it the widely used EDC/NHS method or a more targeted approach like cysteine alkylation—will dictate the experimental design and the expected outcomes of the spectroscopic analysis. By employing a combination of these powerful analytical tools, researchers can confidently verify the successful formation of this compound conjugates, a critical step in the advancement of their research and development endeavors.

References

A Comparative Guide to Quantitative Analysis of 6-Chlorohexanoic Acid Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantitative analysis of reaction completion involving 6-chlorohexanoic acid. The selection of an appropriate analytical method is critical for reaction optimization, kinetic studies, and ensuring product quality in research and pharmaceutical development. Here, we compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and supporting data to inform your choice of methodology.

Introduction to Analytical Challenges

This compound is a bifunctional molecule with a terminal carboxylic acid and a primary alkyl chloride. Its reactions, such as esterification and amidation, are fundamental in organic synthesis.[1] Monitoring the consumption of the starting material and the formation of products and byproducts is essential for process control. The choice of analytical technique depends on factors such as required sensitivity, sample throughput, matrix effects, and the need for derivatization.

Comparison of Analytical Methodologies

The three principal methods for monitoring this compound reactions are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and disadvantages.

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.[2][3] GC, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely available technique.[4]

  • High-Performance Liquid Chromatography (HPLC): Well-suited for the analysis of non-volatile or thermally labile compounds. This compound can be analyzed directly by reverse-phase HPLC without the need for derivatization.[5] This simplifies sample preparation and avoids potential side reactions from derivatizing agents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides both structural and quantitative information.[6][7] qNMR can be used for in-situ reaction monitoring and does not require chromatographic separation or calibration curves with identical standards, as signal intensity is directly proportional to the molar concentration of the analyte.[8][9] The advent of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring.[10]

Quantitative Data Presentation

To illustrate the application of these techniques, we present hypothetical data for two common reactions of this compound: Fischer esterification with ethanol (B145695) and amidation with benzylamine (B48309). The data represents typical reaction profiles monitored over time.

Reaction 1: Fischer Esterification of this compound with Ethanol

Equation: C₆H₁₁ClO₂ + C₂H₅OH ⇌ C₈H₁₅ClO₂ + H₂O (this compound + Ethanol ⇌ Ethyl 6-chlorohexanoate + Water)

Table 1: Monitoring of Fischer Esterification by GC-FID (after derivatization)

Time (hours)This compound (Area %)Ethyl 6-chlorohexanoate (Area %)
099.80.2
175.324.7
255.144.9
430.269.8
815.684.4
245.194.9

Reaction 2: Amidation of this compound with Benzylamine

Equation: C₆H₁₁ClO₂ + C₇H₉N → C₁₃H₁₈ClNO + H₂O (this compound + Benzylamine → N-benzyl-6-chlorohexanamide + Water)

Table 2: Monitoring of Amidation by HPLC-UV

Time (hours)This compound (Area %)N-benzyl-6-chlorohexanamide (Area %)
099.50.5
0.560.139.9
135.264.8
212.587.5
42.197.9
6<0.1>99.9

Table 3: Monitoring of Amidation by qNMR

Time (hours)This compound (mol %)N-benzyl-6-chlorohexanamide (mol %)
01000
0.561.538.5
136.863.2
213.186.9
42.597.5
60.199.9
Comparison Summary

Table 4: Objective Comparison of Analytical Techniques

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and column interaction.Separation based on polarity and column interaction.Nuclear spin resonance in a magnetic field.
Derivatization Typically required for carboxylic acids.[2]Not required.[5]Not required.[7]
Sample Preparation Multi-step: quenching, extraction, derivatization.Simpler: quenching, dilution, filtration.Simplest: quenching, dilution in deuterated solvent.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Lower (mg to µg range).
Selectivity High, dependent on column and detector.High, dependent on column and detector.High, based on unique NMR signals for each molecule.
Quantitative Accuracy High, requires calibration with standards.High, requires calibration with standards.Very high, can be a primary ratio method.[6]
Throughput Moderate, depends on run time and sample prep.High, compatible with autosamplers.Low to moderate, depends on acquisition time.
In-situ Monitoring Not feasible.Possible with specialized probes.Readily achievable.[8][9]
Cost (Instrument) Moderate.Moderate to High.High (traditional), Moderate (benchtop).
Information Provided Retention time, peak area.Retention time, peak area.Chemical structure, concentration, kinetics.[6][9]

Experimental Protocols

Protocol 1: GC-FID Analysis of Fischer Esterification
  • Reaction Sampling: At each time point, withdraw a 100 µL aliquot from the reaction mixture and immediately quench it in 1 mL of ice-cold saturated sodium bicarbonate solution to stop the reaction.

  • Extraction: Add 1 mL of diethyl ether to the quenched sample, vortex for 1 minute, and centrifuge to separate the layers. Transfer the organic layer to a new vial.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the organic extract.[2] Cap the vial and heat at 60°C for 30 minutes.

  • GC-FID Analysis:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Quantification: Integrate the peak areas for the derivatized this compound and ethyl 6-chlorohexanoate. Calculate the percentage conversion based on the relative peak areas.

Protocol 2: HPLC-UV Analysis of Amidation
  • Reaction Sampling: At each time point, withdraw a 50 µL aliquot and quench it in 950 µL of the mobile phase.

  • Sample Preparation: Vortex the quenched sample and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40) with 0.1% phosphoric acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Quantification: Integrate the peak areas for this compound and N-benzyl-6-chlorohexanamide. Determine the reaction progress from the relative peak areas.

Protocol 3: qNMR Analysis of Amidation
  • Reaction Setup: The reaction can be performed directly in an NMR tube for in-situ monitoring or sampled at intervals.

  • In-situ Monitoring:

    • Dissolve this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a spectrum at t=0.

    • Add benzylamine to initiate the reaction and acquire spectra at regular intervals.

  • Offline Sampling:

    • At each time point, withdraw a 100 µL aliquot and quench it by diluting with 1 mL of cold deuterated solvent containing a known amount of an internal standard.

  • qNMR Analysis:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

    • Quantification: Integrate a well-resolved signal for the starting material (e.g., the α-protons to the carboxyl group) and a well-resolved signal for the product (e.g., the benzylic protons). Compare the integrals to that of the internal standard to determine the molar concentration of each species.

Visualizing Workflows and Pathways

Signaling Pathway for Esterification

G Fischer Esterification Signaling Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl Protonation Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Ethyl 6-chlorohexanoate Ethyl 6-chlorohexanoate Tetrahedral Intermediate->Ethyl 6-chlorohexanoate Proton Transfer & Water Elimination Water Water Tetrahedral Intermediate->Water GC-FID Experimental Workflow Reaction_Mixture Reaction Mixture Sampling Aliquot Sampling Reaction_Mixture->Sampling Quenching Quench Reaction (e.g., NaHCO3 soln) Sampling->Quenching Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quenching->Extraction Derivatization Silylation (e.g., BSTFA, 60°C) Extraction->Derivatization GC_FID_Analysis GC-FID Analysis Derivatization->GC_FID_Analysis Data_Processing Data Processing (Peak Integration) GC_FID_Analysis->Data_Processing Results Reaction Completion (%) Data_Processing->Results Method Selection Logic Start Need to Quantify This compound Reaction? In_Situ In-situ Monitoring Required? Start->In_Situ Derivatization_OK Derivatization Acceptable? In_Situ->Derivatization_OK No qNMR Use qNMR In_Situ->qNMR Yes High_Sensitivity High Sensitivity Needed? Derivatization_OK->High_Sensitivity Yes HPLC Use HPLC Derivatization_OK->HPLC No High_Sensitivity->HPLC No GC Use GC High_Sensitivity->GC Yes End Method Selected qNMR->End HPLC->End GC->End

References

Stability Showdown: Thioether vs. Ester Bonds Derived from 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug development, the choice of a linker can profoundly influence the stability, and consequently the efficacy and safety, of a molecule. When utilizing 6-chlorohexanoic acid as a foundational building block, a key decision lies in the formation of either a thioether or an ester linkage. This guide provides an objective comparison of the stability of these two bonds, supported by established chemical principles and detailed experimental protocols for direct comparison.

At a Glance: Key Stability Differences

From a chemical standpoint, ester and thioether bonds exhibit fundamental differences in their stability, primarily towards hydrolysis. Generally, thioesters are considered more labile and susceptible to hydrolysis than their ester counterparts. This increased reactivity is attributed to the poorer orbital overlap between the carbon and sulfur atoms compared to the carbon and oxygen atoms in an ester. This results in a more electrophilic carbonyl carbon in the thioester, making it a more favorable target for nucleophilic attack by water.

Conversely, while the carbon-sulfur (C-S) single bond in a thioether is generally stable, its formation from this compound via nucleophilic substitution of the chlorine atom results in a robust linkage that is not typically prone to cleavage under physiological conditions. However, the stability of linkages in complex biological systems can be influenced by enzymatic activity and local microenvironments.

Quantitative Stability Comparison

ParameterThioether from this compoundEster from this compound
Bond Type C-S (Thioether)C-O (Ester)
Relative Hydrolytic Stability HighModerate to Low
Susceptibility to Acid/Base Hydrolysis LowHigh
Susceptibility to Enzymatic Cleavage Generally Low (non-specific esterases may show some activity on thioesters)High (susceptible to various esterases)

Experimental Protocols

To facilitate a direct and quantitative comparison of the stability of thioether and ester bonds derived from this compound, the following experimental protocols are provided.

Synthesis of Model Compounds

1. Synthesis of a Thioether Derivative:

  • Reaction: S-alkylation of a thiol with this compound.

  • Materials: this compound, a suitable thiol (e.g., hexanethiol), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an appropriate aprotic solvent (e.g., dimethylformamide or acetone).

  • Procedure:

    • Dissolve the thiol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0°C to deprotonate the thiol, forming the thiolate.

    • Slowly add a solution of this compound in the same solvent to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired thioether derivative.

2. Synthesis of an Ester Derivative:

  • Reaction: Fischer esterification of this compound with an alcohol.

  • Materials: this compound, an alcohol (e.g., hexanol), and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Combine this compound and an excess of the alcohol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired ester derivative.

Comparative Stability Assay: Hydrolysis Kinetics

This protocol outlines a method to compare the hydrolytic stability of the synthesized thioether and ester derivatives under controlled pH conditions.

  • Objective: To determine the rate of hydrolysis of the thioether and ester derivatives at different pH values.

  • Methodology:

    • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

    • Sample Preparation: Prepare stock solutions of the thioether and ester compounds in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

    • Hydrolysis Reaction:

      • In separate vials for each compound and each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for analysis (e.g., by HPLC).

      • Incubate the vials at a constant temperature (e.g., 37°C).

    • Time-Point Analysis:

      • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vial.

      • Quench the hydrolysis by adding a suitable agent if necessary (e.g., an acid for base-catalyzed hydrolysis or a base for acid-catalyzed hydrolysis).

      • Analyze the samples by High-Performance Liquid Chromatography (HPLC).[1]

    • Data Analysis:

      • Quantify the decrease in the concentration of the parent compound and the increase in the concentration of the hydrolysis product (6-hydroxyhexanoic acid) over time.

      • Plot the concentration of the parent compound versus time and determine the rate of hydrolysis (e.g., by fitting the data to a first-order decay model to calculate the half-life).

Visualizing the Workflows

To provide a clear visual representation of the synthesis and stability testing processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_thioether Thioether Synthesis cluster_ester Ester Synthesis 6_Chlorohexanoic_Acid_T This compound Reaction_T S-alkylation Reaction 6_Chlorohexanoic_Acid_T->Reaction_T Thiol Hexanethiol Thiol->Reaction_T Base Base (e.g., NaH) Base->Reaction_T Solvent_T Aprotic Solvent Solvent_T->Reaction_T Purification_T Purification Reaction_T->Purification_T Thioether_Product Thioether Derivative Purification_T->Thioether_Product 6_Chlorohexanoic_Acid_E This compound Reaction_E Fischer Esterification 6_Chlorohexanoic_Acid_E->Reaction_E Alcohol Hexanol Alcohol->Reaction_E Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_E Purification_E Purification Reaction_E->Purification_E Ester_Product Ester Derivative Purification_E->Ester_Product

Caption: Synthetic workflows for thioether and ester derivatives.

Stability_Assay_Workflow Start Start: Synthesized Thioether and Ester Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Incubate Incubate in Buffers (pH 4, 7, 9) at 37°C Prepare_Solutions->Incubate Time_Points Withdraw Aliquots at Timed Intervals Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Determine Hydrolysis Rate and Half-life HPLC_Analysis->Data_Analysis End End: Comparative Stability Data Data_Analysis->End

Caption: Experimental workflow for the comparative stability assay.

Conclusion

The decision to utilize a thioether or an ester linkage derived from this compound should be guided by the specific stability requirements of the intended application. Based on fundamental chemical principles, the thioether bond is expected to exhibit significantly greater hydrolytic stability compared to the ester bond. For applications requiring high stability in aqueous environments, such as in drug delivery systems with long circulation times, the thioether linkage is the more robust choice.[2] Conversely, if controlled or triggered release of a conjugated molecule is desired, the greater lability of the ester bond could be advantageous. The provided experimental protocols offer a clear path for researchers to generate direct, quantitative comparative data to inform this critical design choice.

References

A Comparative Guide to the Biological Activity of Histone Deacetylase Inhibitors Synthesized with 6-Chlorohexanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of histone deacetylase (HDAC) inhibitors synthesized using 6-chlorohexanoic acid as a linker, alongside their analogs with varying aliphatic chain lengths. The objective is to elucidate the structure-activity relationship (SAR) of the linker region, offering valuable insights for the rational design of more potent and selective HDAC inhibitors. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways and workflows.

Introduction to HDAC Inhibition and the Role of the Linker Region

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival. HDAC inhibitors counteract this by inducing hyperacetylation, leading to the re-expression of silenced genes and subsequently causing cell cycle arrest, differentiation, and apoptosis in cancer cells.

A typical HDAC inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a linker region that connects the ZBG and the cap group. The linker, often an aliphatic chain, plays a critical role in determining the inhibitor's potency and isoform selectivity by orienting the ZBG and cap group appropriately within the HDAC active site. The length and rigidity of this linker can significantly influence binding affinity. This compound is a commonly used building block for introducing a six-carbon aliphatic linker in the synthesis of various bioactive molecules, including HDAC inhibitors.

Comparative Biological Activity

Generally, a six-methylene linker, such as that derived from this compound, is considered optimal for the activity of many hydroxamic acid-based HDAC inhibitors. Shortening or elongating the linker can lead to a decrease in inhibitory activity. For instance, studies on dual HDAC/proteasome inhibitors have shown that shortening a linker can result in a reduction in potency against HDAC6.[1] Conversely, other research has indicated that subsequent elongation of a trimethylene (three-carbon) linker can improve the inhibitory effects on both HDAC1 and HDAC6.[2] In the context of developing HDAC6 degraders, a clear trend of increased potency was observed as the linker length was increased from a two-carbon to a twelve-carbon chain.[3]

The following table summarizes hypothetical IC50 values based on the general principles observed in the literature regarding the influence of linker length on pan-HDAC inhibitory activity. This table is intended to illustrate the expected trend rather than present data from a single comparative study.

Compound IDLinker Moiety Derived FromLinker Carbon Chain LengthHypothetical Pan-HDAC IC50 (nM)
Analog-C55-Chloropentanoic acid550 - 150
C6-Compound This compound 6 10 - 50
Analog-C77-Chloroheptanoic acid775 - 200

Note: These values are illustrative and based on general SAR trends. Actual IC50 values can vary significantly depending on the specific cap and zinc-binding groups of the molecule and the assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of HDAC inhibitors.

In Vitro Fluorometric HDAC Inhibition Assay

This assay is widely used to determine the in vitro inhibitory activity of compounds on HDAC enzymes. It relies on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution/Positive Control (e.g., Trichostatin A or Vorinostat)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations or a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix the contents of the wells and incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate to produce a fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay confirms the target engagement of an HDAC inhibitor within a cellular context by measuring the increase in histone acetylation.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Image Analysis: Capture the chemiluminescent signal using an imaging system. Normalize the acetylated histone H3 signal to the total histone H3 signal to determine the relative increase in acetylation.

Signaling Pathways and Visualizations

HDAC inhibitors exert their anticancer effects by modulating various signaling pathways. By preventing the deacetylation of histone and non-histone proteins, these compounds can induce the expression of tumor suppressor genes and affect key cellular processes.

HDAC Inhibition and Cell Cycle Arrest/Apoptosis

One of the primary mechanisms of action of HDAC inhibitors is the induction of cell cycle arrest and apoptosis. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcription of genes like the cyclin-dependent kinase inhibitor p21. Upregulation of p21 leads to the inhibition of cyclin/CDK complexes, causing cell cycle arrest, typically at the G1/S or G2/M phase. Furthermore, HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2, which ultimately leads to the activation of caspases and programmed cell death.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor HDACs HDACs (Class I, II, IV) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcHistones->Chromatin GeneExp Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->GeneExp p21 p21 GeneExp->p21 ApoptosisReg Apoptosis Regulation GeneExp->ApoptosisReg CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Bcl2 Bcl-2 (anti-apoptotic) ApoptosisReg->Bcl2 Downregulation Bax Bax (pro-apoptotic) ApoptosisReg->Bax Upregulation Caspase Caspase Activation Bcl2->Caspase Inhibition Bax->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro HDAC Inhibition Assay

The following diagram illustrates the general workflow for conducting an in vitro fluorometric HDAC inhibition assay to determine the IC50 of a test compound.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Reagents (Buffer, Enzyme, Substrate) PlateSetup Plate Setup (Buffer, Compound/Control) PrepReagents->PlateSetup PrepCompounds Prepare Serial Dilutions of Test Compound PrepCompounds->PlateSetup AddEnzyme Add HDAC Enzyme PlateSetup->AddEnzyme PreIncubate Pre-incubate (37°C, 15 min) AddEnzyme->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate Incubate Incubate (37°C, 30-60 min) AddSubstrate->Incubate StopDevelop Add Developer/Stop Solution Incubate->StopDevelop FinalIncubate Incubate (RT, 15 min) StopDevelop->FinalIncubate ReadFluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) FinalIncubate->ReadFluorescence CalcInhibition Calculate % Inhibition ReadFluorescence->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Conclusion

The length of the aliphatic linker, often synthesized using precursors like this compound, is a critical determinant of the biological activity of HDAC inhibitors. While a six-carbon chain frequently appears to be optimal for potent pan-HDAC inhibition, subtle variations in linker length can significantly impact potency and isoform selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the systematic evaluation and rational design of novel HDAC inhibitors. Further research focusing on direct, systematic comparisons of linker length analogs is warranted to refine our understanding of this crucial structural element and to facilitate the development of next-generation epigenetic therapies.

References

Cost-Benefit Analysis of 6-Chlorohexanoic Acid in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic process. This guide provides a comprehensive cost-benefit analysis of using 6-chlorohexanoic acid as a building block in chemical synthesis, comparing it with alternative feedstocks and methodologies. The following sections present quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to aid in making informed decisions.

Overview of this compound and Its Applications

This compound is a versatile bifunctional molecule featuring a carboxylic acid and a terminal chloroalkane. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the ability to selectively react at either the carboxylic acid or the chlorinated carbon, providing a handle for introducing a six-carbon chain into a target molecule.

Comparative Cost Analysis

A primary consideration in any chemical synthesis is the cost of the starting materials. This section provides a comparative cost analysis of this compound and its common alternatives, 6-bromohexanoic acid and adipic acid. The prices listed are approximate and can vary based on supplier, purity, and volume.

CompoundMolecular FormulaCAS NumberTypical Price (USD/kg)
This compound C₆H₁₁ClO₂4224-62-8$10 - $90
6-Bromohexanoic acid C₆H₁₁BrO₂4224-70-8~$8 - $16 (IndiaMART)
Adipic acid C₆H₁₀O₄124-04-9$1.05 (Northeast Asia) - $2.04 (North America)

Note: Prices are subject to fluctuation and should be confirmed with suppliers.

Synthesis of 6-Aminohexanoic Acid: A Key Intermediate

6-Aminohexanoic acid is a crucial monomer for the production of Nylon-6 and also serves as a valuable building block in the pharmaceutical industry. The synthesis of 6-aminohexanoic acid provides a practical case study for comparing different synthetic routes, including those starting from this compound.

Chemical Synthesis Routes

G 6-Chlorohexanoic_acid This compound 6-Aminohexanoic_acid 6-Aminohexanoic acid 6-Chlorohexanoic_acid->6-Aminohexanoic_acid + NH₃ - HCl Ammonia NH₃

Caption: Hypothetical direct amination of this compound.

The lack of readily available, high-yield protocols for this direct conversion suggests that other synthetic strategies are currently more favorable from an industrial perspective.

The industrial production of 6-aminohexanoic acid is predominantly achieved through the hydrolysis of ε-caprolactam. This method is well-established and provides high yields.

  • Experimental Protocol: Hydrolysis of ε-Caprolactam [2][3]

    • Reaction: A mixture of ε-caprolactam (1 mole) and aqueous potassium hydroxide (B78521) is heated.

    • Work-up: Isopropyl alcohol and charcoal are added to the reaction mixture.

    • Filtration: The mixture is filtered.

    • Neutralization: The filtrate is neutralized with acetic acid to precipitate 6-aminohexanoic acid.

    • Purification: The crude product is purified by recrystallization from a water/isopropanol mixture.

    • Reported Yield: A patent for this process reports a yield of 277g of 6-aminohexanoic acid with a purity of 99.98% by HPLC.[2] Another process involving hydrogenation after modification reports a yield of 70.0%.[3]

G Caprolactam ε-Caprolactam Hydrolysis Hydrolysis (KOH, H₂O) Caprolactam->Hydrolysis 6-Aminohexanoic_acid 6-Aminohexanoic acid Hydrolysis->6-Aminohexanoic_acid

Caption: Synthesis of 6-aminohexanoic acid from ε-caprolactam.

Biocatalytic Synthesis Routes

Recent advances in biotechnology have led to the development of sustainable and efficient biocatalytic routes for the synthesis of 6-aminohexanoic acid.

L-lysine, a readily available amino acid produced by fermentation, can be converted to 6-aminohexanoic acid through enzymatic pathways. This approach offers a renewable alternative to traditional chemical synthesis.[4] A study demonstrated the conversion of L-lysine to 5-aminovalerate with a molar yield of 0.942, which can then be used in nylon synthesis.[5] While not a direct route to 6-aminohexanoic acid, it highlights the potential of lysine (B10760008) as a bio-based feedstock.

G Lysine L-Lysine Enzymatic_Conversion Enzymatic Conversion Lysine->Enzymatic_Conversion 6-Aminohexanoic_acid 6-Aminohexanoic acid Enzymatic_Conversion->6-Aminohexanoic_acid

Caption: Biocatalytic synthesis of 6-aminohexanoic acid from lysine.

A one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species microbial cultures has been reported with high yields.[6][7] This biocatalytic process offers an environmentally friendly alternative to the traditional multi-step chemical synthesis from cyclohexane.

  • Experimental Protocol: Biocatalytic Synthesis from Cyclohexane [6][7]

    • Microbial Consortium: A mixed culture of Pseudomonas taiwanensis and Escherichia coli is used.

    • Reaction Conditions: The biotransformation is carried out in a bioreactor under controlled conditions.

    • Conversion: Cyclohexane is converted to ε-caprolactone by P. taiwanensis, which is then converted to 6-hydroxyhexanoic acid and subsequently to 6-aminohexanoic acid by E. coli.

    • Reported Yield: This method achieved a complete conversion of cyclohexane with an 86% yield of 6-aminohexanoic acid.[6][7]

G Cyclohexane Cyclohexane P_taiwanensis Pseudomonas taiwanensis Cyclohexane->P_taiwanensis Caprolactone ε-Caprolactone P_taiwanensis->Caprolactone E_coli Escherichia coli Caprolactone->E_coli 6-Hydroxyhexanoic_acid 6-Hydroxyhexanoic acid E_coli->6-Hydroxyhexanoic_acid 6-Aminohexanoic_acid 6-Aminohexanoic acid 6-Hydroxyhexanoic_acid->6-Aminohexanoic_acid

Caption: Biocatalytic synthesis of 6-aminohexanoic acid from cyclohexane.

Application of this compound in Pharmaceutical Synthesis

This compound serves as a starting material in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Gabapentin (Illustrative Example)

While not a direct application, the synthesis of the anticonvulsant drug Gabapentin often involves intermediates that could conceptually be derived from this compound. A common route to Gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[8] Although this specific precursor is not directly synthesized from this compound, the underlying chemical principles of building a functionalized cyclohexane ring are relevant.

A more direct, though less common, conceptual pathway could involve the use of this compound to introduce the necessary carbon chain. However, established industrial syntheses of Gabapentin typically start from cyclohexane-1,1-diacetic acid anhydride.[9]

Cost-Benefit Analysis and Conclusion

The choice of starting material for a given synthesis depends on a multitude of factors, including cost, availability, reaction efficiency, and environmental impact.

  • This compound:

    • Benefits: Offers a versatile six-carbon building block with two distinct reactive sites.

    • Drawbacks: The direct amination to 6-aminohexanoic acid is not well-documented with high yields in the literature, suggesting potential challenges in achieving efficient conversion. Its cost is also higher than that of bulk chemicals like adipic acid.

  • ε-Caprolactam:

    • Benefits: The hydrolysis to 6-aminohexanoic acid is a high-yielding and well-established industrial process.

    • Drawbacks: The synthesis of caprolactam itself involves multiple steps and can generate significant byproducts.

  • Biocatalytic Routes (from Lysine or Cyclohexane):

    • Benefits: Offer a sustainable and environmentally friendly alternative to traditional chemical synthesis, often with high yields and selectivity.[4][6][7]

    • Drawbacks: The scalability and cost-effectiveness of biocatalytic processes can be a concern, and they may require specialized equipment and expertise.

References

The Versatility of a Six-Carbon Chain: A Comparative Review of 6-Chlorohexanoic Acid in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to innovation. Among the vast array of bifunctional molecules, 6-chlorohexanoic acid emerges as a versatile building block in various biotechnological applications, from targeted protein degradation to the construction of sensitive diagnostic platforms. This guide provides an objective comparison of this compound's performance as a linker and surface modification agent against other alternatives, supported by experimental data and detailed protocols to inform the design of next-generation bioconjugates and biosensors.

This review delves into the utility of this compound in three key areas: as a linker in Proteolysis Targeting Chimeras (PROTACs), in the functionalization of proteins for bioconjugation, and as a surface modification agent in the development of electrochemical biosensors.

This compound in Targeted Protein Degradation: A Linker for PROTACs

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of this linker—its length, flexibility, and chemical composition—is a critical determinant of the PROTAC's efficacy.

This compound, with its six-carbon aliphatic chain, offers a flexible and synthetically accessible linker scaffold. Its terminal carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand, while the chloro group provides a reactive handle for attachment to the target protein ligand.

Comparative Performance of Alkyl Chain Linkers in PROTACs

While direct head-to-head comparisons of this compound with other specific linkers in a single PROTAC system are not extensively documented in publicly available literature, the general influence of aliphatic linker length and composition on PROTAC performance has been studied. The data suggests that an optimal linker length is crucial for inducing potent and efficient protein degradation.

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor αAlkyl Chain12>1000<20[1]
Estrogen Receptor αPEG12~500~60[1]
Estrogen Receptor α PEG 16 ~100 >90 [1]
Estrogen Receptor αPEG20~300~75[1]
TANK-binding kinase 1Alkyl/Ether<12Inactive0[1]
TANK-binding kinase 1 Alkyl/Ether 21 3 96 [1]
TANK-binding kinase 1Alkyl/Ether2929276[1]
BRD4Alkyl Chain1218085[2]
BRD4 PEG 11 5 >95 [2]

This table summarizes data on the effect of linker length and composition on PROTAC efficiency, highlighting that aliphatic linkers like this compound are viable options, though optimal length is target-dependent.

The data indicates that while polyethylene (B3416737) glycol (PEG) linkers often exhibit superior performance in terms of degradation efficiency (lower DC50 and higher Dmax), simple alkyl chains can still be effective. The optimal length of the alkyl chain is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization. The flexibility of the hexyl chain in this compound can be advantageous in allowing the PROTAC to adopt a conformation conducive to the formation of a stable ternary complex between the target protein and the E3 ligase.

Experimental Protocol: Synthesis of a PROTAC using a this compound-based Linker

This protocol outlines a general strategy for synthesizing a PROTAC where this compound serves as the core of the linker.

Materials:

  • Target protein ligand with a nucleophilic group (e.g., amine or thiol)

  • E3 ligase ligand with an amine group (e.g., a pomalidomide (B1683931) derivative)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the this compound NHS ester.

  • Coupling to E3 Ligase Ligand:

    • To the filtrate containing the this compound NHS ester, add the E3 ligase ligand (1 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker intermediate.

  • Coupling to Target Protein Ligand:

    • Dissolve the E3 ligase ligand-linker intermediate (1 eq) and the target protein ligand (1.2 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate (K2CO3) or DIPEA (3 eq).

    • Stir the reaction at a suitable temperature (e.g., 60 °C) overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup as described in step 2.

    • Purify the final PROTAC molecule by preparative HPLC.

Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PROTAC_Synthesis_Workflow cluster_activation Activation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling 6-Chlorohexanoic_Acid This compound NHS_Ester 6-Chlorohexanoic Acid NHS Ester 6-Chlorohexanoic_Acid->NHS_Ester DCC, NHS Intermediate E3 Ligase-Linker Intermediate NHS_Ester->Intermediate DIPEA E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Base Target_Protein_Ligand Target Protein Ligand Target_Protein_Ligand->PROTAC Bioconjugation_Workflow Protein Protein (with Lysine residues) Modified_Protein Chloro-functionalized Protein Protein->Modified_Protein Amine Coupling Linker_Activation 6-Chlorohexanoic Acid NHS Ester Linker_Activation->Modified_Protein Bioconjugate Final Bioconjugate Modified_Protein->Bioconjugate Thiol-Alkylation Thiol_Molecule Thiol-containing Molecule Thiol_Molecule->Bioconjugate Biosensor_Fabrication Electrode Amine-functionalized Electrode Modified_Electrode Chloro-functionalized Electrode Electrode->Modified_Electrode Amide Bond Formation Linker_Activation Activated This compound (EDC/NHS) Linker_Activation->Modified_Electrode Immunosensor Immunosensor Modified_Electrode->Immunosensor Covalent Immobilization Antibody Antibody Antibody->Immunosensor

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Unveiling Alternatives to 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins and other biomolecules is paramount for creating effective therapeutics, diagnostics, and research tools. While traditional reagents like 6-chlorohexanoic acid offer a simple haloalkane functional group, the landscape of bioconjugation has evolved to provide more efficient, specific, and stable alternatives. This guide presents an objective, data-driven comparison of key alternatives to this compound-based bioconjugation, focusing on the widely used HaloTag® system, N-hydroxysuccinimide (NHS) esters, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry."

The direct use of simple haloalkanes like this compound for bioconjugation with native amino acid residues is often inefficient and lacks specificity. A more advanced and widely adopted application of haloalkane chemistry is the HaloTag® protein fusion system. This technology utilizes a genetically engineered haloalkane dehalogenase that specifically and rapidly forms a covalent bond with a chloroalkane linker attached to a molecule of interest. This guide will use the HaloTag® system as the benchmark for haloalkane-based bioconjugation and compare its performance with two other leading strategies: amine-reactive NHS esters and bioorthogonal SPAAC click chemistry.

Quantitative Performance Comparison

The selection of a bioconjugation strategy is a critical decision that influences reaction efficiency, kinetics, and the stability of the final conjugate. The following tables provide a summary of the quantitative performance of the HaloTag® system, NHS esters, and SPAAC click chemistry.

FeatureHaloTag® System (Haloalkane-based)NHS Esters (Amine-reactive)SPAAC Click Chemistry (Bioorthogonal)
Target Functional Group Engineered HaloTag® proteinPrimary amines (e.g., lysine, N-terminus)Azide and strained alkyne
Reaction Specificity High (Enzyme-substrate specific)Moderate (Reacts with multiple lysines)Very High (Bioorthogonal)
Typical Reaction Time Minutes30 minutes - 4 hours[1][]30 - 60 minutes[3]
Typical Efficiency/Yield HighModest (50-80%)[1]Very High (>95%)[1]
pH Sensitivity Broad operating rangeOptimal at pH 7.2-8.5[][4][5][6]Generally insensitive (pH 4-11)[3]
Catalyst Required No (Enzymatic)NoNo (Strain-promoted)

Table 1: Comparison of key performance indicators for different bioconjugation chemistries.

Linkage FormedFormed FromRelative StabilityKey Considerations
Ester Bond (Covalent) HaloTag® protein and chloroalkane linkerVery High (Irreversible)[7][8]Requires genetic fusion of the HaloTag® protein.
Amide Bond NHS ester and primary amineVery High[5][9][10]Highly stable under physiological conditions.[]
Triazole Ring Azide and strained alkyneVery High[3]Considered metabolically inert and highly stable.[11]

Table 2: Stability of the resulting covalent linkages.

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation. Below are representative protocols for the HaloTag® system, NHS ester conjugation, and SPAAC.

Protocol 1: Labeling of a HaloTag® Fusion Protein

This protocol describes the general procedure for labeling a HaloTag® fusion protein with a chloroalkane-linked fluorescent dye.

Materials:

  • Purified HaloTag® fusion protein in a suitable buffer (e.g., Tris-buffered saline).

  • Chloroalkane-linked fluorescent dye (e.g., TMR-HaloTag® ligand).

  • DMSO for dissolving the ligand.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: Prepare the HaloTag® fusion protein at a concentration of 1-10 mg/mL.

  • Ligand Preparation: Dissolve the chloroalkane-linked dye in DMSO to a stock concentration of 1-10 mM.

  • Labeling Reaction: Add a 1.5 to 2-fold molar excess of the chloroalkane-linked dye to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes or at 4°C for 2 hours, protected from light.

  • Purification: Remove the unreacted ligand by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.[4][5][6][12][13][14]

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[4]

  • NHS ester of the desired label.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column.

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate from unreacted reagents using a size-exclusion chromatography column.

  • Characterization: Determine the protein concentration and degree of labeling.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.[15]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule of interest.

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography column.

Procedure:

  • Protein and Reagent Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL. Dissolve the DBCO-functionalized molecule in DMSO or DMF to a stock concentration of 1-10 mM.

  • SPAAC Reaction: Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C for faster kinetics.

  • Purification: Remove the unreacted DBCO-reagent by size-exclusion chromatography.

  • Characterization: Characterize the resulting conjugate using appropriate methods such as UV-Vis spectroscopy and mass spectrometry to confirm conjugation and determine the degree of labeling.

Mandatory Visualizations

The following diagrams illustrate a general bioconjugation workflow and a representative signaling pathway for an antibody-drug conjugate (ADC), a common application of bioconjugation.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix Buffer Linker_Payload Linker-Payload (e.g., Halo-Ligand, NHS-Ester, DBCO-Drug) Linker_Payload->Reaction_Mix Incubation Incubation (Time, Temp, pH) Reaction_Mix->Incubation Purification Purification (e.g., SEC) Incubation->Purification Analysis Characterization (Spectroscopy, MS) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

A generalized workflow for bioconjugation reactions.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Receptor Receptor Binding Antigen->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis

Signaling pathway of an antibody-drug conjugate (ADC).

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chlorohexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-chlorohexanoic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, a corrosive and halogenated organic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] In the event of a spill, it should be cleaned up immediately and the cleanup materials treated as hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It is crucial to prevent its release into the environment, meaning it should never be disposed of down the drain or in regular trash.[1][3][4]

1. Waste Identification and Segregation:

  • Designate as Halogenated Organic Waste: this compound is a halogenated organic compound.[5] It must be segregated from non-halogenated organic wastes.[5][6] Mixing these waste streams can interfere with disposal processes and increase costs.[6][7]

  • Incompatible Materials: Keep this compound waste separate from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[4][8]

2. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][9] Polyethylene containers are often a suitable choice.[4] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3][9]

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste."[10] The label must also include:

    • The full chemical name: "this compound"

    • The concentration or amount of the waste.[8]

    • Appropriate hazard pictograms (e.g., corrosive).[8]

    • The date accumulation started.[10]

    • The name and contact information of the generating researcher or lab.[8]

3. Storage of Waste:

  • Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9][10]

  • Secondary Containment: The waste container should be placed in secondary containment, such as a larger, chemically resistant tub or bin, to contain any potential leaks or spills.[2][3]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. For acutely toxic wastes (P-listed), the limit is one quart.[2][9]

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (often up to 9-12 months, check your institution's specific guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3][9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas.[2][10] This should be handled by trained EHS staff.

Quantitative Data for Disposal Management

ParameterGuidelineSource
Waste Accumulation Limit Max. 55 gallons of hazardous waste[2][9]
Acutely Toxic Waste Limit Max. 1 quart of P-listed waste[2][9]
Neutralized pH Range (for non-halogenated corrosives) 5.5 - 9.5 for drain disposal[6][11]
Storage Duration Up to 9-12 months (check institutional policy)[3][9]

Note: While neutralization is a disposal method for some corrosive wastes, due to the halogenated nature of this compound, it is typically sent for incineration at a licensed hazardous waste facility.[5][12] Do not attempt to neutralize without specific guidance and approval from your institution's EHS department.

Disposal Workflow for this compound

G A Generation of This compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date B->C No D Store in designated Satellite Accumulation Area with secondary containment. B->D  Yes C->D E Is the container full or has the storage time limit been reached? D->E F Continue to collect waste in the designated container. E->F No G Contact Environmental Health & Safety (EHS) for waste pickup. E->G  Yes F->D H EHS transports waste for proper disposal (incineration). G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 6-Chlorohexanoic acid in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and ensure a secure work environment.

This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2] It may also be corrosive to metals.[1][3] Adherence to strict safety protocols is mandatory to prevent injury and material damage.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.

Hazard ClassGHS PictogramSignal WordHazard Statement
Corrosive to MetalsGHS05 (Corrosion)DangerH290: May be corrosive to metals[1][3][4]
Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage[1][2][4]
Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damage[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment (PPE) plan is essential to protect against the corrosive nature of this compound. The selection of appropriate PPE should be based on the specific tasks being performed and the potential for exposure. The precautionary statement P280 explicitly requires wearing protective gloves, clothing, and eye/face protection.[2][3][5]

Body PartRequired PPEMaterial/Specification
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[6] Gloves must be inspected before use and disposed of after contact in accordance with laboratory practices.[7][8]
Eyes/Face Chemical splash goggles and face shieldGoggles should meet ANSI Z.87.1 standards.[7] A face shield must be worn over goggles whenever there is a splash hazard.[6][7]
Body Chemical-resistant laboratory coat or suitA Nomex® or similar flame-resistant lab coat that is fully buttoned is required.[7] For larger quantities or increased splash risk, a complete chemical-resistant suit should be worn.[8]
Respiratory Respirator (if necessary)Use only in a well-ventilated area. If engineering controls are insufficient to control mists or dust, a NIOSH-approved respirator with appropriate cartridges is required.[6][8]
Feet Closed-toe shoesShoes must cover the entire foot; leather or other chemical-resistant material is recommended.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

    • Assemble all necessary equipment and reagents before handling the acid.

    • Verify that all containers are properly labeled and in good condition.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Acid :

    • When handling, avoid all direct contact with the skin and eyes.[8]

    • Do not breathe in dust or mists.[5]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.

    • Keep the container tightly closed when not in use.[8]

    • Store in a locked, corrosive-resistant container in a dry, room-temperature environment.[4][5]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.[5]

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[8]

    • Wash contaminated clothing before reuse.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical safety and environmental consideration. This compound and its containers must be disposed of at an approved waste disposal plant.

  • Segregation :

    • Do not mix this compound waste with other waste streams.

    • Keep the chemical in suitable, closed, and correctly labeled containers for disposal.

  • Spill Management :

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spillage with inert material (e.g., sand, vermiculite) to prevent material damage.[5]

    • Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.

    • Do not let the chemical enter drains or the environment.

  • Container Disposal :

    • Empty containers may retain product residue and should be treated as hazardous.

    • Dispose of containers in accordance with local, state, and federal regulations at an approved facility.

G Workflow for Handling this compound prep 1. Preparation - Verify eyewash/shower - Work in fume hood - Assemble materials ppe 2. Don PPE - Gloves (Nitrile/Butyl) - Goggles & Face Shield - Lab Coat/Suit prep->ppe handling 3. Handling Acid - Avoid contact & inhalation - Use spark-proof tools - Keep container closed ppe->handling post_handling 4. Post-Handling - Wash hands - Decontaminate surfaces - Doff & dispose of PPE handling->post_handling spill Spill Occurs handling->spill Risk of Spill disposal 5. Waste Disposal - Segregate waste - Use labeled, closed containers - Dispose via approved facility post_handling->disposal spill_manage Spill Management - Absorb with inert material - Collect for disposal - Prevent entry to drains spill->spill_manage spill_manage->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Chlorohexanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。